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  • Product: Galactose 1-phosphate-13C-1 (potassium)

Core Science & Biosynthesis

Foundational

Technical Guide: Galactose 1-phosphate-13C-1 (Potassium) – Structure, Synthesis, and Application

Executive Summary Galactose 1-phosphate-13C-1 (Gal-1-P-13C-1) is a high-fidelity stable isotope tracer essential for dissecting the Leloir pathway and investigating galactosemia (GALT deficiency). Unlike uniformly labele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galactose 1-phosphate-13C-1 (Gal-1-P-13C-1) is a high-fidelity stable isotope tracer essential for dissecting the Leloir pathway and investigating galactosemia (GALT deficiency). Unlike uniformly labeled isotopologues, the C1-labeled variant provides precise positional information regarding the fate of the anomeric carbon as it transitions through the galactose-glucose interconversion.

This guide details the structural specifications and the chemo-enzymatic synthesis of the


-anomer, which is the biologically active form. We prioritize the enzymatic route using Galactokinase (GALK)  over chemical phosphorylation (e.g., Macdonald procedure) to ensure stereochemical purity (

) and maximize the yield of the expensive

C-labeled precursor.

Chemical Identity & Structural Characterization[1][2]

Core Structure

The molecule consists of D-galactopyranose phosphorylated at the anomeric position (C1) with a specific isotopic enrichment at C1. The potassium salt form (typically dipotassium) is preferred for its enhanced aqueous solubility and stability at physiological pH compared to the free acid or barium salts.

PropertySpecification
IUPAC Name Potassium

-D-galactopyranose 1-phosphate-[1-

C]
Formula

C

C

H

K

O

P
Anomeric Configuration Alpha (

); axial phosphate group
Isotopic Label Carbon-13 (

C) at position 1 (Anomeric)
Salt Form Dipotassium (

)
Solubility > 50 mg/mL in Water; Insoluble in Ethanol/Acetone
NMR Signature (Quality Control)

The


C label at C1 introduces a distinctive doublet in the NMR spectrum due to scalar coupling with the phosphorus atom (

P, spin 1/2).
  • 
    C NMR (D
    
    
    
    O):
    The C1 signal appears at ~96.6 ppm as a doublet (
    
    
    ).
  • Coupling Constant (

    
    ):  Typically 5.5 – 6.0 Hz . This value is diagnostic for the 
    
    
    
    -anomer; the
    
    
    -anomer often displays a larger coupling constant or distinct chemical shift.
  • 
    P NMR:  A single signal at ~2–4 ppm  (pH dependent, relative to H
    
    
    
    PO
    
    
    ).

Synthesis Strategy: Chemo-Enzymatic Route

While chemical synthesis (fusion of penta-O-acetyl-galactose with crystalline phosphoric acid) is possible, it often yields anomeric mixtures (


) requiring tedious separation. For 

C-labeled substrates, the Enzymatic Phosphorylation using Galactokinase (GALK) is the industry standard for "Senior Scientist" level protocols due to its absolute stereospecificity.
Reaction Mechanism

The enzyme Galactokinase (EC 2.7.1.6) transfers the


-phosphate of ATP to the C1-hydroxyl of 

-D-galactose.


Experimental Workflow Diagram

SynthesisWorkflow Substrate [1-13C]-D-Galactose (Precursor) Mix Reaction Mix (ATP, Mg2+, Buffer, GALK) Substrate->Mix Reaction Incubation (37°C, pH 7.5, 4-12h) Mix->Reaction Phosphorylation Stop Heat Inactivation (95°C, 5 min) Reaction->Stop Purification Anion Exchange (Dowex 1x8 Formate) Stop->Purification Remove ADP/ATP SaltExchange Cation Exchange (Dowex 50W K+ form) Purification->SaltExchange Convert to K+ Product Final Product: K2-Gal-1-P-13C-1 SaltExchange->Product Lyophilization

Figure 1: Chemo-enzymatic synthesis workflow for Potassium Galactose 1-phosphate-13C-1.

Detailed Synthesis Protocol

Phase 1: Enzymatic Phosphorylation
  • Substrate Preparation: Dissolve 100 mg (approx. 0.55 mmol) of [1-

    
    C]-D-Galactose  in 10 mL of reaction buffer (50 mM Tris-HCl, pH 7.8).
    
  • Cofactor Addition: Add ATP (disodium salt) in slight excess (1.1 equivalents, ~0.6 mmol) and MgCl

    
      (5 mM final concentration). Magnesium is critical for the kinase activity.
    
  • Enzyme Initiation: Add Galactokinase (GALK) (from E. coli or porcine source, typically 50-100 Units).

  • Incubation: Incubate at 37°C with gentle shaking. Monitor the reaction by TLC (Silica, n-PrOH:EtOAc:H

    
    O 6:1:3) or HPLC. The limiting reagent is the labeled galactose; run until consumption is >95%.
    
  • Termination: Heat the mixture to 95°C for 3-5 minutes to denature the enzyme. Centrifuge (10,000 x g, 10 min) to remove precipitated protein.

Phase 2: Purification (Anion Exchange)

The crude mixture contains the product, ADP, and residual ATP.

  • Resin Preparation: Prepare a column of Dowex 1x8 (200-400 mesh) in the Formate form.

  • Loading: Load the supernatant onto the column. Wash with 5 column volumes of water to remove unreacted galactose (neutral).

  • Elution: Apply a linear gradient of Ammonium Formate (0 to 1.0 M).

    • Elution Order: Galactose-1-P elutes first (lower charge density), followed by ADP and ATP.

  • Pooling: Collect fractions containing Gal-1-P (verify by phosphate assay or MS). Lyophilize to remove water and volatile ammonium formate.

Phase 3: Salt Conversion (Potassium Form)

The product is currently an ammonium salt. To generate the Potassium salt:

  • Cation Exchange: Dissolve the lyophilized powder in minimal water. Pass through a column of Dowex 50W-X8 (or Amberlite IR-120) pre-equilibrated in the K

    
     form .
    
  • Neutralization: Collect the eluate. If the pH is acidic, carefully adjust to pH 7.2-7.4 using dilute KOH .

  • Final Isolation: Lyophilize the solution to obtain Potassium Galactose 1-phosphate-13C-1 as a white, hygroscopic powder.

Applications in Metabolic Flux Analysis[4][5]

The [1-


C] label is a precision tool for tracing flux through the Leloir Pathway .
The Leloir Pathway Diagram

LeloirPathway Gal Galactose (Extracellular) Gal1P Galactose-1-P (Toxic Accumulation in GALT Def.) Gal->Gal1P ATP -> ADP UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glc -> Glc-1-P UDPGlc UDP-Glucose UDPGal->UDPGlc Reversible Glc1P Glucose-1-P Glycolysis Glycolysis / Glycogen Glc1P->Glycolysis GALK GALK (Galactokinase) GALT GALT (Uridyltransferase) GALE GALE (Epimerase) UGP UGP2

Figure 2: The Leloir Pathway. Gal-1-P is the first intermediate.[1] In GALT deficiency (Classic Galactosemia), Gal-1-P accumulates, causing toxicity.

Research Utility
  • Galactosemia Models: In GALT-deficient cells, [1-

    
    C]Gal-1-P accumulates. The rate of accumulation vs. alternative pathway oxidation (e.g., Galactonate) can be quantified by MS.
    
  • Flux Analysis: The

    
    C label at C1 eventually scrambles or retains position depending on entry into Glycolysis (via Glc-1-P 
    
    
    
    Glc-6-P) or the Pentose Phosphate Pathway.

References

  • Biosynthesis of UDP-α-D-galactose in various organisms. ResearchGate.

  • Alpha-D-Galactose-1-Phosphate | C6H13O9P | CID 123912. PubChem (NIH).

  • Enzymatic production of alpha-D-galactose 1-phosphate by lactose phosphorolysis. PubMed (NIH).

  • Enzymatic Assay of GALACTOKINASE (EC 2.7.1.6). Sigma-Aldrich.

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. MDPI.

Sources

Exploratory

Technical Guide: Metabolic Fate of Galactose 1-Phosphate-13C-1 in Cellular Systems

Executive Summary Galactose 1-phosphate-13C-1 (potassium salt) is a stable isotope-labeled intermediate critical for interrogating the Leloir pathway , quantifying Pentose Phosphate Pathway (PPP) flux, and studying the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galactose 1-phosphate-13C-1 (potassium salt) is a stable isotope-labeled intermediate critical for interrogating the Leloir pathway , quantifying Pentose Phosphate Pathway (PPP) flux, and studying the pathophysiology of Classic Galactosemia .

Unlike glucose, which enters metabolism via hexokinase, galactose bypasses the primary glycolytic gatekeepers, entering at the level of Glucose-6-Phosphate (G-6-P) via the Leloir pathway.[1] The specific placement of the Carbon-13 label at position 1 (C1) makes this molecule a binary switch for metabolic flux analysis (MFA):

  • Retention of Label: Indicates flux through Glycolysis (C1 becomes C3 of pyruvate/lactate).

  • Loss of Label: Indicates flux through the Oxidative PPP (C1 is decarboxylated to

    
    ).
    

This guide details the physicochemical properties, metabolic mapping, experimental protocols, and data interpretation required to track the fate of this specific isotopologue.

Part 1: The Tracer & Reagent Properties

Chemical Identity
  • Compound:

    
    -D-Galactose 1-phosphate-1-13C dipotassium salt.
    
  • Physiological Role: The product of Galactokinase (GALK) and the substrate for Galactose-1-phosphate uridylyltransferase (GALT).[2]

  • Potassium Salt Formulation: The dipotassium salt form is chosen for high aqueous solubility and compatibility with intracellular ionic strength, avoiding the precipitation issues sometimes seen with calcium salts or the acidification of free acids.

Cellular Entry & Permeability (Critical Experimental Constraint)

Galactose 1-phosphate (Gal-1-P) is not cell-permeable due to the negative charge of the phosphate group.

  • Endogenous Generation: In most metabolic studies, intracellular [1-13C]Gal-1-P is generated by feeding cells [1-13C]Galactose . The rapid phosphorylation by GALK traps the metabolite inside the cell.

  • Exogenous Use: Direct use of the Gal-1-P reagent is reserved for:

    • Cell-free lysates: To assay GALT enzyme kinetics.

    • Permeabilized cells: (e.g., saponin-treated) to bypass membrane transport.

    • Liposomal delivery: For specific intracellular targeting (rare).

    • Mass Spectrometry Standard: As an internal standard for quantification.

Part 2: Metabolic Pathways & Fate Mapping

Once cytosolic, [1-13C]Gal-1-P follows the Leloir pathway. Its fate is determined by the metabolic demand for nucleotides (PPP) versus energy (Glycolysis).

The Leloir Pathway (Entry)[2]
  • GALT Reaction: [1-13C]Gal-1-P + UDP-Glucose

    
     UDP-[1-13C]Galactose + Glucose-1-Phosphate.
    
  • GALE Reaction: UDP-[1-13C]Galactose

    
     UDP-[1-13C]Glucose.
    
  • UGP2 Reaction: UDP-[1-13C]Glucose + PPi

    
     [1-13C]Glucose-1-Phosphate + UTP.
    
  • PGM Reaction: [1-13C]Glucose-1-Phosphate

    
     [1-13C]Glucose-6-Phosphate (G-6-P).
    
The Divergence: Glycolysis vs. PPP

At G-6-P, the fate of the C1 label splits. This is the core utility of the C1 tracer.

  • Fate A: Glycolysis (Energy Production)

    • [1-13C]G-6-P isomerizes to [1-13C]Fructose-6-P.

    • Aldolase cleaves Fructose-1,6-BP. The C1 label ends up in Dihydroxyacetone phosphate (DHAP) .

    • DHAP isomerizes to GAP.

    • Final Readout: The label appears at C3 of Pyruvate (and subsequently C3 of Lactate ).

  • Fate B: Oxidative Pentose Phosphate Pathway (Biosynthesis)

    • [1-13C]G-6-P is the substrate for Glucose-6-phosphate dehydrogenase (G6PD).

    • The subsequent enzyme, 6-phosphogluconate dehydrogenase (6PGD), performs an oxidative decarboxylation.

    • The C1 carbon is released as

      
      . [3]
      
    • Final Readout: The resulting Ribulose-5-phosphate is unlabeled (M+0). Downstream lactate will be M+0.

Pathway Visualization

The following diagram maps the carbon atom transition.

GalactoseFate cluster_Leloir Leloir Pathway cluster_Glycolysis Glycolysis (Label Retention) cluster_PPP Oxidative PPP (Label Loss) Gal [1-13C]Galactose (Extracellular) Gal1P [1-13C]Gal-1-P Gal->Gal1P GALK UDPGal UDP-[1-13C]Gal Gal1P->UDPGal GALT UDPGlc UDP-[1-13C]Glc UDPGal->UDPGlc GALE G1P [1-13C]G-1-P UDPGlc->G1P UGP2 G6P [1-13C]G-6-P (Branch Point) G1P->G6P PGM F6P [1-13C]F-6-P G6P->F6P GPI CO2 13-CO2 (Released) G6P->CO2 G6PD/6PGD (Decarboxylation) Ru5P Ribulose-5-P (Unlabeled M+0) G6P->Ru5P Pathway Flow Triose [3-13C]Trioses F6P->Triose Aldolase/TPI Lactate [3-13C]Lactate (M+1) Triose->Lactate LDH

Caption: Fate of the C1 label. Red nodes indicate key labeled intermediates. Green path retains label; Red path loses label as CO2.

Part 3: Experimental Workflow (LC-MS/MS)

To accurately trace Gal-1-P fate, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred over NMR for its sensitivity to low-abundance phosphorylated intermediates.

Protocol: Intracellular Flux Analysis

Objective: Determine the ratio of Glycolysis vs. PPP usage in cells fed galactose.

  • Cell Culture Preparation:

    • Starve cells of glucose for 1 hour (optional but enhances label uptake).

    • Medium: Glucose-free DMEM/RPMI supplemented with 10 mM [1-13C]Galactose .

    • Note: Dialyzed FBS must be used to avoid introducing unlabeled glucose.

  • Metabolic Quenching (Critical Step):

    • Metabolism turns over in seconds.

    • Method: Rapidly aspirate media.[4] Wash once with ice-cold PBS. Immediately add 80% MeOH/Water (pre-chilled to -80°C) directly to the plate.

    • Why: This instantly precipitates enzymes (stopping metabolism) and extracts polar metabolites.

  • Extraction & Internal Standards:

    • Scrape cells in cold MeOH.

    • Add internal standard: [U-13C]Galactose-1-Phosphate (fully labeled) or a non-biological isomer like PIPES if isotopic standards are unavailable.

    • Vortex, centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: Anionic Exchange (SAX) or HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain phosphorylated sugars.

    • Ionization: Negative Electrospray Ionization (ESI-).[5]

    • Transitions (MRM):

      • Gal-1-P (M+1): Precursor m/z 260

        
         Product m/z 79 (
        
        
        
        ).
      • Lactate (M+1): Precursor m/z 90

        
         Product m/z (fragment).
        
Workflow Diagram

Workflow Step1 1. Pulse Labeling Media: [1-13C]Galactose Step2 2. Metabolism Intracellular [1-13C]Gal-1-P Generation Step1->Step2 Uptake Step3 3. Quench -80°C 80% MeOH (Stops Enzymes) Step2->Step3 t = 0 to 24h Step4 4. Extraction + Internal Std Step3->Step4 Step5 5. HILIC LC-MS/MS Negative Mode Step4->Step5 Inject

Caption: Self-validating workflow ensuring metabolic arrest and quantitative extraction.

Part 4: Data Interpretation

The "fate" is read out as the Mass Isotopomer Distribution (MID) .

Interpreting the M+1 / M+0 Ratio
MetaboliteIsotopologueInterpretation
Gal-1-P M+1 (100%)Confirms uptake and GALK activity. If M+0 is high, check for endogenous galactose sources.
UDP-Gal M+1Confirms GALT activity. Accumulation of M+1 Gal-1-P with low M+1 UDP-Gal indicates GALT deficiency (Galactosemia) .
Lactate M+1 Glycolytic Flux. The C1 label traversed the pathway intact.
Lactate M+0 PPP Flux. The C1 label was lost as CO2. (Note: Unlabeled glucose sources also cause M+0; control for this).
Ribose-5-P M+0Oxidative PPP Flux. The C1 was decarboxylated.
Calculating Oxidative PPP Flux

To quantify the specific contribution of PPP, compare the M+1 abundance in Lactate derived from [1-13C]Galactose vs. [6-13C]Glucose (or Galactose).

  • Since C6 is not lost in the PPP, the difference between C1-labeled lactate and C6-labeled lactate represents the fraction lost to oxidation.

Part 5: Applications & Pathophysiology

Classic Galactosemia (Type I)

In patients with GALT mutations, the fate of [1-13C]Gal-1-P is accumulation .

  • Marker: High intracellular [1-13C]Gal-1-P / Low [1-13C]UDP-Gal ratio.

  • Toxicity: Accumulated Gal-1-P inhibits phosphoglucomutase (PGM), preventing glycogen breakdown, leading to hypoglycemia.

Cancer Metabolism (Warburg Effect)

Tumors often upregulate glycolysis. However, they also require NADPH for lipid synthesis (PPP).

  • Using [1-13C]Galactose allows researchers to decouple these demands. High M+0 lactate (relative to input) suggests high oxidative PPP activity to support rapid proliferation (nucleotide synthesis).

References

  • Leloir P

    • Frey, P. A. (1996).
  • 13C Metabolic Flux Analysis Guidelines

    • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
  • LC-MS Analysis of Sugar Phosph

    • Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry.
  • Pentose Phosphate P

    • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism.
  • Galactosemia P

    • Coelho, A. I., et al. (2017). "Galactose metabolism and health." Current Opinion in Clinical Nutrition and Metabolic Care.

Sources

Foundational

Technical Guide: Galactose 1-phosphate-13C-1 in Nucleotide Sugar Biosynthesis

The following technical guide details the application of Galactose 1-phosphate-13C-1 as a pivotal tracer node for monitoring nucleotide sugar biosynthesis. Executive Summary In the landscape of glycobiology and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Galactose 1-phosphate-13C-1 as a pivotal tracer node for monitoring nucleotide sugar biosynthesis.

Executive Summary

In the landscape of glycobiology and metabolic flux analysis (MFA), Galactose 1-phosphate (Gal-1-P) serves as the critical checkpoint between the salvage of free galactose and the biosynthesis of high-energy nucleotide sugars (UDP-Galactose and UDP-Glucose).

While often overshadowed by its precursor (Galactose) or product (UDP-Gal), Galactose 1-phosphate-13C-1 is the definitive analyte for assessing Leloir pathway efficiency .[1] Its accumulation or depletion directly correlates with GALT (Galactose-1-phosphate uridylyltransferase) activity, making it a primary biomarker for congenital galactosemia and a rate-limiting determinant in the glycosylation of therapeutic proteins.

This guide delineates the protocol for utilizing [1-13C]Galactose to generate intracellular Galactose 1-phosphate-13C-1 , and the subsequent LC-MS/MS methodologies required to resolve it from its structural isomer, Glucose 1-phosphate (Glc-1-P).[1]

Mechanistic Foundation: The 13C-Leloir Flux

Why [1-13C]?

The choice of the C1 position is non-trivial. In the Leloir pathway, the C1 atom of galactose is the site of phosphorylation and subsequent uridylyl transfer.[2]

  • Fate Tracking: The C1 label remains distinct during the conversion to UDP-Galactose.

  • Epimerase Scrambling: When UDP-Galactose 4-epimerase (GALE) interconverts UDP-Gal to UDP-Glc, the C1 label is retained, allowing researchers to calculate the equilibrium ratio of the nucleotide sugar pool based on isotopologue distribution.

Pathway Logic
  • Entry: [1-13C]Galactose enters the cell via GLUT transporters.[1]

  • Phosphorylation (The Tracer Node): Galactokinase (GALK) phosphorylates C1, trapping the metabolite as Galactose 1-phosphate-13C-1 .[1] This is the committed step.

  • Activation: GALT transfers the UMP moiety from UDP-Glucose to Gal-1-P, releasing UDP-Galactose-13C-1 and Glc-1-P.

Visualization: 13C Flux Topology

LeloirFlux ExoGal Exogenous [1-13C]Galactose CytGal Cytosolic [1-13C]Galactose ExoGal->CytGal GLUTs Gal1P Galactose 1-phosphate 13C-1 (Target Analyte) CytGal->Gal1P ATP -> ADP GALK GALK CytGal->GALK UDPGal UDP-Galactose 13C-1 Gal1P->UDPGal UDP-Glc -> Glc-1-P GALT GALT Gal1P->GALT UDPGlc UDP-Glucose 13C-1 UDPGal->UDPGlc Epimerization Glycans Glycoproteins/ Glycolipids UDPGal->Glycans Golgi Transfer GALE GALE UDPGal->GALE

Caption: Flux of the 13C label from exogenous galactose through the Gal-1-P node into the nucleotide sugar pool.

Experimental Workflow: Generating the Tracer In Situ

Note: Direct addition of Galactose 1-phosphate to media is ineffective due to the high polarity of the phosphate group preventing membrane permeation. The protocol below generates the tracer intracellularly.

Pulse-Chase Labeling Protocol
  • Objective: To enrich the intracellular pool of Gal-1-P-13C-1 and observe its clearance into UDP-sugars.

  • Reagents:

    • [1-13C]D-Galactose (99% enrichment).[1]

    • Glucose-free or Glucose-low media (to maximize Gal uptake).[1]

StepActionMechanistic Rationale
1. Starvation Incubate cells in sugar-free media for 30–60 min.Depletes intracellular glycolytic intermediates, increasing sensitivity to the tracer.
2. Pulse Add 5–10 mM [1-13C]Galactose . Incubate for 15–60 min.Rapid phosphorylation by GALK accumulates Gal-1-P-13C-1.
3. Chase (Optional) Replace with unlabeled media containing high Glucose.[1]Forces the flux of the labeled Gal-1-P pool into UDP-Gal via GALT.
4. Quench Immediate wash with ice-cold saline, then add -80°C 80% MeOH .Critical: Metabolism must stop instantly. Gal-1-P is heat-labile and enzymatically active.
Extraction Strategy

Nucleotide sugars and sugar phosphates are highly polar and anionic.

  • Lysis: Scrape cells in cold 80% Methanol (-80°C).

  • Disruption: Vortex vigorously or sonicate (3 cycles, 10s on/off) at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Recovery: Collect supernatant. Do not dry with heat. Lyophilize or use N2 stream at room temperature.

Analytical Protocol: LC-MS/MS Quantification

This is the most challenging aspect. Galactose 1-phosphate and Glucose 1-phosphate are isobaric structural isomers (same mass).[1] Standard C18 chromatography cannot separate them. You must use HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) .[1]

Chromatographic Separation (HILIC Method)
  • Column: Amide-HILIC (e.g., Waters BEH Amide or Tosoh Amide-80), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in H2O, pH 9.0 (High pH improves phosphate peak shape).[1]

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 85% B

    • 10 min: 60% B[1]

    • 12 min: 60% B[1]

    • 13 min: 85% B (Re-equilibration is crucial for HILIC).

Mass Spectrometry (MRM Transitions)

Operate in Negative Ion Mode (ESI-) . The phosphate group ionizes efficiently in negative mode.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Gal-1-P (Unlabeled) 259.079.0 (PO3-)5020–25
Gal-1-P (13C-1) 260.0 79.0 5020–25
Glc-1-P (Interference) 259.079.05020–25
UDP-Gal (13C-1) 567.0323.0 (UMP)5030
  • Differentiation: You must rely on Retention Time (RT) .[1]

    • Typically, Glc-1-P elutes before Gal-1-P on Amide-HILIC columns due to stereochemical interaction with the stationary phase.

    • Validation: Run pure standards of Gal-1-P and Glc-1-P individually to establish RT windows.

Data Interpretation & Flux Calculation

Mass Isotopomer Distribution Analysis (MIDA)

The "enrichment" is not just a single number; it is a distribution.[1]

  • M+0 (259): Unlabeled pool (endogenous synthesis or pre-existing).[1]

  • M+1 (260): Tracer-derived pool.[1]

Calculation of Fractional Enrichment:


[1]
The "Blockage" Ratio

In drug development for galactosemia or metabolic disorders, the ratio of Gal-1-P to UDP-Gal is diagnostic.

  • High Gal-1-P / Low UDP-Gal: Indicates a GALT bottleneck (Classical Galactosemia profile).[1]

  • Rapid Appearance of M+1 UDP-Gal: Indicates healthy Leloir flux.

Correction for Natural Abundance

Since carbon naturally contains ~1.1% 13C, you must correct the M+1 signal.

  • Formula:

    
    [1]
    
    • Where

      
       is the number of carbons in the molecule (6 for Gal-1-P).[3]
      

Visualization: Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis cluster_2 Data Output Cell Cell Culture + [1-13C]Gal Quench Quench: -80°C MeOH Cell->Quench Timepoint Extract Extract: Chloroform/MeOH/H2O Quench->Extract HILIC HILIC Separation (Amide Column) Extract->HILIC Inject Supernatant MS MS/MS Detection (MRM 260 -> 79) HILIC->MS Elute Chrom Chromatogram: Separate Gal-1-P / Glc-1-P MS->Chrom Flux Flux Ratio: Gal-1-P / UDP-Gal Chrom->Flux

Caption: End-to-end workflow from pulse-labeling to isotopic flux calculation.

References

  • Wong, N. et al. (2020).[1] Galactose 1-phosphate accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK.[4] Journal of Inherited Metabolic Disease . Available at: [Link]

  • Lane, C. S. et al. (2019).[1] Separation of hexose phosphate isomers using differential mobility spectrometry (DMS). SCIEX Technical Notes . Available at: [Link]

  • Li, Q. et al. (2010).[1] Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry. Clinical Chemistry . Available at: [Link]

  • Radboud University. (2023).[1] Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. Radboud Repository . Available at: [Link][1]

Sources

Exploratory

Isotopic labeling of glycoproteins using "Galactose 1-phosphate-13C-1"

An In-Depth Technical Guide: Isotopic Labeling of Glycoproteins Using Galactose 1-phosphate-[¹³C] Foreword Protein glycosylation is a critical post-translational modification that governs a vast array of biological proce...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Isotopic Labeling of Glycoproteins Using Galactose 1-phosphate-[¹³C]

Foreword

Protein glycosylation is a critical post-translational modification that governs a vast array of biological processes, from protein folding and stability to cell-cell communication and immune responses.[1] The inherent complexity and heterogeneity of glycans present significant analytical challenges.[2] To unravel the dynamics of glycan biosynthesis and turnover, researchers increasingly rely on stable isotope labeling, a powerful technique to trace the metabolic fate of precursors into mature glycoproteins.[3][4] This guide provides a deep dive into a targeted metabolic labeling strategy using Galactose 1-phosphate-[¹³C] (Gal-1-P-[¹³C]), offering a focused approach to interrogating the galactosylation machinery within cellular systems. We will explore the biochemical rationale, provide a detailed experimental framework, and discuss the downstream analysis by mass spectrometry, equipping researchers with the knowledge to implement this sophisticated technique.

The Biochemical Principle: Intercepting the Leloir Pathway

The efficacy of any metabolic labeling strategy hinges on understanding the precise biochemical pathways that incorporate the isotopic tracer. Labeling with universal precursors like [¹³C]-glucose results in the widespread incorporation of ¹³C into nearly all monosaccharides and even some amino acids, which can complicate data analysis.[5][6] The use of Galactose 1-phosphate-[¹³C] offers a more targeted approach by directly entering the Leloir pathway, the central metabolic route for galactose metabolism.[7][8]

The Leloir pathway facilitates the conversion of galactose into UDP-glucose, a key precursor for glycogen and glycolysis. Critically, it also generates UDP-galactose, the universal donor substrate for galactosyltransferases, which attach galactose to growing glycan chains on proteins and lipids.[9][10]

The key enzymatic steps involving the labeled precursor are:

  • Galactose-1-Phosphate Uridylyltransferase (GALT): This enzyme catalyzes the central reaction of the pathway, transferring a UMP moiety from UDP-glucose to Gal-1-P-[¹³C]. This produces UDP-galactose-[¹³C] and glucose-1-phosphate.[11][12] The ¹³C label is now primed for incorporation into glycans.

  • UDP-galactose 4'-epimerase (GALE): This enzyme reversibly interconverts UDP-galactose and UDP-glucose.[7][9] This means that the ¹³C label introduced via Gal-1-P can also be incorporated into glucose moieties within glycans, an important consideration for data interpretation.

By introducing Gal-1-P-[¹³C], we specifically enrich the cellular pool of UDP-galactose-[¹³C], leading to the direct and traceable incorporation of ¹³C-labeled galactose into the glycan structures of newly synthesized glycoproteins.

Leloir_Pathway Figure 1: Metabolic Incorporation of Galactose 1-phosphate-[¹³C] cluster_GALT Gal1P_13C Galactose 1-phosphate-[¹³C] (Labeled Precursor) GALT GALT Gal1P_13C->GALT + UDP-Glucose UDPGlc UDP-Glucose UDPGlc->GALT UDPGal_13C UDP-Galactose-[¹³C] GALT->UDPGal_13C Product 1 Glc1P Glucose-1-Phosphate GALT->Glc1P Product 2 GALE GALE (Epimerase) UDPGal_13C->GALE Reversible Glycoproteins Glycoprotein Synthesis (Galactosyltransferases) UDPGal_13C->Glycoproteins Incorporation UDPGlc_13C UDP-Glucose-[¹³C] GALE->UDPGlc_13C UDPGlc_13C->Glycoproteins Incorporation (minor)

Figure 1: Metabolic Incorporation of Galactose 1-phosphate-[¹³C]

Experimental Design and Protocol

A robust experimental design is crucial for successful and reproducible labeling. This section outlines the key considerations and provides a generalized protocol that can be adapted to specific cell systems.

Core Principle & Self-Validation

The experiment involves growing two populations of cells. One population (the "Heavy" sample) is cultured in a medium supplemented with Gal-1-P-[¹³C], while the control population (the "Light" sample) receives an equimolar amount of unlabeled Gal-1-P. After a sufficient incubation period, the cells are harvested, and the glycoproteins are analyzed. The direct comparison of mass spectra from the heavy and light samples provides a self-validating system; the predictable mass shift corresponding to the ¹³C incorporation confirms the success of the labeling experiment and enables relative quantification.[13]

Critical Experimental Considerations
  • Precursor Permeability: A significant challenge is that phosphorylated sugars like Gal-1-P are generally not readily permeable to the cell membrane. Successful delivery may require specialized techniques such as cell permeabilization, electroporation, or the use of specific carrier molecules. This is the most critical parameter to optimize for your chosen cell line.

  • Labeling Duration: The optimal labeling time depends on the turnover rate of the glycoproteins of interest and the cell division cycle. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the point of maximal incorporation without causing cellular stress.

  • Precursor Concentration: The concentration of Gal-1-P-[¹³C] should be sufficient to compete effectively with endogenous pools but low enough to avoid toxicity. Titration experiments (e.g., 10 µM to 200 µM) are necessary to find the optimal balance.

  • Cell Line Selection: The choice of cell line is important. Cells with high rates of glycoprotein synthesis and secretion (e.g., CHO, HEK293) are often excellent models.[14] The expression and activity of the Leloir pathway enzymes in the chosen cell line should be confirmed.

Generalized Experimental Workflow

The overall process, from cell culture to data analysis, follows a systematic workflow.

Experimental_Workflow Figure 2: General Workflow for Glycoprotein Labeling & Analysis start Cell Culture Seeding labeling Metabolic Labeling (Light vs. Heavy) start->labeling Allow cells to adhere harvest Cell Harvest & Lysis labeling->harvest Incubate for optimal time protein_quant Protein Quantification (e.g., BCA Assay) harvest->protein_quant digestion Proteolytic Digestion (e.g., Trypsin) harvest->digestion Analyze separately mix Mix Light & Heavy Samples (Optional, for relative quant) protein_quant->mix Combine equal protein amounts mix->digestion enrichment Glycopeptide Enrichment (Optional, e.g., HILIC) digestion->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis (Identification & Quantification) ms_analysis->data_analysis

Figure 2: General Workflow for Glycoprotein Labeling & Analysis
Step-by-Step Protocol
  • Cell Culture: Seed cells (e.g., HEK293) in two separate T-75 flasks and grow to ~70-80% confluency in standard culture medium.

  • Medium Exchange: Aspirate the standard medium. Wash the cells gently with sterile PBS. Add a fresh, pre-warmed, galactose-free medium to each flask.

  • Labeling Initiation:

    • To the "Heavy" flask, add Galactose 1-phosphate-[¹³C₆] to the desired final concentration.

    • To the "Light" flask, add an equimolar amount of unlabeled Galactose 1-phosphate.

  • Incubation: Return the flasks to the incubator and culture for the predetermined optimal time (e.g., 24 hours).

  • Cell Harvest:

    • Aspirate the medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Lyse the cells directly in the flask using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of both the "Heavy" and "Light" lysates using a standard method like the BCA assay.

  • Sample Preparation for MS:

    • Combine an equal amount of protein (e.g., 50 µg) from the "Heavy" and "Light" lysates.

    • Perform in-solution tryptic digestion following a standard protocol (reduction with DTT, alkylation with iodoacetamide, followed by overnight digestion with trypsin).

  • Glycopeptide Enrichment (Optional but Recommended): To increase the signal of glycopeptides, which are often low in abundance, perform an enrichment step using Hydrophilic Interaction Liquid Chromatography (HILIC).[15]

  • Mass Spectrometry: Analyze the resulting peptide/glycopeptide mixture using a high-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF).

Mass Spectrometry Analysis and Data Interpretation

Mass spectrometry (MS) is the definitive method for analyzing the outcome of the labeling experiment. A bottom-up proteomics approach, where proteins are digested into smaller peptides, is most commonly used for identifying glycosylation sites and the attached glycans.[15][16]

Identifying Labeled Glycopeptides

In the mass spectrometer, glycopeptides will produce a characteristic isotopic pattern. A glycopeptide from the "Light" sample will have a specific mass-to-charge ratio (m/z). The corresponding glycopeptide from the "Heavy" sample, containing one or more ¹³C-labeled galactose residues, will appear at a higher m/z.

  • Mass Shift: Each incorporated [¹³C₆]-galactose will result in a mass increase of approximately 6.02 Da compared to its unlabeled counterpart. This distinct mass shift is the key signature of successful labeling.

Data Presentation and Quantification

The relative abundance of a specific glycoprotein can be determined by comparing the peak intensities of the "Light" and "Heavy" isotopic envelopes for its corresponding glycopeptides.

Glycopeptide SequenceGlycan CompositionSampleObserved m/z (Monoisotopic)Relative Intensity
N[+GlcNAc₂Man₃Gal]VSKBiantennary, 1 GalLight1250.581.00
N[+GlcNAc₂Man₃Gal]VSKBiantennary, 1 Gal-[¹³C₆]Heavy1253.59 (+6.02 Da)0.85
V[+GalNAc]ATLKCore 1 O-glycanLight895.451.00
V[+GalNAc-[¹³C₆]]ATLKCore 1 O-glycanHeavy898.46 (+6.02 Da)0.95

Table 1: Hypothetical mass spectrometry data illustrating the mass shift observed for glycopeptides containing a single ¹³C₆-labeled galactose residue. The relative intensity ratio can be used to infer changes in glycoprotein synthesis or turnover between different experimental conditions.

Fragmentation Analysis

Tandem MS (MS/MS) is used to confirm the identity of the glycopeptide. Fragmentation methods like Higher-energy Collisional Dissociation (HCD) produce characteristic oxonium ions (e.g., m/z 204.08 for HexNAc, m/z 163.06 for Hexose) and also fragment the peptide backbone, allowing for sequence identification.[15] The presence of a labeled galactose can be confirmed by observing a +6 Da shift in fragment ions that retain the sugar moiety.

Applications in Research and Drug Development

This targeted labeling technique provides powerful insights for:

  • Measuring Glycan Dynamics: Determine the rate of biosynthesis and turnover for specific glycoproteins under different physiological conditions or upon drug treatment.

  • Pathway Elucidation: Trace the flow of galactose through the Leloir pathway and into different glycan structures.

  • Biomarker Discovery: Quantitatively compare glycoprotein expression between healthy and diseased states to identify potential biomarkers.[1]

  • Therapeutic Protein Development: Monitor the glycosylation patterns of recombinant therapeutic proteins produced in cell culture, ensuring consistency and quality.[15]

Conclusion

Metabolic isotopic labeling of glycoproteins with Galactose 1-phosphate-[¹³C] is a sophisticated and powerful technique that offers high specificity for studying galactosylation. By directly introducing a labeled precursor into the Leloir pathway, researchers can precisely track the incorporation of galactose into glycans. While challenges such as cell permeability must be carefully addressed, the detailed insights into glycan dynamics afforded by this method make it an invaluable tool for fundamental research, clinical diagnostics, and the development of biotherapeutics.

References

  • Creative Proteomics. (n.d.). Glycoprotein Characterization Methods by Mass Spectrometry.
  • Kailemia, M. J., et al. (2017, October 1). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. LCGC North America.
  • Hu, Y., et al. (2018). Recent Advances in Glycoproteomic Analysis by Mass Spectrometry. Analytical Chemistry.
  • Lebrilla, C. B., & An, H. J. (2018, March 19). Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. Analytical Chemistry.
  • Structural Genomics Consortium. (2019). Human Galactose- 1-phosphate uridylyltransferase (GALT), Galactokinase 1 (GALK1). Zenodo.
  • Lai, K., et al. (2026, November 21). Experimental Galactose-1-Phosphate Uridylyltransferase (GALT) mRNA Therapy Improves Motor-Related Phenotypes in a Mouse Model of Classic Galactosemia—A Pilot Study. International Journal of Molecular Sciences.
  • McCorvie, T. J., et al. (2016, June 1). Molecular basis of classic galactosemia from the structure of human galactose 1-phosphate uridylyltransferase. Human Molecular Genetics.
  • Jumbo-Lucioni, P., et al. (n.d.). The Leloir pathway of galactose metabolism. ResearchGate.
  • An, Y., et al. (2026, August 5). Isotope labeling strategies of glycans for mass spectrometry-based quantitative glycomics. Journal of Pharmaceutical and Biomedical Analysis.
  • Holst, S., et al. (2018, April 15). Isotopic labeling with cellular O-glycome reporter/amplification (ICORA) for comparative O-glycomics of cultured cells. Glycobiology.
  • Orlando, R. (n.d.). Metabolic Incorporation of Stable Isotope Labels into Glycans. Cambridge Isotope Laboratories, Inc.
  • Kato, K., et al. (n.d.). CHAPTER 8: Stable Isotope Labeling of Glycoproteins for NMR Study. Royal Society of Chemistry.
  • Rogals, M. J., et al. (2020, September 8). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology.
  • Let's Talk Academy. (2025, April 13). Biochemical Conversion of UDP-Galactose to UDP-Glucose.
  • Mateja, A., et al. (2024, April 13). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv.
  • Lang, W. C. (1982, March). Glycoprotein Biosynthesis in Chlamydomonas: I. IN VITRO INCORPORATION OF GALACTOSE FROM UDP-[C]GALACTOSE INTO MEMBRANE-BOUND PROTEIN. Plant Physiology.

Sources

Foundational

Precision Kinetics in Galactosemia: A Technical Guide to Using Galactose 1-Phosphate-13C-1

Topic: "Galactose 1-phosphate-13C-1" for Studying Galactosemia Enzyme Kinetics Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The accurate c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Galactose 1-phosphate-13C-1" for Studying Galactosemia Enzyme Kinetics Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate characterization of Galactose-1-phosphate uridylyltransferase (GALT) kinetics is critical for understanding Classic Galactosemia (Type I) and developing substrate reduction therapies. Traditional UV-coupled assays often suffer from background interference in crude lysates and lack the specificity to distinguish between anomers or structurally similar sugar phosphates.

This guide details the application of Galactose 1-phosphate-13C-1 ([1-13C]Gal-1-P) as a high-fidelity NMR tracer. By labeling the anomeric carbon (C1), researchers can directly monitor the GALT-catalyzed conversion of Gal-1-P to UDP-Galactose via 13C-NMR without the need for radioactive handling or complex coupled enzyme systems. This method offers superior specificity, allowing for the precise determination of kinetic parameters (


, 

) and the evaluation of competitive inhibitors.
Scientific Foundation: The Target and The Trap
2.1 The Leloir Pathway Context

Galactose metabolism relies on the Leloir pathway to convert


-D-galactose into glucose-1-phosphate (Glc-1-P).[1] The rate-limiting step in Classic Galactosemia is catalyzed by GALT.
  • Step 1 (GALK): Galactose + ATP

    
     Gal-1-P + ADP
    
  • Step 2 (GALT): Gal-1-P + UDP-Glucose ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     UDP-Galactose + Glc-1-P
    
  • Step 3 (GALE): UDP-Galactose

    
     UDP-Glucose
    

In GALT deficiency, Gal-1-P accumulates. This accumulation is believed to be cytotoxic, interfering with cellular signaling and glycosylation.

2.2 The GALT Ping-Pong Bi-Bi Mechanism

GALT operates via a substituted enzyme (Ping-Pong Bi-Bi) mechanism. Understanding this is crucial for designing the kinetic assay.

  • Uridylylation: UDP-Glucose binds, Glc-1-P leaves, and the enzyme becomes uridylylated (E-UMP).

  • Transfer: Gal-1-P binds to E-UMP, accepts the UMP moiety, and leaves as UDP-Galactose.

GALT_Mechanism GALT GALT (His-186) E_UMP E-UMP Intermediate GALT->E_UMP + UDP-Glc - Glc-1-P UDP_Glc UDP-Glucose Glc_1_P Glc-1-P E_UMP->GALT + Gal-1-P - UDP-Gal E_UMP->E_UMP Covalent Intermediate Gal_1_P Gal-1-P (13C) UDP_Gal UDP-Gal (13C)

Figure 1: The Ping-Pong Bi-Bi catalytic cycle of GALT. The 13C label tracks the entry of Gal-1-P and the exit of UDP-Gal.

The Tracer: Galactose 1-phosphate-13C-1
3.1 Why C1 Labeling?

The C1 position (anomeric carbon) is the most sensitive reporter for this reaction because:

  • Chemical Shift Sensitivity: The electronic environment of C1 changes significantly when the phosphate monoester (Gal-1-P) is converted to a pyrophosphate linkage (UDP-Gal).

  • No Proton Decoupling Interference: C1 is a quaternary-like center in terms of spectral isolation (though attached to H1), appearing in a distinct region (90–100 ppm) away from the crowded ring carbons (60–80 ppm).

3.2 Tracer Specifications
PropertySpecificationNotes
Isotope Carbon-13 at Position 199% enrichment recommended.
Anomer

-D-Galactose 1-phosphate
GALT is specific for the

-anomer.
Chemical Shift (

)
~93.0 - 94.5 ppm (doublet)Depends on pH and ionic strength.
Coupling (

)
~5.5 HzCharacteristic of

-anomeric phosphate esters.
3.3 In-Situ Enzymatic Synthesis Protocol

Commercial [1-13C]Gal-1-P can be expensive or unstable. Synthesizing it enzymatically ensures freshness and specific anomeric purity.

Reagents:

  • [1-13C]Galactose (10 mM)

  • ATP (12 mM)

  • Recombinant Galactokinase (GALK)

  • Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT.

Procedure:

  • Incubate [1-13C]Galactose with ATP and GALK at 37°C for 2 hours.

  • Validation: Monitor by 31P-NMR (appearance of signal at ~4 ppm) or 13C-NMR (shift of C1 from ~93 ppm (free sugar) to ~94 ppm (phosphate)).

  • Purification (Optional): For precise kinetics, remove residual ATP/ADP using a small anion-exchange spin column (e.g., DEAE), eluting Gal-1-P with a salt gradient. For crude assays, heat-inactivate GALK (if GALT is added subsequently) and use directly.

Experimental Protocol: GALT Kinetics via 13C-NMR

This protocol describes a discontinuous assay (stop-and-read) which provides the highest spectral resolution, though real-time (continuous) NMR is possible in high-field magnets (>600 MHz).

4.1 Assay Conditions
  • Buffer: 50 mM Glycine-NaOH or HEPES, pH 8.7 (Optimal for GALT).

  • Co-substrate: UDP-Glucose (Variable, typically 0.1 – 2.0 mM).

  • Substrate: [1-13C]Gal-1-P (Variable, typically 0.1 – 5.0 mM).

  • Enzyme: Purified hGALT or cell lysate (fibroblasts/lymphoblasts).

  • Internal Standard: [2-13C]Glycine (or similar non-interfering stable compound) for normalization.

4.2 Workflow
  • Preparation: Prepare a master mix of Buffer, UDP-Glucose, and D₂O (10% v/v for NMR lock).

  • Initiation: Add GALT enzyme to the mix. Equilibrate at 25°C or 37°C.

  • Start: Add [1-13C]Gal-1-P to initiate the reaction.

  • Sampling:

    • At defined time points (e.g., 0, 5, 10, 15, 30 min), remove 500 µL aliquots.

    • Quench: Immediately heat at 95°C for 2 mins or add EDTA (to chelate Mg²⁺ required for GALT stability/activity) + cold ethanol precipitation.

  • NMR Measurement:

    • Transfer supernatant to 5mm NMR tubes.

    • Acquire 1D proton-decoupled 13C-NMR spectra.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Step1 Synthesize/Thaw [1-13C]Gal-1-P Step3 Add GALT Enzyme Step1->Step3 Step2 Prepare Master Mix (Buffer + UDP-Glc) Step2->Step3 Step4 Incubate & Aliquot (t=0, 5, 10... min) Step3->Step4 Step5 Quench (Heat/EDTA) Step4->Step5 Step6 13C-NMR Acquisition Step5->Step6 Step7 Integrate C1 Peaks Gal-1-P vs UDP-Gal Step6->Step7

Figure 2: Workflow for discontinuous GALT kinetic assay.

Data Analysis & Interpretation
5.1 Spectral Assignment

The success of this assay relies on resolving the substrate and product peaks.

Metabolite13C Shift (C1)MultiplicityCoupling (

)
[1-13C]Gal-1-P ~93.8 ppmDoublet (d)~5.5 Hz
[1-13C]UDP-Gal ~96.5 ppmDoublet of Doublets (dd)~6.0 Hz (coupled to P

)

Note: Chemical shifts are pH-dependent.[2] Always run a zero-time point control.

5.2 Calculating Kinetic Parameters
  • Integration: Integrate the area of the UDP-Gal C1 peak (

    
    ) and the Gal-1-P C1 peak (
    
    
    
    ).
  • Conversion: Calculate concentration of product formed:

    
    
    
  • Rate Calculation: Plot

    
     vs. time. The slope of the linear initial phase is the initial velocity (
    
    
    
    ).
  • Michaelis-Menten: Perform assays at varying

    
     while keeping 
    
    
    
    saturating (e.g., 2 mM). Fit
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .
Advanced Troubleshooting & Optimization
  • Problem: Signal Overlap.

    • Cause: In crude lysates, glycogen or other sugar phosphates may overlap.

    • Solution: Use 1H-13C HSQC (Heteronuclear Single Quantum Coherence).[3] This 2D technique spreads signals into two dimensions. Gal-1-P and UDP-Gal have distinct proton shifts (H1 ~5.5 ppm vs ~5.6 ppm) correlated to their C1 carbons.

  • Problem: Low Sensitivity.

    • Cause: Low enzyme activity (common in variant Galactosemia).

    • Solution: Increase the concentration of [1-13C]Gal-1-P to 5-10 mM or use a cryoprobe-equipped NMR for higher signal-to-noise ratio.

  • Problem: Substrate Inhibition.

    • Insight: High concentrations of Gal-1-P can inhibit GALT. Ensure your concentration range brackets the expected

      
       (~0.5 - 1.0 mM) but does not exceed 5 mM unless testing for inhibition.
      
References
  • Bosch, A. M., et al. (2002). "Metabolism of 13C Galactose by Lymphoblasts From Patients With Galactosemia Determined by NMR Spectroscopy." Journal of Inherited Metabolic Disease. Link

  • Wehrli, S. L., et al. (2001). "Galactose metabolism in normal human lymphoblasts studied by 1H, 13C and 31P NMR spectroscopy of extracts." NMR in Biomedicine. Link

  • Ko, W. R., et al. (2010). "Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry." Clinical Chemistry. Link

  • Timson, D. J. (2016). "The structural and molecular biology of type I galactosemia." IUBMB Life. Link

  • Bissaro, B., et al. (2022).[3] "Assignments of 1H and 13C chemical shifts of D-galactose oxidation products." Royal Society of Chemistry (Supplementary Info).[3] Link

Sources

Exploratory

Principle of stable isotope tracing with "Galactose 1-phosphate-13C-1"

Executive Summary This technical guide details the mechanistic principles and experimental applications of Galactose 1-phosphate-13C-1 (Gal-1-P [1- C]), a high-precision stable isotope tracer. While often utilized as a "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic principles and experimental applications of Galactose 1-phosphate-13C-1 (Gal-1-P [1-


C]), a high-precision stable isotope tracer. While often utilized as a "gold standard" Internal Standard (IS) for quantifying galactosemia biomarkers, its utility extends to mapping flux through the Leloir pathway  and distinguishing glycolytic versus pentose phosphate pathway (PPP) utilization.

This document addresses two critical workflows:

  • Metabolic Flux Analysis (MFA): Using the C1 label to resolve the "Glycolysis vs. PPP" split.

  • Quantitative Bioanalysis: Using the isotopolog as an internal standard for absolute quantification of intracellular Gal-1-P pools by LC-MS/MS.

Mechanistic Principles: The Leloir Pathway & Atom Mapping

The utility of Galactose 1-phosphate-13C-1 relies entirely on the specific fate of the carbon-1 (C1) atom. Unlike uniformly labeled tracers (


-

C), the C1 positional label acts as a binary switch at the Glucose-6-Phosphate (G6P) node, allowing researchers to calculate pathway dependency.
The Leloir Conversion

Galactose 1-phosphate is the obligate intermediate of galactose metabolism.[1][2][3][4] It does not enter glycolysis directly but must first be converted to Glucose-1-Phosphate (G1P).

  • Entry: Galactose

    
    Galactose-1-P [4][5][6][7]
    
  • Exchange: Galactose-1-P + UDP-Glucose

    
     UDP-Galactose + Glucose-1-P [6]
    
  • Epimerization: UDP-Galactose

    
     UDP-Glucose (Recycled)
    
  • Isomerization: Glucose-1-P

    
    Glucose-6-Phosphate (G6P) 
    

Crucially, the C1 position is conserved throughout these steps. The Gal-1-P (C1) becomes G6P (C1).[6]

The Metabolic Split: Glycolysis vs. PPP

Once the label reaches G6P (C1), its fate diverges. This is the core principle of using this specific isotopomer.

  • Path A: Glycolysis (Label Retention)

    • G6P (C1)

      
       Fructose-6-P (C1) 
      
      
      
      Fructose-1,6-BP (C1).[8]
    • Aldolase cleavage splits F-1,6-BP.

    • Result: The C1-C3 fragment becomes Dihydroxyacetone Phosphate (DHAP) carrying the

      
      C label.
      
    • Downstream: DHAP isomerizes to GAP

      
       Pyruvate (M+1).
      
  • Path B: Pentose Phosphate Pathway (Label Loss)

    • G6P (C1)

      
       6-Phosphogluconolactone (C1).
      
    • 6-Phosphogluconate (C1)

      
       Ribulose-5-Phosphate + 
      
      
      
      CO
      
      
      .
    • Result: The C1 label is decarboxylated and released as gas. The resulting pentose phosphate is unlabeled (M+0).

Pathway Visualization

The following diagram illustrates the atom mapping and the critical divergence point.

Leloir_Flux Gal1P Galactose-1-P (13C at C1) G1P Glucose-1-P (13C at C1) Gal1P->G1P GALT (Exchange w/ UDP-Glc) UDP_Glc UDP-Glucose UDP_Gal UDP-Galactose (13C at C1) UDP_Glc->UDP_Gal GALT G6P Glucose-6-P (13C at C1) G1P->G6P PGM F16BP Fructose-1,6-BP (13C at C1) G6P->F16BP Glycolysis SixPG 6-Phosphogluconate (13C at C1) G6P->SixPG Oxidative PPP DHAP DHAP (13C Labeled) F16BP->DHAP Aldolase (C1-C3) GAP GAP (Unlabeled) F16BP->GAP Aldolase (C4-C6) Pyruvate_M1 Pyruvate (M+1) DHAP->Pyruvate_M1 Label Retained Ru5P Ribulose-5-P (Unlabeled) SixPG->Ru5P 6PGDH CO2 13C-CO2 (Gas Release) SixPG->CO2 Decarboxylation Pyruvate_M0 Pyruvate (M+0) Ru5P->Pyruvate_M0 Recycling (Non-Ox PPP)

Figure 1: Atom mapping of Galactose-1-P (C1) through the Leloir pathway.[3] Note the critical split at G6P where the label is either retained (Glycolysis) or lost (PPP).

Experimental Workflows

Workflow A: Absolute Quantification (Internal Standard)

In drug development and clinical diagnostics (Galactosemia), Gal-1-P accumulation is toxic. To measure endogenous levels accurately, Galactose 1-phosphate-13C-1 is added as an internal standard during extraction. This corrects for matrix effects and ionization suppression.

Protocol:

  • Sample Collection: Pellet

    
     cells or collect 50 
    
    
    
    L plasma/RBCs.
  • Quenching/Extraction: Add 500

    
    L ice-cold 80:20 Methanol:Water  containing the tracer.
    
    • Spike Concentration: 5

      
      M Galactose 1-phosphate-13C-1.
      
  • Lysis: Vortex vigorously (1 min) or sonicate. Incubate on dry ice for 10 min.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (HILIC mode).

Workflow B: GALT Enzyme Activity Assay

This assay measures the conversion rate of Gal-1-P to UDP-Gal, a direct readout of GALT function (the enzyme deficient in Classic Galactosemia).

Reaction Mix:

  • Substrate: 2 mM Galactose 1-phosphate-13C-1.

  • Co-substrate: 2 mM UDP-Glucose.

  • Buffer: Glycine-NaOH (pH 8.7) with DTT.

  • Enzyme Source: Cell lysate or recombinant GALT.

Detection: Monitor the formation of UDP-Galactose-13C-1 .

  • Why? The

    
    C label transfers from the sugar phosphate to the nucleotide sugar.
    

Mass Spectrometry Methodology

Sugar phosphates are highly polar and difficult to retain on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing chromatography is required.

LC Conditions (HILIC)
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or Tosoh Amide-80).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 in 95% Water / 5% Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate, pH 9.0 in 10% Water / 90% Acetonitrile.

  • Gradient: 90% B to 40% B over 12 minutes.

MS/MS Transitions (Negative Mode)

Galactose-1-P ionizes best in negative mode (


).
AnalytePrecursor (

)
Product (

)
Identity
Endogenous Gal-1-P 259.079.0Phosphate group (

)
Endogenous Gal-1-P 259.097.0Bisulfate/Phosphate adduct
Gal-1-P-13C-1 (Tracer) 260.0 79.0 Mass shift +1 Da
UDP-Galactose (Product) 565.0323.0UMP fragment
UDP-Gal-13C-1 (Labeled) 566.0 323.0 Label is on the hexose, not UMP

Data Interpretation & Calculation

Calculating Pathway Flux (Glycolysis vs. PPP)

When using Gal-1-P (or [1-


C]Galactose) as a metabolic tracer, analyze the Mass Isotopomer Distribution (MID) of Lactate  or Pyruvate .


  • High M+1 Lactate: Indicates the C1 label passed through Glycolysis (Aldolase path) and was retained.

  • High M+0 Lactate (relative to uptake): Indicates the C1 label was shaved off as

    
    CO
    
    
    
    via the Oxidative PPP.
Calculating Intracellular Concentration (Quantification)

Using the Internal Standard (IS) method:



  • Since the chemical structure is identical (differing only by one neutron), the Response Factor is typically 1.0.

Visualization: Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis cluster_2 Data Output Sample Cell Lysate (Unknown Conc.) Mix Homogenate Sample->Mix Spike Spike IS: Gal-1-P-13C-1 Spike->Mix LC HILIC Separation Mix->LC MS Mass Spec (MRM Mode) LC->MS Chrom1 Channel 259>79 (Endogenous) MS->Chrom1 Chrom2 Channel 260>79 (Internal Std) MS->Chrom2 Ratio Calculate Ratio Area 259 / Area 260 Chrom1->Ratio Chrom2->Ratio

Figure 2: Workflow for absolute quantification of Galactose-1-Phosphate using the 13C-1 isotopolog as an Internal Standard.

References

  • Wamelink, M. M., et al. (2008). "The structural hierarchy of the pentose phosphate pathway." Journal of Inherited Metabolic Disease. Link

  • Li, Y., et al. (2010).[9][10] "Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry." Clinical Chemistry. Link

  • Metallo, C. M., et al. (2009). "Tracing metabolic flux with stable isotopes." Current Opinion in Biotechnology. Link

  • Lai, K., et al. (2009). "Galactose toxicity in animals." IUBMB Life. Link

  • Fan, T. W., et al. (2012). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics. Link

Sources

Foundational

Galactose 1-Phosphate-13C-1 in Metabolic Flux Analysis: Mechanistic Tracing and Analytical Protocols

This guide serves as a technical reference for the application of Galactose 1-phosphate-13C-1 (and its precursor [1-13C]Galactose) in Metabolic Flux Analysis (MFA). It addresses the mechanistic tracking of carbon isotope...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the application of Galactose 1-phosphate-13C-1 (and its precursor [1-13C]Galactose) in Metabolic Flux Analysis (MFA). It addresses the mechanistic tracking of carbon isotopes through the Leloir pathway, experimental protocols for quantification, and the interpretation of flux data in the context of pentose phosphate pathway (PPP) activity and galactosemia.

Executive Summary

Galactose 1-phosphate-13C-1 (Gal-1-P-13C1) is the obligate intermediate formed during the metabolism of [1-13C]Galactose via the Leloir pathway. In metabolic flux analysis, this specific isotopomer serves two critical functions:

  • Pathway Integrity Probe: It acts as a direct reporter of Galactokinase (GALK) activity and the bottleneck upstream of Galactose-1-phosphate uridylyltransferase (GALT).

  • Oxidative PPP Tracer: Unlike glucose, which enters metabolism via hexokinase, galactose enters via the Leloir pathway to produce Glucose-6-Phosphate (G6P). The C1-label provides a high-fidelity readout of oxidative Pentose Phosphate Pathway (oxPPP) flux because the C1 atom is exclusively decarboxylated to

    
    CO
    
    
    
    if it enters the oxPPP, whereas it is conserved as [3-
    
    
    C]lactate if it proceeds through glycolysis.

This guide details the use of Gal-1-P-13C1 as both a measurable analyte and a metabolic node for flux quantification.

Mechanistic Basis: The Leloir Pathway & Carbon Fate

To interpret MFA data, one must understand the atom mapping of the C1 label from Galactose 1-phosphate into the central carbon network.

The Leloir Sequence

Galactose is phosphorylated at the C1 position.[1] The label is retained at C1 through the conversion to Glucose-6-Phosphate (G6P).

  • Galactose

    
    Galactose-1-P  (C1 labeled)[2][3][4]
    
  • Galactose-1-P + UDP-Glucose

    
    UDP-Galactose  (C1 labeled) + Glucose-1-P
    
  • UDP-Galactose

    
    UDP-Glucose  (C1 labeled)
    
  • Glucose-1-P

    
    Glucose-6-P  (C1 labeled)
    
The Metabolic Bifurcation (Glycolysis vs. PPP)

Once the C1 label reaches the G6P pool, its fate determines the flux calculation:

  • Path A: Glycolysis. G6P is isomerized to Fructose-6-P. The C1 label eventually becomes the C3 (methyl) carbon of Pyruvate/Lactate.

    • Result:M+1 Lactate detected.

  • Path B: Oxidative PPP. G6P is oxidized by G6PDH. The C1 carbon is released as CO

    
    .
    
    • Result:M+0 Lactate (unlabeled) detected (assuming no recycling).

Pathway Visualization

The following diagram illustrates the propagation of the C1 label and the divergence at G6P.

Leloir_Flux Gal [1-13C]Galactose Gal1P Galactose-1-P (C1 Labeled) Gal->Gal1P GALK UDPGal UDP-Galactose (C1 Labeled) Gal1P->UDPGal GALT (+UDP-Glc) UDPGlc UDP-Glucose (C1 Labeled) UDPGal->UDPGlc GALE G1P Glucose-1-P (C1 Labeled) UDPGlc->G1P GALT/UGP2 G6P Glucose-6-P (C1 Labeled) G1P->G6P PGM F6P Fructose-6-P G6P->F6P Glycolysis Ru5P Ribulose-5-P G6P->Ru5P oxPPP (G6PDH) CO2 13CO2 (Label Lost) G6P->CO2 Decarboxylation Triose Trioses (GAP/DHAP) (C3 Labeled) F6P->Triose Pyr Pyruvate (C3 Labeled) Triose->Pyr

Caption: Propagation of Carbon-13 from Galactose to Pyruvate vs. CO2. Blue node indicates the target analyte Gal-1-P.

Experimental Protocol: Tracer Administration & Sampling

To analyze Gal-1-P-13C1, one typically administers the precursor [1-13C]Galactose. Direct administration of phosphorylated sugars is inefficient due to poor membrane permeability.

Reagents
  • Tracer: D-[1-

    
    C]Galactose (99% enrichment).
    
  • Quenching Solution: 80% Methanol (pre-chilled to -80°C).

  • Internal Standard: D-[

    
    C
    
    
    
    ]Galactose-1-phosphate (if available) or a non-endogenous sugar phosphate (e.g., PIPES, or labeled Glucose-1-P).
Cell Culture Workflow
  • Starvation: Wash cells with PBS and incubate in glucose/galactose-free medium for 1 hour to deplete intracellular glycolytic pools.

  • Pulse: Replace medium with physiological buffer containing 5-10 mM [1-

    
    C]Galactose .
    
    • Note: A "trace" amount (e.g., 10% of total sugar) is insufficient if measuring Leloir flux specifically; full replacement is often required to drive the pathway.

  • Quench: At time

    
     (steady state is usually reached within 2-4 hours for Leloir intermediates), rapidly aspirate medium and add -80°C 80% Methanol .
    
  • Extraction: Scrape cells, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Dry: Evaporate methanol under nitrogen stream. Reconstitute in LC-MS mobile phase (e.g., 10 mM Ammonium Acetate/Acetonitrile).

Analytical Methodologies

Quantification of Gal-1-P-13C1 requires distinguishing it from its isomer Glucose-1-Phosphate (G1P).

LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for sensitivity.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Anion Exchange (e.g., Bio-Rad Aminex or specialized amide columns). Separation of Gal-1-P from G-1-P is critical.

  • Ionization: ESI Negative Mode.

  • Transitions (MRM):

AnalytePrecursor Ion (

)
Product Ion (

)
Note
Gal-1-P (Unlabeled) 259.078.9 (PO

)
Standard transition
Gal-1-P-13C1 260.0 78.9 Target Analyte
UDP-Galactose565.0323.0 (UMP)Downstream metabolite
  • Protocol Validation: Ensure chromatographic resolution between Gal-1-P and G-1-P (often differing by <0.5 min). If co-elution occurs, use GALT-deficient cell lysates as a negative control to confirm peak identity.

NMR Spectroscopy

NMR provides positional information without fragmentation but requires higher concentrations (>100 µM).

  • 
    C-NMR: 
    
    • 
      -Gal-1-P C1:  ~94.5 ppm (doublet due to 
      
      
      
      C-
      
      
      P coupling,
      
      
      Hz).
    • 
      -Gal-1-P C1:  ~98.8 ppm.
      
  • Application: Useful for confirming the C1 label has not scrambled (e.g., via reversible transaldolase reactions) before entering the G6P pool.

Data Interpretation & Flux Calculation[5][6][7][8][9][10][11]

Calculating Fractional Enrichment

Calculate the Mass Isotopomer Distribution (MID) for Gal-1-P:



Where 

is the intensity of the isotopomer. For [1-

C]Galactose feeding, Gal-1-P should be predominantly M+1 . If M+0 is high, endogenous galactose production (rare) or incomplete turnover is present.
The oxPPP vs. Glycolysis Ratio

The relative flux into the oxidative PPP (


) versus glycolysis (

) can be estimated by analyzing the downstream metabolite Lactate .[5]

Using [1-


C]Galactose:
  • Glycolysis: C1 is conserved

    
     Lactate M+1.
    
  • oxPPP: C1 is lost as CO

    
    
    
    
    
    Lactate M+0 (via recycling of Ru5P
    
    
    F6P/GAP).

The simplified flux ratio is:



(Note: This is a simplified approximation. Comprehensive MFA requires fitting a metabolic model using software like INCA or 13C-Flux2 to account for reversible non-oxidative PPP fluxes.)

Case Studies & Applications

Classic Galactosemia (GALT Deficiency)

In GALT-deficient cells, flux is blocked at the Gal-1-P


 UDP-Gal step.
  • Observation: Massive accumulation of Gal-1-P-13C1 (M+1) and depletion of UDP-Galactose M+1.

  • Toxicity Marker: The absolute concentration of Gal-1-P is correlated with cellular toxicity (phosphate trapping). MFA allows precise measurement of residual flux in "leaky" genotypes (e.g., Q188R mutation).

Hepatocellular Carcinoma (HCC)

Liver tumors often downregulate the Leloir pathway.

  • Application: Administer [1-

    
    C]Galactose to assess liver metabolic capacity.
    
  • Flux Signature: Reduced conversion of Gal-1-P to G6P indicates loss of differentiation. Conversely, high oxPPP flux from galactose indicates aggressive NADPH production for biosynthesis.

References

  • Anastasov, N., et al. (2021). "The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling." International Journal of Molecular Sciences.

  • Wehrli, S., et al. (2007).[6] "Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance." Molecular Genetics and Metabolism.

  • Ko, D.H., et al. (2010). "Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry." Clinical Chemistry.

  • Buescher, J.M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

  • Winnikey, D.L., et al. (2023). "Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes." Metabolites.[7][6][8][9]

Sources

Exploratory

Technical Guide: Chemical Properties of "Galactose 1-phosphate-13C-1 (potassium)" Salt

Executive Summary Galactose 1-phosphate-13C-1 (potassium salt) is a stable isotope-labeled metabolic intermediate critical for the study of galactosemia and carbohydrate metabolism. By incorporating a Carbon-13 isotope a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galactose 1-phosphate-13C-1 (potassium salt) is a stable isotope-labeled metabolic intermediate critical for the study of galactosemia and carbohydrate metabolism. By incorporating a Carbon-13 isotope at the anomeric position (C1), this compound serves as a non-radioactive tracer for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic flux analysis.

This guide details the physicochemical properties, structural dynamics, and experimental protocols for utilizing this compound in drug development and enzymatic kinetic studies targeting the Leloir pathway.

Chemical Identity & Structural Analysis

The potassium salt form significantly enhances the aqueous solubility of Galactose 1-phosphate (Gal-1-P) compared to its free acid or barium salt counterparts, making it the preferred reagent for physiological pH buffers.

Core Specifications
PropertySpecification
Compound Name

-D-Galactose 1-phosphate-13C-1 dipotassium salt
Chemical Formula

C

C

H

K

O

P
Molecular Weight ~337.31 g/mol (Labeled)
Isotopic Enrichment

99%

C at position C1
Salt Stoichiometry Typically Dipotassium (K

)
Solubility Water: >125 mg/mL (Highly Soluble)
Appearance White to off-white hygroscopic powder
Structural Configuration

The biological activity of Gal-1-P is strictly tied to the


-anomer. The phosphate group at C1 is in the axial position, and the 

C label at this site provides a direct NMR probe for the glycosyl phosphate bond status.

ChemicalStructure Figure 1: Structural components of Galactose 1-phosphate-13C-1 (Potassium Salt). C1 C1 (13C Labeled) Anomeric Center Phos Phosphate Group (PO4 2-) C1->Phos Phosphoester Bond (Sensitive to Acid) Ring Galactopyranose Ring (C2-C6) C1->Ring Glycosidic Linkage K 2x K+ Counterions Phos->K Ionic Interaction

Physicochemical Properties[3][4][5][6]

NMR Spectral Characteristics

The


C label at C1 introduces specific coupling patterns essential for spectral assignment.
  • 
    C-NMR (100-150 MHz, D
    
    
    
    O):
    • Chemical Shift (

      
      ):  The C1 signal typically appears as a doublet between 93.0 – 97.0 ppm . This downfield shift (relative to free galactose C1 
      
      
      
      at ~93 ppm) is induced by the phosphate group.
    • Coupling Constant (

      
      ):  The 
      
      
      
      C nucleus at C1 couples with the
      
      
      P nucleus (spin 1/2). This results in a characteristic doublet with a coupling constant (
      
      
      ) typically in the range of 5 – 6 Hz .
  • 
    P-NMR: 
    
    • Exhibits a singlet (or doublet if

      
      C decoupled) in the range of 1.0 – 5.0 ppm  (referenced to H
      
      
      
      PO
      
      
      ). The presence of the
      
      
      C label splits this signal into a doublet (
      
      
      ) matching the carbon spectrum.
Stability & Hydrolysis
  • pH Sensitivity: As a glycosyl phosphate, the C1-O-P bond is acid-labile. Prolonged exposure to acidic pH (< 4.0) catalyzes hydrolysis, releasing free

    
    C-Galactose and inorganic phosphate.
    
  • Thermal Stability: Stable at room temperature in solid form if desiccated. In solution, it should be kept at 4°C or frozen (-20°C) to prevent spontaneous hydrolysis or bacterial degradation.

Metabolic Role & Biological Context[7][8][9][10][11]

Galactose 1-phosphate is the product of Galactokinase (GALK) and the substrate for Galactose-1-phosphate Uridylyltransferase (GALT) .[1][2][3] In Classic Galactosemia (Type I), GALT deficiency leads to the toxic accumulation of Gal-1-P in tissues.

The Leloir Pathway Tracking

Using the


C-1 label allows researchers to track the carbon flow from Galactose to Glucose-1-Phosphate.

LeloirPathway Figure 2: Fate of the 13C-1 label in the Leloir Pathway. Gal Galactose (13C-1) GALK GALK (ATP -> ADP) Gal->GALK Gal1P Galactose 1-Phosphate (13C-1) (Target Compound) GALT GALT (Transferase) Gal1P->GALT UDPGal UDP-Galactose (13C-1) GALE GALE (Epimerase) UDPGal->GALE Recycling UDPGlc UDP-Glucose UDPGlc->GALT Co-substrate Glc1P Glucose 1-Phosphate (13C-1) GALK->Gal1P GALT->UDPGal GALT->Glc1P Release GALE->UDPGlc Recycling

Experimental Applications & Protocols

Protocol: Preparation of NMR Samples

Objective: Prepare a stable sample for HSQC or


P-NMR analysis to verify purity or monitor enzymatic conversion.
  • Solvent Selection: Use Deuterium Oxide (D

    
    O, 99.9% D) to minimize solvent suppression artifacts.
    
  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) in D

    
    O. Note: Avoid Tris buffers if studying phosphorous NMR due to potential overlap or interaction.
    
  • Sample Dissolution:

    • Weigh 5–10 mg of Galactose 1-phosphate-13C-1 (K+ salt).

    • Dissolve in 600 µL of the buffered D

      
      O.
      
    • Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

      
       0.00 ppm).
      
  • Acquisition Parameters:

    • Set relaxation delay (

      
      ) to 
      
      
      
      2 seconds to allow full relaxation of the phosphorylated anomeric carbon.
    • For

      
      C-NMR, acquire proton-decoupled spectra to observe the C-P doublet clearly.
      
Application: GALT Enzyme Activity Assay

Context: This compound is the specific substrate for measuring GALT activity in red blood cells or recombinant systems.

  • Reaction Mix: Incubate Gal-1-P (

    
    C-labeled) with UDP-Glucose and the enzyme source (e.g., cell lysate) at 37°C.
    
  • Detection:

    • Stop reaction after defined timepoints (e.g., 15, 30 min) using boiling or acid precipitation.

    • Analyze supernatant via LC-MS/MS or NMR.

    • Signal: Monitor the appearance of UDP-Galactose-13C-1 (new peak) and the depletion of Gal-1-P. The mass shift of +1 Da (due to

      
      C) distinguishes the product from endogenous pools if unlabeled UDP-Gal is present.
      

Handling & Storage Guidelines

  • Hygroscopicity: The potassium salt is extremely hygroscopic. Exposure to ambient air will cause the powder to deliquesce, making accurate weighing difficult and potentially accelerating hydrolysis.

  • Storage:

    • Long-term: -20°C in a tightly sealed vial with desiccant.

    • Short-term: 4°C. Allow to equilibrate to room temperature before opening to prevent condensation.

  • Solution Stability: Aqueous solutions are stable at neutral pH (7.0–8.0) for 24 hours at 4°C. Avoid storing acidic solutions.

References

  • PubChem. (n.d.). Alpha-D-Galactose-1-Phosphate | C6H13O9P. National Library of Medicine. Retrieved from [Link]

  • Wehrli, S. L., et al. (2001).[4] Galactose metabolism in normal human lymphoblasts studied by 1H, 13C and 31P NMR spectroscopy of extracts. NMR in Biomedicine. Retrieved from [Link]

  • Holden, H. M., et al. (2003).[5] Structure and function of enzymes of the Leloir pathway for galactose metabolism. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Precision Metabolic Tracing of the Leloir Pathway: [1-13C]Galactose-1-Phosphate Analysis

Executive Summary & Scientific Rationale This guide details the protocol for generating, extracting, and quantifying Galactose-1-phosphate-13C-1 ([1-13C]Gal-1-P) in mammalian cell culture. Galactose metabolism, processed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for generating, extracting, and quantifying Galactose-1-phosphate-13C-1 ([1-13C]Gal-1-P) in mammalian cell culture.

Galactose metabolism, processed via the Leloir pathway , represents a critical metabolic "switch." Unlike glucose, which drives the Warburg effect (aerobic glycolysis) in rapidly dividing cells, galactose forces cells to rely on oxidative phosphorylation (OXPHOS) due to the slower kinetics of the Leloir enzymes and the bypass of the phosphofructokinase (PFK) regulatory step.

Why focus on [1-13C]Gal-1-P?

  • Toxicity Marker: Accumulation of Gal-1-P is the primary pathological marker in Classic Galactosemia (GALT deficiency).[1]

  • Flux Node: It is the obligate intermediate between Galactokinase (GALK) and Galactose-1-phosphate Uridyltransferase (GALT).

  • Analytical Challenge: Gal-1-P is an isomer of Glucose-1-phosphate (Glc-1-P) and Glucose-6-phosphate (G6-P). Standard mass spectrometry cannot distinguish them by mass alone; chromatographic resolution is mandatory.

The Core Concept: In Situ Synthesis

Direct cellular uptake of phosphorylated sugars (like Gal-1-P) is negligible due to their negative charge. Therefore, this protocol uses [1-13C]Galactose as a metabolic tracer. The cell actively transports the tracer via GLUT transporters and phosphorylates it intracellularly to generate the target analyte: [1-13C]Galactose-1-phosphate .

Mechanistic Pathway Visualization

The following diagram illustrates the carbon flow from extracellular [1-13C]Galactose into the Leloir pathway, highlighting the formation of the target analyte and its subsequent entry into glycolysis.

LeloirPathway Ext_Gal Extracellular [1-13C]Galactose Int_Gal Intracellular [1-13C]Galactose Ext_Gal->Int_Gal Gal1P TARGET ANALYTE: [1-13C]Galactose-1-P Int_Gal->Gal1P Phosphorylation UDPGal UDP-Galactose Gal1P->UDPGal Uridylyl Transfer UDPGlc UDP-Glucose UDPGal->UDPGlc Epimerization Glc1P Glucose-1-P UDPGlc->Glc1P Exchange Glc6P Glucose-6-P Glc1P->Glc6P Isomerization Glycolysis Glycolysis & TCA Cycle Glc6P->Glycolysis GLUT GLUT1/3/14 GALK GALK1 (ATP -> ADP) GALT GALT GALE GALE PGM PGM1

Figure 1: The Leloir Pathway. [1-13C]Galactose is phosphorylated by GALK1 to form the target [1-13C]Gal-1-P. Note the downstream conversion to Glc-1-P, an isobaric isomer that must be separated chromatographically.[2]

Experimental Protocol

Phase A: Cell Culture & Adaptation

Objective: To sensitize cells to galactose metabolism and remove competing glucose. Note: Glucose represses the Leloir pathway. High glucose (25mM) will inhibit [1-13C]Gal uptake.

  • Seed Cells: Plate cells (e.g., HepG2, HEK293, or primary fibroblasts) in 6-well plates (approx.

    
     cells/well).
    
  • Glucose Starvation (Pre-conditioning):

    • Wash cells 2x with warm PBS.

    • Incubate for 1 hour in glucose-free DMEM/RPMI supplemented with 10% dialyzed FBS (dFBS).

    • Why Dialyzed FBS? Standard FBS contains ~5-8 mM glucose, which will contaminate the isotopic enrichment.

Phase B: Isotope Labeling Pulse

Objective: To introduce the tracer and generate the [1-13C]Gal-1-P pool.

  • Prepare Labeling Medium:

    • Base: Glucose-free, Glutamine-free DMEM (or relevant base).

    • Tracer: [1-13C]D-Galactose (99% enrichment).

    • Concentration: 5 mM (Physiological) to 10 mM (Saturation).

    • Add: 2 mM Glutamine (carbon source for TCA anaplerosis during glycolysis bypass) + 10% dFBS.

  • Pulse: Replace starvation medium with Labeling Medium.

  • Incubation:

    • Flux Analysis: 0, 15, 30, 60 minutes (Dynamic labeling).

    • Pool Size/Accumulation: 4–24 hours (Steady state).

Phase C: Metabolite Extraction (Quenching)

Objective: To stop enzymatic activity instantly and extract polar sugar phosphates. Critical: Sugar phosphates are high-energy and labile. Warm extraction causes ATP hydrolysis and interconversion.

  • Quench:

    • Place plate on dry ice or a cooling block (-80°C).

    • Aspirate medium rapidly.

    • Immediately wash 1x with ice-cold PBS (4°C).

    • Add 1 mL of Extraction Solvent : 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Scrape & Collect:

    • Scrape cells while keeping the plate on ice.

    • Transfer lysate to pre-chilled Eppendorf tubes.

  • Disruption:

    • Vortex vigorously for 30 seconds.

    • Incubate on dry ice for 20 minutes (precipitates proteins).

  • Clarification:

    • Centrifuge at 15,000 x g for 15 minutes at 4°C .

    • Transfer supernatant to a new glass vial for LC-MS.

Analytical Methodology (LC-MS/MS)[3][4][5]

The Challenge: Galactose-1-P (Gal-1-P) and Glucose-1-P (Glc-1-P) have the exact same mass (


 259.02 in negative mode) and fragmentation patterns. They must  be separated by the column.
Chromatographic Strategy: HILIC or IP-RP?

We recommend Anionic Exchange / HILIC hybrid or Ion-Pairing Reverse Phase (IP-RP) . Standard C18 will not retain these polar compounds.

Recommended Method: Ion-Pairing Reverse Phase (IP-RP)

This method uses Tributylamine (TBA) to mask the phosphate charge, allowing retention on a C18 column and high-resolution separation of isomers.

ParameterSetting
Column Agilent ZORBAX RRHD Extend-C18 (2.1 x 150 mm, 1.8 µm) or equivalent
Mobile Phase A 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0)
Mobile Phase B Methanol (LC-MS grade)
Flow Rate 0.25 mL/min
Column Temp 35°C
Injection Vol 5 µL

Gradient Profile:

  • 0–2 min: 0% B (Isocratic loading)

  • 2–15 min: 0% -> 40% B (Separation of isomers)

  • 15–18 min: 40% -> 90% B (Wash)

  • 18–25 min: 0% B (Re-equilibration - Critical for IP-RP)

Mass Spectrometry (QQQ or Q-TOF)
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[3][4][5]

  • Target Analyte: Galactose-1-phosphate-13C-1.

MRM Transitions (Triple Quadrupole):

MetabolitePrecursor (

)
Product (

)
Collision Energy (V)Note
[12C]Gal-1-P 259.079.0 (

)
20Endogenous
[1-13C]Gal-1-P 260.0 79.0 (

)
20Target Tracer
[12C]Glc-1-P 259.079.0 (

)
20Isomer Interference
[1-13C]Glc-1-P 260.079.0 (

)
20Downstream Metabolite

Note: The separation of Gal-1-P and Glc-1-P relies on Retention Time (RT). Typically, Glc-1-P elutes slightly earlier than Gal-1-P in IP-RP methods, but this must be confirmed with pure standards.

Data Interpretation & Quality Control

Retention Time Verification

You must run pure standards of Galactose-1-P and Glucose-1-P.

  • Success: Two distinct peaks (baseline resolution > 1.5).

  • Failure: A single merged peak. Action: Lower the slope of the gradient between 2 and 15 minutes.

Calculating Fractional Enrichment

To determine how much of the intracellular Gal-1-P pool is derived from the exogenous tracer:



Toxicity Assessment (Galactosemia Models)

In GALT-deficient cells, you will observe:

  • High Pool Size: Total Gal-1-P (12C + 13C) will be 10-100x higher than WT cells.

  • Stalled Flux: The conversion of [1-13C]Gal-1-P to [1-13C]UDP-Gal (and subsequently [1-13C]Glc-1-P) will be severely retarded.

References

  • Leloir, L. F. (1951). "The enzymatic transformation of uridine diphosphate glucose into a galactose derivative." Archives of Biochemistry and Biophysics.

  • Rossignol, R., et al. (2004). "Energy substrate modulates mitochondrial structure and oxidative capacity in cancer cells." Cancer Research. (Demonstrates Galactose forcing OXPHOS).

  • Yuan, M., et al. (2012). "A robust, high-performance IP-RP LC-MS method for the analysis of polar metabolites." Nature Protocols. (The gold standard for IP-RP sugar phosphate separation).

  • Wortmann, S. B., et al. (2014). "Treating phosphoglucomutase 1 deficiency: galactose anaplerosis." Brain. (Clinical application of Galactose tracing).

  • Agilent Technologies. (2020). "Analysis of Sugar Phosphates using LC/MS." Application Note 5994-0967EN.

Sources

Application

Application Note: Quantitative Analysis of Galactose 1-Phosphate-13C-1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note provides a detailed and robust protocol for the quantification of Galactose 1-phosphate-13C-1 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the quantification of Galactose 1-phosphate-13C-1 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those investigating galactosemia and related metabolic disorders. This guide emphasizes the rationale behind key experimental steps, from sample preparation to data analysis, to ensure scientific integrity and reproducibility. The use of a stable isotope-labeled internal standard is central to this protocol, enabling accurate and precise quantification by correcting for matrix effects and variations during sample processing.[1][2][3][4]

Introduction: The Significance of Galactose 1-Phosphate-13C-1 Analysis

Galactose 1-phosphate (Gal-1-P) is a critical intermediate in galactose metabolism. The accumulation of this metabolite is a key biomarker for classical galactosemia, an inherited metabolic disorder. The use of stable isotope-labeled Galactose 1-phosphate, such as Galactose 1-phosphate-13C-1, as an internal standard is paramount for accurate quantification in complex biological samples.[5][6][7] Stable isotope-labeled standards co-elute with the endogenous analyte and experience similar ionization suppression or enhancement, thereby providing a reliable means for correction and accurate measurement.[1][2][3] This application note outlines a comprehensive workflow for the analysis of Galactose 1-phosphate-13C-1, providing a foundation for researchers to adapt and implement this method in their own laboratories.

Experimental Workflow Overview

The overall experimental workflow for the analysis of Galactose 1-phosphate-13C-1 is depicted below. This process begins with meticulous sample preparation to extract the target metabolite, followed by chromatographic separation to resolve it from isomers and other matrix components, and finally, sensitive and specific detection by tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching Metabolic Quenching (Liquid Nitrogen) Extraction Metabolite Extraction (Cold Methanol/Water) Quenching->Extraction Arrest Metabolism Cleanup Protein Precipitation & Filtration Extraction->Cleanup Remove Interferences LC HILIC Separation Cleanup->LC Inject Sample MS Tandem MS Detection (MRM Mode) LC->MS Eluent Introduction Integration Peak Integration MS->Integration Acquire Data Quantification Quantification using 13C-Internal Standard Integration->Quantification Calculate Ratios

Caption: High-level workflow for Galactose 1-phosphate-13C-1 analysis.

Detailed Protocols and Methodologies

Sample Preparation: Preserving the Metabolome

The initial and most critical phase of any metabolomics experiment is sample preparation. The primary objectives are to halt all enzymatic activity to preserve the metabolic state of the sample and to efficiently extract the metabolites of interest while removing interfering substances like proteins and lipids.[8][9][10]

Protocol: Extraction of Intracellular Galactose 1-Phosphate

  • Metabolic Quenching: For adherent cells, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and arrest metabolic activity.[10][11] For suspension cells, pellet the cells by centrifugation at a low speed and 4°C, remove the supernatant, and flash-freeze the cell pellet in liquid nitrogen.

  • Extraction Solvent Preparation: Prepare an ice-cold extraction solvent of 80% methanol in water (v/v).

  • Metabolite Extraction: Add the pre-chilled extraction solvent to the frozen cells (e.g., 1 mL for a 10 cm dish). For cell pellets, resuspend in the extraction solvent.

  • Cell Lysis and Protein Precipitation: Scrape the adherent cells into the extraction solvent. For all samples, vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis. This step can sometimes lead to metabolite loss, so it should be performed with care.[8]

Liquid Chromatography: Separating Sugar Phosphate Isomers

The separation of sugar phosphate isomers, such as Galactose 1-phosphate from Glucose 1-phosphate and Glucose 6-phosphate, is a significant analytical challenge due to their structural similarity.[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-established technique for retaining and separating these highly polar compounds.[12][14][15][16] Ion-pairing reversed-phase chromatography is another viable option.

HILIC Method Parameters

ParameterRecommended SettingRationale
Column Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)Provides excellent retention and selectivity for polar analytes like sugar phosphates.[14]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0The alkaline pH helps to deprotonate the phosphate group, improving peak shape.
Mobile Phase B AcetonitrileThe organic component drives retention in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA gradual decrease in the organic solvent elutes the analytes based on their polarity.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2-5 µLA small injection volume minimizes peak distortion.
Mass Spectrometry: Sensitive and Specific Detection

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument provides the high sensitivity and selectivity required for accurate quantification of metabolites in complex matrices.[17][18]

mrm cluster_ms Triple Quadrupole Mass Spectrometer Q1 Q1 (Precursor Ion Selection) Q2 Q2 (Collision Cell) Q1->Q2 m/z 260.0 (Gal-1-P-13C-1) Q3 Q3 (Product Ion Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector m/z 97.0 Precursor Precursor->Q1

Caption: Principle of Multiple Reaction Monitoring (MRM) for Galactose 1-phosphate-13C-1.

Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Negative Electrospray Ionization (ESI-)Sugar phosphates readily form negative ions in solution.[12][19]
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150°CA lower temperature can prevent thermal degradation of the analyte.
Desolvation Temperature 400°CEfficiently removes solvent from the ionized droplets.
MRM Transitions See Table BelowSpecific precursor-to-product ion transitions ensure high selectivity.

MRM Transitions for Galactose 1-Phosphate Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Galactose 1-phosphate (Endogenous)259.097.0 (PO3-)20
Galactose 1-phosphate-13C-1 (Internal Standard) 260.0 97.0 (PO3-) 20

Note: The collision energy should be optimized for the specific instrument being used.

Data Analysis and Quantification

The quantification of endogenous Galactose 1-phosphate is achieved by calculating the peak area ratio of the endogenous analyte to the Galactose 1-phosphate-13C-1 internal standard. This ratio is then used to determine the concentration of the endogenous metabolite from a calibration curve prepared with known amounts of the unlabeled standard and a fixed amount of the labeled internal standard.

Data Analysis Steps:

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous Galactose 1-phosphate and the Galactose 1-phosphate-13C-1 internal standard using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio of the endogenous analyte to the internal standard for each sample.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Concentration Determination: Determine the concentration of Galactose 1-phosphate in the unknown samples by interpolating their peak area ratios on the calibration curve.

Specialized software can be used for the analysis of stable isotope labeling data, which can account for the natural isotopic distribution.[20]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • System Suitability: Inject a standard mixture at the beginning of each analytical run to verify system performance, including retention time stability and peak shape.

  • Quality Control (QC) Samples: Prepare pooled QC samples by combining a small aliquot from each experimental sample. Inject these QC samples periodically throughout the analytical run to monitor the stability and reproducibility of the analysis.

  • Blank Injections: Inject a solvent blank between samples to check for carryover.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Galactose 1-phosphate-13C-1 using LC-MS/MS. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain accurate and reproducible data. The use of a stable isotope-labeled internal standard is a cornerstone of this method, ensuring high-quality results for advancing our understanding of galactose metabolism and related diseases.

References

  • Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Internal Standards for Metabolomics. IROA Technologies. [Link]

  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Agilent Technologies. [Link]

  • HPLC Separation of Sugar Phosphates. SIELC Technologies. [Link]

  • Metabolomics Analysis | Metabolomics Standards. IROA Technologies. [Link]

  • 15N Stable Isotope Labeling Data Analysis. Integrated Proteomics Applications. [Link]

  • Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions. Analytica Chimica Acta. [Link]

  • An efficient LC–MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. [Link]

  • HILIC Columns for Phosphorylated Sugar Analysis. LCGC International. [Link]

  • Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics. [Link]

  • Galactose-1-Phosphate Analyzed with LCMS. Cogent HPLC Columns. [Link]

  • Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. [Link]

  • Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection. Analytical Biochemistry. [Link]

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]

  • 13C Labeled internal standards. LIBIOS. [Link]

  • Erythrocyte galactose I-phosphate quantified by isotope-dilution gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • General recommendations for metabolomics analysis: sample preparation, handling and pr. Metabolomics Innovation Centre. [Link]

  • HPLC Separation of Sugar Phosphates on Amaze HD Mixed-Mode Column. HELIX Chromatography. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

  • Optimization of the sample preparation method for adherent cell metabolomics based on ultra-performance liquid chromatography coupled to mass spectrometry. Analytical Methods. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites. [Link]

  • Sugar phosphates resolution. Chromatography Forum. [Link]

  • Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry–optimization for the analysis of yeast cell extracts. Journal of Analytical Atomic Spectrometry. [Link]

  • Stable Isotope Labeling Strategies. UWPR. [Link]

  • Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Evaluation of a Hydrophilic Interaction Liquid Chromatography (HILIC) Design Space for Sugars and Sugar Alcohols. Request PDF. [Link]

  • Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ultra fast and sensitive liquid chromatography tandem mass spectrometry based assay for galactose-1-phosphate uridylyltransferase and galactokinase deficiencies. Molecular Genetics and Metabolism. [Link]

  • A Workflow to Perform Targeted Metabolomics at the Untargeted Scale on a Triple Quadrupole Mass Spectrometer. ACS Measurement Science Au. [Link]

  • Isotope Labeled Standards in Skyline. Skyline. [Link]

  • Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues. POL Scientific. [Link]

  • Targeted metabolomics. Helmholtz-Centre for Environmental Research - UFZ. [Link]

  • Erythrocyte galactose 1-phosphate quantified by isotope-dilution gas chromatography-mass spectrometry. Clinical Chemistry. [Link]

Sources

Method

Tracing galactose utilization in cancer cells with "Galactose 1-phosphate-13C-1"

Application Note: Tracing Galactose Utilization in Cancer Cells Tracer Focus: Galactose 1-phosphate-13C-1 (via D-Galactose-1-13C input or direct enzymatic assay) Abstract Metabolic reprogramming is a hallmark of cancer,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tracing Galactose Utilization in Cancer Cells Tracer Focus: Galactose 1-phosphate-13C-1 (via D-Galactose-1-13C input or direct enzymatic assay)

Abstract

Metabolic reprogramming is a hallmark of cancer, yet the exclusive focus on glucose (the Warburg Effect) often obscures the plasticity of tumor cells. Galactose metabolism, processed via the Leloir Pathway , represents a critical "stress test" for cancer cells. Unlike glucose, galactose yields zero net ATP during its conversion to glucose-6-phosphate and forces cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) rather than aerobic glycolysis.

This guide details the protocol for tracing galactose utilization using 13C-labeling . It addresses a critical technical distinction: utilizing D-Galactose-1-13C for whole-cell flux analysis (where Galactose 1-phosphate-13C-1 is the intracellular analyte) versus using Galactose 1-phosphate-13C-1 directly as a substrate for cell-free enzymatic profiling of the GALT bottleneck.

Part 1: The Strategic Logic of the Tracer

The "Galactose 1-phosphate" Nuance

Researchers must distinguish between the administered tracer and the target analyte to ensure experimental validity.

ApplicationInput TracerTarget Analyte (Intracellular)Biological Question
Whole Cell Flux D-Galactose-1-13C Galactose 1-phosphate-13C-1How efficiently does the cancer cell recruit the Leloir pathway? Does it shift to OXPHOS?
Enzymatic Profiling Galactose 1-phosphate-13C-1 UDP-Galactose-13C-1Is GALT (Galactose-1-phosphate uridylyltransferase) the rate-limiting metabolic bottleneck?

Critical Warning: Phosphorylated sugars like Galactose 1-phosphate are highly polar and charged; they do not passively cross the cell membrane. For live-cell studies, you must feed the unphosphorylated precursor (D-Galactose-1-13C). The phosphorylated form is reserved for lysate/permeabilized assays.

The Leloir Pathway & Carbon Fate

The carbon at position 1 (C1) is chemically stable and allows precise tracking through the epimerization step.

  • Step 1: Galactose

    
     Galactose-1-Phosphate (Gal-1-P) [Enzyme: GALK1][1][2][3][4]
    
  • Step 2: Gal-1-P + UDP-Glucose

    
     UDP-Galactose + Glucose-1-Phosphate (G-1-P) [Enzyme: GALT]
    
  • Step 3: UDP-Galactose

    
     UDP-Glucose [Enzyme: GALE]
    

If the cancer cell has a GALT deficiency (common in hepatocellular carcinoma subsets), Gal-1-P-13C-1 will accumulate to toxic levels, serving as a quantifiable biomarker of metabolic rigidity.

Part 2: Visualizing the Pathway

LeloirPathway cluster_0 Cytosol Gal_Ext D-Galactose-1-13C (Extracellular) Gal_Int Galactose-1-13C (Intracellular) Gal_Ext->Gal_Int GLUT Transporter Gal1P Galactose 1-phosphate-13C-1 (The Analyte) Gal_Int->Gal1P Phosphorylation GALK GALK1 Gal_Int->GALK UDPGal UDP-Galactose-13C Gal1P->UDPGal Uridylyl Transfer GALT GALT (Bottleneck) Gal1P->GALT UDPGlc UDP-Glucose UDPGal->UDPGlc Epimerization GALE GALE UDPGal->GALE G1P Glucose-1-Phosphate UDPGlc->G1P Recycling G6P Glucose-6-Phosphate (Glycolysis Entry) G1P->G6P Isomerization PGM PGM G1P->PGM

Caption: The Leloir Pathway flux. D-Galactose-1-13C enters the cell and is trapped as Galactose 1-phosphate-13C-1. Accumulation at this node indicates GALT insufficiency.

Part 3: Protocol A - Whole Cell Metabolic Flux Analysis

Objective: To measure the rate of Galactose utilization and Leloir pathway throughput.

Materials
  • Tracer: D-Galactose-1-13C (99 atom % 13C, Sigma-Aldrich).

  • Media: Glucose-free DMEM/RPMI supplemented with 10% dialyzed FBS (to remove background glucose).

  • Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).

Step-by-Step Workflow
  • Metabolic Adaptation (Critical Step):

    • Cancer cells addicted to the Warburg effect may die upon sudden glucose withdrawal.

    • Action: Wean cells over 48 hours: 100% Glucose

      
       50% Glc / 50% Gal 
      
      
      
      100% Galactose (10 mM).
    • Control: Maintain a parallel plate in 10 mM Glucose.

  • Tracer Incubation:

    • Replace media with warm, glucose-free media containing 10 mM D-Galactose-1-13C .

    • Timepoints: 0, 15 min, 1h, 6h, 24h. (Galactose metabolism is slower than glucose; extended timepoints are necessary).

  • Metabolite Extraction (Quenching):

    • Rapidly aspirate media and wash 1x with ice-cold PBS.

    • Add -80°C 80% Methanol directly to the plate (500 µL per 10cm dish).

    • Scrape cells on dry ice. Transfer to tubes.

    • Vortex 1 min, centrifuge at 14,000 x g for 15 min at 4°C.

    • Collect supernatant (contains Gal-1-P, UDP-Gal, G-1-P).

  • LC-MS/MS Detection:

    • Challenge: Galactose-1-Phosphate (Gal-1-P) and Glucose-1-Phosphate (G-1-P) are isomers with identical mass.[5]

    • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing methods. Standard C18 will not retain or separate these polar phosphates.

    • Target Mass:

      • Gal-1-P (Unlabeled): m/z 259.02 (Negative mode).

      • Gal-1-P-13C-1 (Target): m/z 260.02 (M+1 shift).

Part 4: Protocol B - The "GALT Bottleneck" Assay (Cell Lysate)

Objective: To specifically assay the activity of GALT using Galactose 1-phosphate-13C-1 as the direct substrate.

This protocol is used when whole-cell tracing shows Gal-1-P accumulation, and you need to confirm if the GALT enzyme is the defect.

Materials
  • Substrate: Galactose 1-phosphate-13C-1 (Custom synthesis or Sigma enzymatic grade).

  • Co-factor: UDP-Glucose (Unlabeled).

  • Lysate: Cell homogenate in lysis buffer (pH 8.7, Glycine-NaOH).

Workflow
  • Reaction Mix: Combine 50 µg cell protein lysate + 2 mM Galactose 1-phosphate-13C-1 + 2 mM UDP-Glucose.

  • Incubation: 37°C for 30 minutes.

  • Stop Reaction: Heat shock (100°C for 2 min) or add cold acetonitrile.

  • Analysis: Measure the formation of UDP-Galactose-13C-1 (m/z 566

    
     567 shift).
    
    • Logic: If Gal-1-P-13C is consumed and UDP-Gal-13C appears, GALT is active. If Gal-1-P-13C remains high and UDP-Gal-13C is low, GALT is the bottleneck.

Part 5: Data Interpretation & Expected Results

ObservationMetabolic StateCancer Implication
High Gal-1-P-13C / Low UDP-Gal Leloir Blockade GALT deficiency. Cells are sensitive to galactose toxicity.[6] Potential therapeutic target (Galactose lethality).
Rapid 13C Flux to G-6-P High Plasticity Cell successfully engages OXPHOS. Indicates resistance to glucose-deprivation therapies.
13C in Lactate (M+1) Aerobic Glycolysis Even with galactose, the cell forces fermentation. Highly aggressive phenotype (Warburg-dominant).

References

  • Watanabe, S. et al. (2022). Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. Available at: [Link]

  • Tang, M. et al. (2016). The Leloir Pathway of Galactose Metabolism - A Novel Therapeutic Target for Hepatocellular Carcinoma. Anticancer Research.[7] Available at: [Link]

  • Koike, Y. et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography-Tandem Mass Spectrometry. Clinical Chemistry. Available at: [Link]

  • Antoniewicz, M.R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist.[8] Experimental & Molecular Medicine. Available at: [Link]

Sources

Application

Application Note: Targeted LC-MS/MS Analysis of Galactose 1-Phosphate-13C-1 in Metabolic Flux Studies

This Application Note is designed for researchers utilizing stable isotope tracing ([1-13C]-Galactose) to study the Leloir pathway kinetics, specifically focusing on the quantitation of the Galactose 1-phosphate-13C-1 (M...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing stable isotope tracing ([1-13C]-Galactose) to study the Leloir pathway kinetics, specifically focusing on the quantitation of the Galactose 1-phosphate-13C-1 (M+1) isotopologue.

Introduction & Scientific Context

Galactose 1-phosphate (Gal-1-P) is the obligate intermediate of the Leloir Pathway , formed by the phosphorylation of


-D-galactose by galactokinase (GALK).[1][2] In metabolic flux analysis (MFA) using [1-13C]-Galactose  as a tracer, the label is retained at the C1 position of Gal-1-P.

Accurate analysis of the 13C-1 isotopologue (M+1) is critical for:

  • Galactosemia Research: Assessing residual GALT (Galactose-1-phosphate uridylyltransferase) activity.

  • Cancer Metabolism: Investigating galactose scavenging in tumors (e.g., Glioblastoma) under glucose deprivation.

  • Flux Modeling: Calculating the fractional enrichment of the galactose pool entering glycolysis vs. the pentose phosphate pathway.

The Analytical Challenge
  • Isomeric Interference: Gal-1-P is isobaric and isomeric with Glucose 1-phosphate (Glc-1-P) . Both share the same precursor mass (

    
     259.02) and fragmentation patterns. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory .
    
  • Polarity: The phosphate group confers high polarity, making Reverse Phase (C18) chromatography ineffective without ion-pairing reagents (which contaminate MS systems).

  • Isotopologue Fidelity: Quantifying the M+1 species requires precise handling of natural isotope abundance correction to distinguish biological labeling from background noise.

Method Development Strategy (The "Why")

Chromatography: HILIC vs. Ion Pairing

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) over Ion-Pairing Reverse Phase (IP-RP).

  • Why: HILIC on an Amide stationary phase provides superior selectivity for separating sugar phosphate isomers (Gal-1-P vs. Glc-1-P) via hydrogen bonding mechanisms, without the system-wide contamination risks of amine-based ion-pairing agents (e.g., Tributylamine).

Detection: Negative Ion Mode ESI[3][4][5][6]
  • Why: The phosphate group (

    
    ) readily deprotonates, offering high sensitivity in negative mode (
    
    
    
    ).
  • Transitions: We monitor the phosphate-specific fragment (

    
     79) for both the unlabeled (M+0) and labeled (M+1) species.
    

Experimental Protocol

Reagents & Standards[5][6][7][8]
  • Tracer: D-Galactose [1-13C] (99% enrichment).

  • Analytical Standard:

    
    -D-Galactose 1-phosphate (Sigma).
    
  • Internal Standard (IS): D-Galactose 1-phosphate [13C6] (fully labeled) is recommended to normalize extraction efficiency.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Hydroxide (

    
    ), Ammonium Acetate.
    
Biological Sample Preparation (Adherent Cells)

Causality: Metabolism must be quenched instantly to prevent interconversion of intermediates.

  • Quenching: Rapidly wash cells (on ice) with cold PBS. Aspirate completely.

  • Extraction: Add 500 µL of -80°C Extraction Solvent (80:20 Acetonitrile:Water).

    • Note: High organic content precipitates proteins while solubilizing polar sugar phosphates.

  • Lysis: Scrape cells and transfer to a chilled microcentrifuge tube. Vortex for 30s.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a new vial. Evaporate to dryness under nitrogen (optional, for concentration) and reconstitute in 50 µL of 60:40 ACN:Water .

    • Critical: The injection solvent must match the initial mobile phase conditions to prevent peak distortion.

LC-MS/MS Conditions[9]

Chromatography System: UHPLC (e.g., Agilent 1290 / Waters Acquity) Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Temperature: 35°C (Controls mutarotation kinetics).

Mobile Phases:

  • A: 20 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
    • Why pH 9.0? High pH ensures full deprotonation of the phosphate group and improves peak shape on Amide columns.

  • B: 100% Acetonitrile.[3]

Gradient Profile:

Time (min) Flow (mL/min) % A (Aqueous) % B (Organic) Phase
0.00 0.3 15 85 Loading
2.00 0.3 15 85 Isocratic Hold
12.00 0.3 45 55 Elution Gradient
13.00 0.3 60 40 Wash
15.00 0.3 60 40 Wash Hold
15.10 0.4 15 85 Re-equilibration

| 20.00 | 0.3 | 15 | 85 | Ready |

Mass Spectrometry Parameters (Triple Quadrupole):

  • Source: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

AnalyteIsotopologuePrecursor (

)
Product (

)
Cone (V)Collision (eV)Dwell (ms)
Gal-1-P M+0 (Unlabeled)259.079.0 (

)
302250
Gal-1-P M+1 (13C-1) 260.0 79.0 (

)
302250
Glc-1-P M+0 (Interference)259.079.0 (

)
302250
Gal-1-P IS M+6 (Internal Std)265.079.0 (

)
302250

Technical Note: The product ion (


 79) contains only Phosphorus and Oxygen. Therefore, the mass shift from the 13C label is only observed in the Precursor, not the Product.

Data Visualization & Pathways

The Leloir Pathway & 13C Tracing

This diagram illustrates the flow of [1-13C]-Galactose into the metabolic pool.

LeloirPathway Gal [1-13C] Galactose (Extracellular) Gal_Int [1-13C] Galactose (Intracellular) Gal->Gal_Int GLUT Transporter Gal1P [1-13C] Galactose-1-P (Target Analyte) Gal_Int->Gal1P GALK1 (Phosphorylation) UDPGal UDP-Galactose Gal1P->UDPGal GALT (+ UDP-Glc) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-P (Isomeric Interference) UDPGlc->Glc1P UGP2 Glc6P Glucose-6-P (Glycolysis Entry) Glc1P->Glc6P PGM

Figure 1: The Leloir pathway showing the metabolic fate of 13C-Galactose.[4] Gal-1-P is the first committed intermediate. Glc-1-P is a downstream isomer that must be chromatographically separated.

Analytical Workflow

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Cell Quenching (Cold PBS) S2 Extraction (80% ACN, -80°C) S1->S2 S3 Centrifugation (Remove Protein) S2->S3 LC HILIC Separation (Amide Column, pH 9) S3->LC MS MRM Detection (Neg Mode) LC->MS Data Peak Integration (M+0 and M+1) MS->Data Result Fractional Enrichment Calculation Data->Result Isotope Correction

Figure 2: Step-by-step analytical workflow from sample quenching to data processing.

Data Analysis & Validation

Isomer Resolution Criteria

The method is valid only if Gal-1-P and Glc-1-P are baseline separated (


).
  • Gal-1-P Retention: Typically elutes later than Glc-1-P on Amide columns due to the axial position of the C4 hydroxyl group interacting more strongly with the stationary phase.

  • Validation Step: Inject pure standards of Gal-1-P and Glc-1-P individually to establish retention times (

    
    ).
    
Natural Abundance Correction

Raw ion counts for the M+1 isotopologue (260 > 79) include contributions from the natural abundance of Carbon-13 (1.1%) in the unlabeled M+0 pool.

Correction Formula:



  • Where

    
     = number of carbons (6 for Galactose).[5][6]
    
  • 
     = Natural abundance of 
    
    
    
    .
  • Note: Software like IsoCor or Polari is recommended for complex correction matrices.

Calculating Fractional Enrichment

To determine the flux, calculate the fractional enrichment (


):


References

  • Walejko, J. M., et al. (2018). "Chromatographic separation of sugar phosphate isomers using HILIC-MS/MS." Journal of Chromatography B. Link

  • Li, Q., et al. (2010). "Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry."[5] Clinical Chemistry. Link

  • Delgado, T., et al. (2021). "The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling." Cancers. Link

  • Lu, W., et al. (2018). "Metabolomic Analysis via Reversed-Phase Ion-Pairing LC-MS/MS." Methods in Molecular Biology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Galactose 1-Phosphate-13C-1 Incorporation

Topic: Optimization of [1-13C]Galactose Tracer Experiments in Mammalian Cells Ticket ID: GAL-TRACER-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary Low incorporation of Galactose 1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of [1-13C]Galactose Tracer Experiments in Mammalian Cells Ticket ID: GAL-TRACER-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Low incorporation of Galactose 1-phosphate-13C-1 (Gal-1-P) typically stems from one of three critical failure points: competitive inhibition by glucose at the transporter level, analytical co-elution with glucose-1-phosphate (Glc-1-P), or metabolic loss of the C1 label via the Pentose Phosphate Pathway (PPP).

This guide provides a systematic troubleshooting workflow to isolate and resolve these issues.

Phase 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the likely root cause.

TroubleshootingFlow Start Start: Low Gal-1-P Enrichment CheckMedia Q1: Is Glucose present in the media? Start->CheckMedia CheckLabel Q2: Are you tracking downstream metabolites? CheckMedia->CheckLabel No / Low Action_Glucose Issue: Glucose Competition Action: Switch to Low-Glc/High-Gal media CheckMedia->Action_Glucose Yes (>5mM) CheckLCMS Q3: Does your LC-MS separate isomers? CheckLabel->CheckLCMS No (Just Gal-1-P) Action_PPP Issue: C1 Decarboxylation Action: The C1 label is lost as CO2 in PPP. Switch to [U-13C]Galactose. CheckLabel->Action_PPP Yes (Nucleotides/NADPH) Action_Method Issue: Isomer Overlap Action: Optimize HILIC or IP-RP method CheckLCMS->Action_Method No/Unsure Action_Extract Issue: Extraction Efficiency Action: Review Cold MeOH Protocol CheckLCMS->Action_Extract Yes

Figure 1: Diagnostic decision tree for isolating the cause of low tracer incorporation.

Phase 2: Biological Variables (The "Input" Problem)

Q: Why does the presence of Glucose block my Galactose signal?

A: Competitive Inhibition at GLUT Transporters. Mammalian cells transport galactose primarily via GLUT1 and GLUT2 . However, these transporters have a significantly higher affinity for glucose.

  • The Science: The

    
     of GLUT1 for glucose is ~1-2 mM, whereas for galactose it is often >10 mM. If your media contains standard DMEM glucose levels (25 mM), galactose uptake is competitively blocked by >95%.
    
  • The Consequence: The cell "ignores" the labeled galactose, resulting in negligible intracellular Gal-1-P enrichment.

Corrective Protocol: Glucose Adaptation To force galactose utilization, you must alter the substrate ratio.

ParameterStandard DMEMOptimized Tracer Media
Glucose Conc.25 mM (High)0 - 5 mM (Low)
Galactose Conc.0 mM10 mM
FBS TypeStandard FBSDialyzed FBS (Crucial)

Critical Step: Standard FBS contains ~5-10 mM unlabeled glucose. You must use Dialyzed FBS to remove background glucose, or your isotope enrichment will be diluted immediately.

Phase 3: Metabolic Routing (The "Hidden Loss")

Q: I see Gal-1-P, but no label in downstream nucleotides or glycolysis. Why?

A: The "C1 Decarboxylation" Trap. You are using [1-13C]Galactose . The position of the label is critical.

  • Galactose enters the Leloir pathway

    
     Gal-1-P 
    
    
    
    Glc-1-P
    
    
    Glc-6-P.[1][2][3][4]
  • Glc-6-P can enter the Pentose Phosphate Pathway (PPP) .[2][5][6]

  • The Loss: The first oxidative step of the PPP (6-phosphogluconate dehydrogenase) removes the C1 carbon as

    
    .
    

If your cell line has high PPP flux (common in cancer cells for NADPH production), the [1-13C] label is physically removed from the molecule before it enters downstream biosynthesis.

C1_Loss Gal [1-13C]Galactose Gal1P Gal-1-P (Label Intact) Gal->Gal1P GALK Glc6P Glc-6-P (Label Intact) Gal1P->Glc6P Leloir OxPPP Oxidative PPP Glc6P->OxPPP Fru6P Fru-6-P (Label Intact) Glc6P->Fru6P Glycolysis CO2 13C-CO2 (Label LOST) OxPPP->CO2 Decarboxylation Ru5P Ribulose-5-P (Unlabeled) OxPPP->Ru5P

Figure 2: Fate of the C1 label. If flux is directed to PPP (red path), the label is lost as CO2.

Recommendation:

  • If studying Glycolysis/TCA : [1-13C]Galactose is acceptable.

  • If studying Nucleotide Synthesis/PPP : You must use [U-13C]Galactose (Universally labeled) or [3-13C]Galactose to retain the signal.

Phase 4: Analytical Challenges (The "Readout" Problem)

Q: How do I distinguish Gal-1-P from Glucose-1-Phosphate (Glc-1-P)?

A: Isomer Resolution is Mandatory. Gal-1-P and Glc-1-P are isobaric (exact mass: 259.0224 m/z in negative mode). Standard Reverse Phase (C18) chromatography cannot separate them. If they co-elute, the massive pool of unlabeled Glc-1-P (from glycogen breakdown) will dilute your Gal-1-P signal, making "incorporation" appear artificially low.

Validated Method: HILIC or Ion-Pairing You must use a method capable of separating sugar phosphate isomers.

Protocol: HILIC Separation (ZIC-pHILIC)

  • Column: Merck SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Linear decrease from 80% B to 20% B over 20 mins.

  • Result: Gal-1-P typically elutes before Glc-1-P due to stereochemical differences in hydration shells.

Phase 5: Extraction Protocol (Self-Validating System)

Galactose-1-Phosphate is highly polar and sensitive to enzymatic degradation. A "slow" extraction allows residual GALT activity to convert your labeled Gal-1-P into UDP-Gal, effectively "erasing" your data during the harvest.

The "Quench & Extract" Protocol:

  • Rapid Quench: Place cell culture plate on Dry Ice immediately after media removal. Wash with ice-cold PBS .

  • Extraction Solvent: Add -80°C 80% Methanol / 20% Water .

    • Why? The high organic content precipitates enzymes (stopping metabolism instantly) while the 20% water ensures solubility of the polar sugar phosphates.

  • Scrape & Collect: Scrape cells while keeping the plate on ice.

  • Phase Separation (Optional): If high lipid content is present, add Chloroform (Methanol:Chloroform:Water 2:2:1) but ensure you collect the upper aqueous phase .

References

  • Leloir Pathway Kinetics & Glucose Inhibition

    • Holden, H. M., et al. (2003).[1][3] "Structure and function of enzymes of the Leloir pathway for galactose metabolism." Journal of Biological Chemistry.

  • Isomer Separation (Gal-1-P vs Glc-1-P)

    • Wernisch, S., & Pennathur, S. (2016). "Investigation of the effect of the mobile phase additives on the separation of sugar phosphates in hydrophilic interaction liquid chromatography.
  • Metabolic Flux Analysis & PPP Decarboxylation

    • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified Using Whole-Body Isotope Tracing." Cell Metabolism.
  • Galactose Toxicity & GALT Deficiency

    • Coelho, A. I., et al. (2017). "Galactose metabolism and health."[3] Current Opinion in Clinical Nutrition and Metabolic Care.

Sources

Optimization

Common artifacts in 13C metabolic flux analysis using galactose

This guide serves as a specialized technical resource for researchers conducting 13C Metabolic Flux Analysis (MFA) using galactose tracers. Unlike glucose, which is the standard for central carbon metabolism, galactose i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers conducting 13C Metabolic Flux Analysis (MFA) using galactose tracers. Unlike glucose, which is the standard for central carbon metabolism, galactose is often used to force cells into mitochondrial oxidative phosphorylation (the "Crabtree effect" reversal). However, this substrate introduces unique kinetic and topological artifacts that can lead to gross misinterpretation of flux data if not modeled correctly.

Technical Support Center: 13C-Galactose MFA

Core Concept: Why Galactose?

Galactose enters glycolysis via the Leloir Pathway , bypassing the rapid, ATP-generating steps of upper glycolysis. This forces cells to rely on mitochondrial respiration (OXPHOS) for ATP, making it a powerful tool to study mitochondrial defects or drug sensitivities. However, this "forcing" mechanism creates a stress state that violates many steady-state assumptions used in standard glucose-MFA.

Section 1: Common Artifacts & Troubleshooting

Artifact 1: The "Pseudo-Low" Flux (Kinetic Non-Steady State)
  • Symptom: You observe significantly lower 13C enrichment in TCA cycle intermediates (Citrate, Malate) compared to a glucose control, even after 24 hours.

  • The Artifact: This is often interpreted as "low mitochondrial activity." In reality, it is a kinetic artifact . Galactose uptake via GLUT transporters and the initial phosphorylation by Galactokinase (GALK) are rate-limiting (often 50% slower than glucose oxidation). The system has not reached Isotopic Steady State (ISS) , meaning the unlabeled pool of metabolites has not yet been fully replaced by the tracer.

  • Troubleshooting:

    • Diagnosis: Perform a time-course experiment (e.g., 6h, 12h, 24h, 48h). If enrichment (M+n) continues to rise between 24h and 48h, you were not at steady state.

    • Correction: Use Instationary MFA (INST-MFA) modeling if steady state cannot be reached within a physiological timeframe, or extend labeling time to 48h+ (if cell viability permits).

Artifact 2: The "Autophagic Dilution" Effect
  • Symptom: TCA cycle intermediates show high fractions of M+0 (unlabeled) mass isotopomers, but glycolytic intermediates (G6P, Pyruvate) are highly labeled.

  • The Artifact: Galactose media is metabolically stressful and often induces autophagy to supply amino acids for survival.

    • Protein degradation releases unlabeled amino acids (Glutamine, Alanine).

    • These enter the TCA cycle via anaplerosis (e.g., Glutamine

      
       Glutamate 
      
      
      
      
      
      -KG).
    • This influx of unlabeled carbon dilutes the 13C signal, mimicking "low flux" from the upstream glycolytic feeder.

  • Troubleshooting:

    • Validation: Monitor autophagy markers (LC3-II/LC3-I ratio, p62 degradation) via Western Blot.[1]

    • Correction: Include an "unlabeled protein/amino acid source" term in your metabolic model to account for this dilution flux.

Artifact 3: The GALE Scrambling Loop
  • Symptom: Unexpected labeling patterns in the UDP-Hexose pool or inconsistent enrichment between upstream Galactose and downstream G6P.

  • The Artifact: The enzyme UDP-galactose 4-epimerase (GALE) catalyzes the reversible conversion of UDP-Galactose to UDP-Glucose.

    • If the intracellular pool of UDP-Glucose is large (e.g., derived from glycogen or pre-existing pools), the 13C-Galactose tracer equilibrates with this unlabeled pool before entering glycolysis.

    • This causes a "pre-glycolytic dilution" that is often invisible if you only measure downstream metabolites like Pyruvate.

  • Troubleshooting:

    • Protocol: You must measure the enrichment of the UDP-Glucose and UDP-Galactose pools directly using LC-MS/MS to quantify the exchange flux.

Artifact 4: Glycogen Shunting
  • Symptom: Missing carbon mass balance; total 13C recovery is low.

  • The Artifact: Galactose is a preferential substrate for glycogen synthesis (via UDP-Glucose) rather than immediate glycolysis. In 13C-MFA, if a significant portion of the tracer is sequestered into glycogen (which is often not extracted in standard metabolomics), the model will fail to solve or report erroneous efflux rates.

  • Troubleshooting:

    • Action: Perform a glycogen hydrolysis step (amyloglucosidase digestion) on the cell pellet to quantify 13C incorporation into the glycogen pool.

Section 2: Pathway Logic & Visualization

The following diagram illustrates the Leloir pathway entry, the GALE scrambling loop, and the critical diversion points (Glycogen/PPP) that generate artifacts.

Leloir_Artifacts Gal_Ex 13C-Galactose (Extracellular) Gal_In Galactose (Intracellular) Gal_Ex->Gal_In GLUTs (Slow Uptake) Gal1P Galactose-1-P Gal_In->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Reversible Exchange) Glycogen Glycogen Pool (Artifact: Sequestration) UDPGlc->Glycogen Glycogen Synthase G1P Glucose-1-P UDPGlc->G1P UGP2 Glycogen->G1P Glycogen Phosphorylase (Unlabeled Input) G6P Glucose-6-P G1P->G6P PGM PPP Pentose Phosphate Pathway (Artifact: Bypass) G6P->PPP G6PDH (Variable Flux) Glycolysis Glycolysis (F6P -> Pyruvate) G6P->Glycolysis Main Flux TCA TCA Cycle Glycolysis->TCA Autophagy Autophagy (Protein Degradation) Autophagy->TCA Unlabeled AA Influx (Anaplerosis)

Caption: The Leloir Pathway showing critical artifact zones: GALE-mediated label scrambling, Glycogen sequestration, and Autophagic dilution of the TCA cycle.

Section 3: Validated Experimental Protocol

To minimize artifacts, follow this "Galactose-Optimized" MFA workflow.

Phase 1: Media Preparation (Crucial Step)

Standard DMEM contains glucose. You must use glucose-free formulations.

  • Base: Glucose-free DMEM (e.g., Gibco 11966).

  • Serum: Dialyzed FBS (Thermo Fisher 26400044) is mandatory. Standard FBS contains ~1-2g/L glucose, which will compete with galactose and ruin the labeling stoichiometry.

  • Tracer: [U-13C6]Galactose (Cambridge Isotope Labs CLM-1570).[2]

    • Note: Avoid [1-13C]Galactose for TCA cycle analysis as the C1 label is lost as CO2 in the oxidative PPP, complicating flux calculations.

Phase 2: The "Wash-Out" Pre-Step

Cells grown in high-glucose must be metabolically adapted to prevent shock-induced autophagy.

  • Step 1: 24 hours prior to labeling, switch cells to "Adaptation Media" (10mM unlabeled Galactose + 1mM Glucose). The small amount of glucose maintains viability while upregulating Leloir enzymes.

  • Step 2: Wash cells 2x with warm PBS to remove all residual glucose.

  • Step 3: Add [U-13C6]Galactose Labeling Media (10mM).

Phase 3: Sampling & Extraction
  • Time Points: Collect at 0, 6, 12, 24, and 48 hours.

  • Quenching: Rapid quenching with -80°C 80:20 Methanol:Water is critical to stop GALE activity immediately.

  • Glycogen Control: Save the protein pellet after metabolite extraction. Hydrolyze with 2M HCl (95°C, 2h) or Amyloglucosidase to measure 13C-Glycogen content.

Section 4: Data Interpretation (Flux vs. Artifact)

Use this table to interpret your Mass Spec results:

ObservationProbable CauseVerification Step
Low 13C in Pyruvate, High 13C in Galactose Slow Uptake (Kinetic Artifact)Check intracellular Galactose pool size. If high, uptake is fine, GALK is the bottleneck.
High M+0 in TCA intermediates Autophagy / AnaplerosisCheck Glutamine/Glutamate labeling. If Glutamate is significantly less labeled than Pyruvate, unlabeled carbon is entering via Glutaminolysis (Autophagy).
Inconsistent MIDs in G6P vs. UDP-Gal GALE ScramblingModel the GALE reaction as reversible in your MFA software (e.g., INCA).
Low Total Ion Count (TIC) Reduced Metabolic RateGalactose yields 2 ATP (net) vs Glucose (2 ATP + rapid NADH). Cells may enter quiescence. Check proliferation rate.

References

  • Agathocleous, M., et al. (2012). "Metabolic differentiation of hematopoietic stem cells by the mitochondrial membrane potential." Nature, 490, 461-461. (Establishes the use of galactose to force mitochondrial dependence). Link

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine, 50, 1-13. (Foundational text on MFA methodology and steady-state assumptions). Link

  • Brose, S. A., et al. (2014). "Galactose metabolism in human cells: the role of the Leloir pathway." Metabolites, 4(2), 293-319. (Detailed mapping of the Leloir pathway and GALE exchange mechanisms). Link

  • Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology, 24(1), 60-68. (Discusses tracer selection and artifacts in non-glucose carbon sources). Link

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell, 172(5), 1092-1103. (Advanced methods for correcting exchange fluxes and dilution artifacts). Link

Sources

Troubleshooting

Improving signal-to-noise ratio in 13C NMR with "Galactose 1-phosphate-13C-1"

Technical Support Center: High-Sensitivity C NMR for Galactose 1-phosphate Topic: Improving Signal-to-Noise Ratio (SNR) in C NMR with "Galactose 1-phosphate-13C-1" Ticket ID: SNR-GAL1P-001 Status: Open Support Level: Tie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity C NMR for Galactose 1-phosphate

Topic: Improving Signal-to-Noise Ratio (SNR) in


C NMR with "Galactose 1-phosphate-13C-1"
Ticket ID:  SNR-GAL1P-001
Status:  Open
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary

You are working with Galactose 1-phosphate (Gal-1-P) labeled at the C1 position . This specific isotopomer is a high-value target for monitoring the Leloir pathway or structural glycobiology.

While the


C enrichment at C1 provides a massive signal boost over natural abundance, users often encounter unexpected sensitivity losses due to scalar coupling with Phosphorus (

P)
, relaxation dynamics of the anomeric center, and improper decoupling schemes.

This guide moves beyond basic "increase scan count" advice. It provides a causal analysis of SNR loss and self-validating protocols to maximize your specific signal.

Module 1: The Physics of Your Signal (Root Cause Analysis)

Before optimizing, you must understand why your peak height might be lower than expected.

The Phosphorus Splitting Factor ( )

Unlike Glucose-1-


C, Galactose-1-phosphate contains a phosphate group attached directly to the anomeric oxygen.
  • The Physics: The

    
    C nucleus at C1 couples to the 
    
    
    
    P nucleus (100% natural abundance) via the oxygen atom (
    
    
    ).
  • The Consequence: Your singlet signal splits into a doublet. This splits your signal intensity in half, effectively reducing your Signal-to-Noise Ratio (SNR) by 50% relative to a non-phosphorylated sugar.

  • Typical Value:

    
    .[1]
    
The Anomeric Relaxation ( )

The C1 carbon is methine (CH), not quaternary.

  • The Physics: It relaxes significantly faster than carbonyls but slower than methylene (

    
    ) carbons.
    
  • The Consequence: If your repetition rate is too fast, the signal saturates. If it is too slow, you waste time.

Module 2: Acquisition Protocols (The Fix)

Protocol A: The "Power-Gated" Standard (Max SNR)

Use this for qualitative detection or relative tracking where absolute quantitation is not critical.

Mechanism: This sequence keeps the proton decoupler ON during the relaxation delay (


). This generates the Nuclear Overhauser Effect (NOE) , which transfers polarization from the attached H1 proton to the C1 carbon.
  • Theoretical Boost:

    
     (Signal increases up to 300%).
    
ParameterSettingRationale
Pulse Sequence zgpg30 (Bruker) / s2pul (Varian)Power-gated decoupling. NOE builds up during delay.
Pulse Angle

Allows faster repetition rates (Ernst Angle optimization).
Acquisition Time (

)

Sufficient to resolve the ~7 Hz

coupling.
Relaxation Delay (

)

Short delay allowed due to

pulse and efficient relaxation.
Decoupling WALTZ-16 (on

H)
Removes

splitting and provides NOE.
Protocol B: The "Inverse-Gated" Standard (Quantitative)

Use this for metabolic flux analysis where you need to compare Gal-1-P concentrations to other metabolites.

Mechanism: Decoupler is OFF during delay (no NOE) and ON during acquisition (removes splitting).

  • Trade-off: You lose the NOE boost (3x signal) but gain stoichiometric accuracy.

ParameterSettingRationale
Pulse Sequence zgig (Bruker)Inverse-gated decoupling.
Pulse Angle

Max signal per scan, but requires long recovery.
Relaxation Delay (

)

(

)
Critical: Must allow full relaxation for quantitation.

Module 3: Advanced Hardware Optimization

Eliminating the Phosphate Split ( P Decoupling)

If you have access to a Triple Resonance Probe (H-C-P) or a broadband probe with a third channel:

  • Action: Apply

    
    P decoupling (e.g., GARP) during acquisition.
    
  • Result: The C1 doublet collapses back into a singlet.

  • SNR Gain: 2x (100% increase) immediately, as peak height doubles.

Dissolution DNP (The "Nuclear Option")

For metabolic tracking (e.g., Leloir pathway activity), standard NMR is often too slow.

  • Method: Hyperpolarize [1-

    
    C]Galactose using Dissolution Dynamic Nuclear Polarization (d-DNP).
    
  • Mechanism: Transfers spin polarization from electrons (radicals) to nuclei at cryogenic temperatures (~1K), then rapidly dissolves.

  • SNR Gain: >10,000x . Allows real-time monitoring of Gal-1-P formation in vivo or in cell lysates.

Visualizing the Workflow

Diagram 1: SNR Optimization Logic Gate

Caption: Decision tree for selecting the optimal acquisition strategy based on hardware and experimental goals.

SNR_Optimization Start Start: Low SNR on Gal-1-P (C1) Quant Is Absolute Quantitation Required? Start->Quant NOE_Path Maximize NOE (Power Gated) Quant->NOE_Path No Quant_Path Eliminate NOE (Inverse Gated) Quant->Quant_Path Yes Pulse_Opt Set Pulse 30° D1 = 1.5s NOE_Path->Pulse_Opt Hardware Is 31P Decoupling Available? Pulse_Opt->Hardware Relax_Opt Measure T1 Set D1 = 5 * T1 Quant_Path->Relax_Opt Relax_Opt->Hardware Collapse Apply 31P Decoupling (Collapse Doublet) Hardware->Collapse Yes (Triple Res) Accept Accept Doublet (Process with LB) Hardware->Accept No (Standard Probe)

Diagram 2: The Leloir Pathway Context

Caption: Metabolic context of Galactose-1-P. DNP-NMR can track the flux from Galactose to UDP-Gal.

Leloir_Pathway Gal Galactose (Substrate) GALK GALK (Galactokinase) Gal->GALK Gal1P Galactose-1-P (Target Analyte) GALT GALT (Uridyltransferase) Gal1P->GALT UDPGal UDP-Galactose Glu1P Glucose-1-P GALK->Gal1P GALT->UDPGal GALT->Glu1P Exchange

Troubleshooting & FAQs

Q1: My C1 peak is a doublet at ~94 ppm. Is this contamination?

A: No. This is the signature of Galactose 1-phosphate .

  • Diagnosis: Calculate the distance between the two peaks in Hertz. If it is

    
    , this is the scalar coupling (
    
    
    
    ) to the phosphate group.
  • Action: If you cannot decouple

    
    P, you can improve the appearance by applying Line Broadening (LB)  during processing. Set LB = 2.0 Hz. This may merge the doublet into a single, broader peak, improving the apparent S/N ratio for detection algorithms.
    
Q2: I see the Gal-1-P signal, but it's much lower than my Glucose reference.

A: Check your Relaxation Delay (


) .
  • If you are using a

    
     pulse with a short delay (e.g., 1s), the Gal-1-P C1 (which has a longer 
    
    
    
    than bulk CH signals) is saturating.
  • Test: Run a quick experiment with

    
    . If the signal jumps significantly, your previous delay was too short.
    
Q3: Can I use paramagnetic relaxation agents (e.g., Cr(acac) ) to speed this up?

A: Proceed with caution.

  • While agents like Chromium(III) acetylacetonate shorten

    
     (allowing faster scanning), they also cause line broadening .
    
  • Since Gal-1-P C1 is already split by phosphorus, adding broadening might wash out the signal entirely into the baseline noise. Use only if you have high concentrations (>50 mM).

References

  • Reich, H. J. (2023). Basis of NMR: Sensitivity and NOE Enhancement. University of Wisconsin-Madison. Link

  • Kovacs, H., et al. (2014). NMR structure analysis of uniformly 13C-labeled carbohydrates. ResearchGate. Link

  • Karlsson, M., et al. (2024). Hyperpolarized 13C NMR Reveals Pathway Regulation in Lactococcus lactis. MDPI Metabolites. Link

  • Bondo, A., et al. (2022). Fine optimization of a dissolution-DNP experimental setting for 13C NMR. Copernicus. Link

  • BenchChem Tech Support. (2025). Troubleshooting 13C NMR: Coupling and Resolution. Link

Sources

Optimization

Correcting for natural 13C abundance in "Galactose 1-phosphate-13C-1" experiments

Technical Support Center: Isotope Tracing A Guide for Researchers Using 13C-Labeled Compounds Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotope Tracing

A Guide for Researchers Using 13C-Labeled Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in stable isotope tracing experiments, with a specific focus on correcting for the natural abundance of ¹³C when using tracers like "Galactose 1-phosphate-¹³C-1". As your partner in science, we aim to provide not just protocols, but the underlying principles and field-proven insights to ensure the integrity and accuracy of your results.

The Challenge: Unmasking the Signal from the Noise

Stable isotope tracing is a powerful technique to map the metabolic fate of a molecule. However, nature introduces a baseline complexity: the heavy isotope of carbon, ¹³C, exists naturally at an abundance of approximately 1.07%.[1] This means that even in an "unlabeled" biological sample, any carbon-containing molecule will have a small but significant population that contains one or more ¹³C atoms purely by chance. This creates a natural mass isotopologue distribution (MID) that can obscure the true signal from your ¹³C-labeled tracer.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the common questions and pitfalls our application scientists frequently encounter in the field.

Q1: I'm seeing a prominent M+1 peak in my unlabeled control sample for Galactose 1-phosphate. Is my sample contaminated?

Answer: This is a very common and important observation. In all likelihood, your sample is not contaminated. This M+1 peak is the expected and predictable result of the natural abundance of ¹³C.

Causality Explained: Galactose 1-phosphate has the chemical formula C₆H₁₃O₁₀P. With six carbon atoms, the probability that any given molecule will contain at least one ¹³C atom is significant. The M+1 peak you observe represents the population of molecules containing a single ¹³C atom, while the M+0 peak represents the molecules containing only ¹²C.[1] For a molecule with six carbons, the theoretical M+1 peak will be approximately 6.6% (6 x 1.1%) of the M+0 peak's intensity. You will also see smaller M+2, M+3, etc., peaks from molecules that happen to contain multiple ¹³C atoms. This entire pattern is the molecule's natural isotopic signature.

Q2: Can I just subtract the peak intensity of the M+1 in my control from the M+1 in my labeled sample?

Answer: No, this is a common misconception that leads to inaccurate results. Simple subtraction is insufficient because the natural abundance of ¹³C contributes to all isotopologue peaks in your labeled sample, not just the M+1 peak.

Causality Explained: Consider your experiment using Galactose 1-phosphate-¹³C-1. The goal is to measure the M+1 peak, which represents the incorporation of the single ¹³C from your tracer. However, the molecules that have incorporated this tracer (true M+1) are also subject to the natural abundance phenomenon. A fraction of these true M+1 molecules will also contain an additional ¹³C atom elsewhere in the molecule by chance, causing them to appear as M+2. Therefore, the raw M+2 peak you measure is a mix of molecules with two tracer-derived ¹³C atoms (if applicable) and molecules with one tracer-derived ¹³C and one naturally occurring ¹³C. A proper correction method, typically using matrix-based algorithms, is required to deconvolve these overlapping distributions.[3][4]

Q3: What tools are available to perform this correction, and what information do I need?

Answer: Several software tools have been developed specifically for this purpose. One of the most widely used and validated open-source tools is IsoCor .[5][6][7][8] It is biologist-friendly and can be run with a graphical user interface or as a command-line tool for integration into larger data pipelines.[6]

To perform the correction, you will need the following essential information:

  • Chemical Formula: The precise elemental formula of the metabolite you are analyzing (e.g., C₆H₁₃O₁₀P for Galactose 1-phosphate).

  • Tracer Information: The elemental formula of your isotopic tracer and its purity.

  • Raw Mass Spectrometry Data: The measured intensities for each isotopologue (M+0, M+1, M+2, etc.) for both your unlabeled control and your ¹³C-labeled samples. High-resolution mass spectrometry is highly recommended for resolving isotopologues accurately.[8]

Q4: Does the position of the label in "Galactose 1-phosphate-¹³C-1" affect the natural abundance correction itself?

Answer: No, the correction algorithm itself is independent of the label's position. The correction is based solely on the total number of atoms of each element (C, H, O, P, etc.) in the molecule and their known natural isotopic abundances.

However, the position of the label is critically important for the biological interpretation of the corrected data. Knowing that the label is on the first carbon (C-1) allows you to trace its specific path through metabolic pathways. For example, after correction, a resulting M+1 peak for a downstream metabolite like glucose-6-phosphate would indicate that the C-1 of galactose was retained.[9][10]

Data Presentation: Understanding the Correction

To illustrate the impact of the correction, consider this hypothetical data for Galactose 1-phosphate (C₆H₁₃O₁₀P).

IsotopologueRaw Intensity (Unlabeled Control)Raw Intensity (¹³C-Labeled Sample)Corrected Intensity (¹³C-Labeled Sample)
M+0 1,000,000450,000500,000
M+1 66,000510,000497,000
M+2 2,10035,0002,500
M+3 451,50050

Notice how simple subtraction would yield incorrect values. The matrix-based correction properly reattributes the contribution of natural isotopes across all measured masses.

Experimental & Computational Workflow

A robust experimental design is the foundation of reliable isotope tracing data. The following workflow outlines the critical stages from sample analysis to data interpretation.

Workflow Overview

Isotope Correction Workflow cluster_0 Experimental Phase cluster_1 Data Processing Phase cluster_2 Interpretation Phase A 1. Cell Culture & Labeling (with Galactose 1-phosphate-¹³C-1) B 2. Metabolite Extraction A->B C 3. LC-MS/MS Analysis (Acquire data for labeled and unlabeled samples) B->C D 4. Peak Integration (Extract raw isotopologue intensities) C->D E 5. Natural Abundance Correction (e.g., using IsoCor software) D->E F 6. Calculate Fractional Enrichment E->F G 7. Biological Interpretation (Metabolic Flux Analysis) F->G

Caption: High-level workflow from experimental design to biological insight.

Protocol: Correcting Raw MS Data Using IsoCor

This protocol provides a conceptual, step-by-step guide for performing the natural abundance correction. For detailed software usage, please refer to the official IsoCor documentation.[5]

Objective: To obtain the true mass isotopologue distribution from raw LC-MS data.

Prerequisites:

  • Installed IsoCor software.[6]

  • Raw peak intensities for each isotopologue (M+0, M+1, etc.) of Galactose 1-phosphate from both unlabeled and labeled samples, typically in a CSV or Excel format.

Methodology:

  • Prepare Input Files:

    • Data File: Create a CSV file containing your raw intensity data. The file should have columns for sample name, metabolite name, and each measured isotopologue (e.g., M0, M1, M2...).

    • Metabolite File: Create a separate CSV file that defines the metabolites. This file needs columns for the metabolite name (matching the data file), its chemical formula (e.g., C6H13O10P), and the number of tracer atoms (e.g., 6 for carbon).

  • Launch IsoCor and Load Data:

    • Start the IsoCor graphical user interface.

    • Load your data file and your metabolite definition file.

  • Configure Correction Parameters:

    • Tracer: Specify the isotopic tracer used (e.g., ¹³C) and its purity (typically >99%).

    • Resolution: Input the resolving power of your mass spectrometer. This is crucial for high-resolution data where some natural isotopes might be resolved from the tracer isotopologues.[7][8]

    • Select Unlabeled Sample: Designate your unlabeled control sample(s). IsoCor uses this to check for measurement biases and validate the correction.

  • Execute the Correction:

    • Run the correction algorithm. IsoCor will apply a matrix-based calculation to subtract the contribution of naturally occurring isotopes from your raw data.[7]

  • Analyze the Output:

    • The software will generate an output file containing the corrected mass isotopologue distributions (the fractional abundance of M+0, M+1, M+2, etc., that is due only to the tracer).

    • It will also provide the mean enrichment, which is a valuable metric for overall tracer incorporation.[5]

Logical Diagram of the Correction Process

Correction_Logic A Raw MS Data M+0 M+1 M+2 C Corrected Isotopologue Distribution True M+0 True M+1 True M+2 A->C Deconvolution Algorithm D Observed Signal is a composite of: - True Label Incorporation - Natural Abundance Contribution A->D B Correction Matrix Based on: - Natural Isotope Abundances - Chemical Formula (C₆H₁₃O₁₀P) B->C Informs

Caption: The correction algorithm deconvolutes raw data using a matrix informed by natural abundances.

References

  • Carbon-13. Wikipedia.[Link]

  • IsoCor: Isotope Correction for mass spectrometry labeling experiments. Read the Docs.[Link]

  • Liebermeister, W., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry.[Link]

  • MetaSys-LISBP/IsoCor. GitHub.[Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics.[Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. PubMed.[Link]

  • Millard, P., et al. (2012). IsoCor: Correcting MS data in isotope labeling experiments. ResearchGate.[Link]

  • Li, Y., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry.[Link]

  • The Organic Chemistry Tutor. (2022). abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube.[Link]

  • Balesdent, J., et al. (1987). NATURAL 13C ABUNDANCE AS A TRACER FOR STUDIES OF SOIL ORGANIC MATTER DYNAMICS. Soil Biology and Biochemistry.[Link]

  • Li, Y., et al. (2011). Ultra fast and sensitive liquid chromatography tandem mass spectrometry based assay for galactose-1-phosphate uridylyltransferase and galactokinase deficiencies. Molecular Genetics and Metabolism.[Link]

  • Lenka, S., et al. (2021). POTENTIAL USE OF THE NATURAL ABUNDANCE OF STABLE CARBON ISOTOPE (13C) FOR SOIL ORGANIC MATTER TURNOVER. HARIT DHARA.[Link]

  • Bchir, A., et al. (2020). Carbon isotope natural abundance (δ 13 C) in grapevine organs is modulated by both water and nitrogen supply. OENO One.[Link]

  • Galactose-1-Phosphate Analyzed with LCMS - AppNote. MicroSolv Technology Corporation.[Link]

  • Kwiatkowski, M., et al. (2021). Natural isotope correction improves analysis of protein modification dynamics. Analytical and Bioanalytical Chemistry.[Link]

  • Li, Y., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, Oxford Academic.[Link]

  • Li, Y., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.[Link]

  • Faust, D. M., et al. (1986). Calculation of stable isotope enrichment tracer kinetic procedures. PubMed.[Link]

  • Rossello, F.J., et al. (2020). Galactose 1-phosphate accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK. Journal of Inherited Metabolic Disease.[Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, Oxford Academic.[Link]

  • Niedenführ, S., et al. (2016). Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics. Semantic Scholar.[Link]

  • Galactose 1-phosphate – Knowledge and References. Taylor & Francis Online.[Link]

  • What is the mechanism of Galactose? Patsnap Synapse.[Link]

  • Galactose-1-phosphate uridylyltransferase deficiency. Wikipedia.[Link]

  • Galactose-1-Phosphate Uridyl Transferase (GALT) and Galactosemia. Liberty University.[Link]

  • Lu, W., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI.[Link]

  • Chuan, Y., et al. (2015). Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Analytical Methods.[Link]

  • Glibert, P.M. (2012). Stable isotope tracers: Enriching our perspectives and questions on sources, fates, rates, and pathways of major elements in aquatic systems. Limnology and Oceanography.[Link]

  • Stable Isotope Tracer Technique. YouTube.[Link]

Sources

Troubleshooting

"Galactose 1-phosphate-13C-1" stability and storage considerations

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-fidelity metabolic data. It prioritizes the preservation of isotopic enrichment and chemical purity.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-fidelity metabolic data. It prioritizes the preservation of isotopic enrichment and chemical purity.

Technical Guide: Galactose 1-Phosphate- C-1

Stability, Storage, and Experimental Optimization

Executive Summary & Compound Profile

Galactose 1-phosphate-


C-1  (Gal-1-P-

C

) is a high-value metabolic tracer used primarily to interrogate the Leloir Pathway . Its stability is governed by the lability of the glycosyl phosphate bond at the anomeric carbon (C1).

Unlike standard reagents, the utility of this compound relies on two distinct integrity metrics:

  • Chemical Purity: The intactness of the phosphate ester bond.

  • Isotopic Fidelity: The maintenance of the

    
    C label at the C1 position without scrambling or dilution.
    
The Leloir Pathway Context

The following diagram illustrates the metabolic fate of Gal-1-P. In galactosemia research, Gal-1-P accumulation is the primary toxicity marker.

LeloirPathway cluster_toxicity Toxic Accumulation Zone Gal Galactose (13C-1 Labeled) Gal1P Galactose 1-Phosphate (Target Analyte) Gal->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose Gal1P->UDPGal GALT (Transferase) Glu1P Glucose 1-Phosphate UDPGal->Glu1P GALE (Epimerase) Glycolysis Glycolysis / Glycogenesis Glu1P->Glycolysis

Figure 1: The Leloir Pathway. Gal-1-P is the product of Galactokinase (GALK) and substrate for Galactose-1-phosphate uridylyltransferase (GALT). Deficiencies in GALT lead to toxic Gal-1-P accumulation.

Storage & Stability Matrix

The anomeric phosphate bond is acid-labile . Hydrolysis releases free Galactose-


C and inorganic phosphate (Pi), rendering the standard useless for flux analysis.
The Golden Rules of Storage
  • Solid State: Stable for >2 years if kept desiccated at -20°C.

  • Solution State: Highly sensitive to pH. Never store in unbuffered water (which absorbs CO

    
     and becomes acidic, pH ~5.5).
    
  • Freeze/Thaw: Limit to a maximum of 3 cycles.

Stability Data Matrix
StateConditionStability EstimateCritical Risk Factor
Solid (Powder) -20°C, Desiccated> 2 YearsHygroscopicity (Water absorption catalyzes hydrolysis)
Solid (Powder) +25°C (Ambient)< 1 WeekHumidity/Moisture
Solution -80°C, pH 7.0-8.06 Months"Slow-freeze" acidification (buffer precipitation)
Solution -20°C, pH 7.0-8.01 MonthEutectic phase pH shifts
Solution +4°C, pH < 5.0< 24 HoursAcid-catalyzed hydrolysis
Solution +37°C (Physiological)< 4 HoursEnzymatic degradation (if biological contamination exists)

Experimental Protocols

Protocol A: Safe Reconstitution for NMR/MS

Objective: Prepare a stock solution without inducing hydrolysis.

Materials:

  • Galactose 1-phosphate-

    
    C-1 (Solid salt, typically dipotassium or disodium).
    
  • Solvent: D

    
    O (for NMR) or LC-MS Grade Water.
    
  • Buffer: 100 mM HEPES or TRIS (pH 7.4). Avoid Acetate buffers (accelerates degradation).

Steps:

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. Why? Condensation on cold powder introduces water, starting hydrolysis immediately.

  • Solvent Prep: Pre-mix D

    
    O with a trace of buffer (pH 7.4).
    
    • Note: If using pure D

      
      O, check "pH" (pD). Old D
      
      
      
      O can be acidic. Adjust to pD ~7.5 using NaOD.
  • Dissolution: Add solvent to the vial.[1] Vortex gently. Do not sonicate with heat.

  • Verification: Briefly centrifuge to ensure all powder is dissolved.

  • Aliquot: Immediately separate into single-use aliquots. Flash freeze in liquid nitrogen before placing in -80°C.

Troubleshooting & FAQs

This section addresses specific anomalies observed in


C and 

P NMR experiments.
Troubleshooting Logic Flow

Use this chart to diagnose signal issues before discarding the sample.

Troubleshooting Start Issue: Anomalous NMR Signal Check31P Step 1: Run 31P NMR (Check for Inorganic Phosphate) Start->Check31P PiPeak Sharp Peak at ~0 ppm (Pi)? Check31P->PiPeak YesHydrolysis Diagnosis: Hydrolysis Sample Degraded PiPeak->YesHydrolysis Yes NoHydrolysis Step 2: Check 13C Spectrum PiPeak->NoHydrolysis No SplitPeak Is C1 Signal a Doublet? NoHydrolysis->SplitPeak YesJCoupling Diagnosis: Normal J-Coupling (1J_CP ~ 5-6 Hz) SplitPeak->YesJCoupling Yes NoSinglet Diagnosis: Phosphate Loss or Decoupling Issue SplitPeak->NoSinglet No

Figure 2: Diagnostic workflow for evaluating Gal-1-P-


C-1 integrity.
Frequently Asked Questions

Q1: I see a "doublet" signal for the anomeric carbon (C1) in my proton-decoupled


C NMR. Is my sample contaminated? 
A:  No, this is likely a feature, not a bug.
  • Explanation: The

    
    C nucleus at position 1 is directly bonded to the 
    
    
    
    P nucleus of the phosphate group. Both are spin-1/2 nuclei. This results in a heteronuclear spin-spin coupling (
    
    
    ).
  • Verification: The coupling constant (

    
    ) should be approximately 5–6 Hz. If you see a clean doublet with this spacing, your compound is intact. If you see a singlet, you may have lost the phosphate group (hydrolysis).
    

Q2: Can I use phosphate buffer (PBS) for my stock solution? A: It depends on your detection method.

  • For MS/Metabolic Assays: Yes, PBS is stable and maintains pH well.

  • For

    
    P NMR: No.  The high concentration of inorganic phosphate in the buffer will swamp the signal from Gal-1-P and make it impossible to detect hydrolysis products (free Pi). Use HEPES, TRIS, or PIPES instead.
    

Q3: My solution turned slightly yellow after autoclaving. Is it safe to use? A: Discard it.

  • Mechanism: Sugar phosphates are susceptible to the Maillard reaction or caramelization at high temperatures, especially if trace amines are present or pH drifts. The yellow color indicates the formation of degradation products (like furfurals) which can inhibit enzymes (e.g., GALT) and skew metabolic flux data [1].

Q4: How do I distinguish between


- and 

-anomers?
A: Galactose-1-phosphate is biologically active as the

-anomer.
  • NMR Check: In

    
     NMR, the H1 signal for 
    
    
    
    -Gal-1-P typically appears downfield (~5.5 ppm) with a smaller
    
    
    coupling constant compared to the
    
    
    -anomer. Spontaneous anomerization is slow at neutral pH but accelerates in acid.

References

  • Bhargava, V. O., et al. (1989). "Stability of Galactose in Aqueous Solutions." American Journal of Hospital Pharmacy.[2]

  • Wehrli, S. L., et al. (2001).[3] "Galactose metabolism in normal human lymphoblasts studied by 1H, 13C and 31P NMR spectroscopy." NMR in Biomedicine.

  • Wolfenden, R., et al. (2011). "The kinetics of hydrolysis of phosphate monoesters." Chemical Reviews.
  • NIST Standard Reference Database. "Galactose 1-phosphate spectra."

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your lot of Galactose 1-phosphate-


C-1 for exact solubility and purity specifications.

Sources

Optimization

Addressing matrix effects in MS analysis of "Galactose 1-phosphate-13C-1"

Topic: Troubleshooting Matrix Effects in LC-MS/MS of Galactose 1-phosphate- C Ticket ID: #GAL-13C1-SUP-001 Status: Open Assigned Scientist: Senior Application Specialist Introduction: The Analytical Challenge You are ana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in LC-MS/MS of Galactose 1-phosphate-


C

Ticket ID: #GAL-13C1-SUP-001 Status: Open Assigned Scientist: Senior Application Specialist

Introduction: The Analytical Challenge

You are analyzing Galactose 1-phosphate-


C

(Gal-1-P-

C

)
, likely within the context of a metabolic flux analysis (MFA) or a galactosemia tracer study. This analyte presents a "perfect storm" of analytical challenges:
  • Polarity: It is highly hydrophilic and anionic, requiring HILIC or Ion-Pairing chromatography, which are more susceptible to matrix interferences than C18.

  • Isomerism: It co-elutes with Glucose 1-phosphate (Glc-1-P) and Fructose 6-phosphate on many columns.

  • Matrix Suppression: Phosphate groups are notorious for binding to metal surfaces and suffering severe ion suppression from co-eluting phospholipids and salts in negative electrospray ionization (ESI-).

This guide provides a self-validating workflow to isolate, quantify, and mitigate these matrix effects.

Module 1: Rapid Diagnostic Triage (FAQs)

Q1: My internal standard (IS) area counts vary by >20% between samples. Is this a matrix effect? A: Yes, this is the hallmark of Ion Suppression/Enhancement . In negative mode ESI, phospholipids (e.g., phosphatidylcholines) often elute late in HILIC gradients or early in Reverse Phase, suppressing the ionization of co-eluting analytes. If your IS response fluctuates, your analyte response is also compromised. Action: Perform the Post-Column Infusion (PCI) test (See Module 2).

Q2: I see a signal for Gal-1-P-


C

in my blank matrix. Is this carryover?
A: It is likely Isotopic Interference , not carryover. Natural Galactose 1-phosphate contains ~1.1%

C naturally. If your matrix has high levels of endogenous (unlabeled) Gal-1-P, the M+1 isotope of the unlabeled compound (mass ~260.03) will appear in the channel for your

C

tracer (mass ~260.03). Action: You must chromatographically separate Gal-1-P from Glc-1-P and apply Isotope Correction Algorithms to subtract the natural abundance contribution.

Q3: The calibration curve is non-linear (quadratic) at high concentrations. A: This indicates Detector Saturation or Dimer Formation . Sugar phosphates can form dimers


 or adducts in the source.
Action: Monitor the dimer transition or dilute samples 1:10.

Module 2: The Core Protocol (Matrix Effect Assessment)

To scientifically validate your data, you must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) . We utilize the Matuszewski Method (2003), the gold standard for bioanalytical validation.

Experimental Design: The Three-Set System

Prepare three sets of samples at the same concentration (e.g., High QC level):

  • Set A (Neat Standard): Analyte spiked into pure mobile phase.

  • Set B (Post-Extraction Spike): Extracted blank matrix (e.g., cell lysate) spiked after extraction.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix before extraction.

Calculations
MetricFormulaInterpretation
Matrix Effect (ME)

< 100% : Ion Suppression> 100% : Ion EnhancementRange : 85-115% is acceptable.
Recovery (RE)

Measures efficiency of the sample prep (SPE/LLE).
Process Efficiency (PE)

The total yield of the method.
Visualization: Matrix Assessment Workflow

MatrixAssessment Start Start: Variable IS Response CalcME Calculate Matrix Effect (ME) Formula: (Set B / Set A) * 100 Start->CalcME Decision Is ME between 85% - 115%? CalcME->Decision Pass Pass: Method Valid Proceed to Analysis Decision->Pass Yes Fail Fail: Significant Matrix Effect Decision->Fail No TypeCheck Check Type Fail->TypeCheck Suppression ME < 85% (Ion Suppression) TypeCheck->Suppression Enhancement ME > 115% (Ion Enhancement) TypeCheck->Enhancement PCI Action: Perform Post-Column Infusion to locate suppression zone Suppression->PCI Enhancement->PCI Fix1 Modify Chromatography (Move analyte out of suppression zone) PCI->Fix1 Fix2 Improve Clean-up (Switch from Precip to SPE/LLE) PCI->Fix2 Fix3 Dilute Sample (1:5 or 1:10) PCI->Fix3 Fix1->CalcME Re-test Fix2->CalcME Re-test Fix3->CalcME Re-test

Caption: Figure 1. Decision tree for diagnosing and remediating matrix effects using the Matuszewski approach.

Module 3: Optimized HILIC-MS/MS Method

To resolve Gal-1-P from its isomers and minimize matrix effects, we recommend a Polymeric Amide HILIC approach. Silica-based amines often degrade with phosphate buffers; polymeric phases are more robust.

Chromatographic Conditions
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z or Waters BEH Amide (

    
     mm, 1.7 or 2.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). High pH is critical for phosphate peak shape.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to elute neutrals)

    • 2-12 min: 90%

      
       60% B (Elution of sugar phosphates)
      
    • 12-15 min: 60% B (Hold)

  • Flow Rate: 0.25 mL/min.

Mass Spectrometry (MRM) Settings

Operate in Negative ESI .

AnalytePrecursor (

)
Product (

)
Dwell (ms)Notes
Gal-1-P (Unlabeled) 259.079.0 (

)
50Monitor for interference
Gal-1-P-

C

260.0 79.0 50 Target Analyte
IS (

C

-Gal-1-P)
265.079.020Recommended IS

Critical Technical Note: The transition


 is not unique to your tracer. It is also the M+1 isotope of endogenous Gal-1-P. You must  separate Gal-1-P from Glc-1-P chromatographically. If they co-elute, the M+1 signal from endogenous Glc-1-P will falsely inflate your Gal-1-P-

C

quantitation.
Visualization: Isomer Separation Logic

IsomerSep Sample Sample Injection Column HILIC Column (High pH, High ACN) Sample->Column Separation Chromatographic Separation Column->Separation Glc1P Glc-1-P (Elutes ~6.5 min) Separation->Glc1P Gal1P Gal-1-P (Elutes ~7.2 min) Separation->Gal1P MS Mass Spec Detection (MRM 260->79) Glc1P->MS Interference Gal1P->MS Target Result Accurate Quantitation of 13C-1 Tracer MS->Result If Resolved (Rs > 1.5) Error False Positive (Isobaric Interference) MS->Error If Co-eluting

Caption: Figure 2. The necessity of chromatographic resolution between Glucose-1-P and Galactose-1-P to prevent isotopic crosstalk.

Module 4: Advanced Troubleshooting (Post-Column Infusion)

If Module 2 reveals suppression (ME < 85%), perform Post-Column Infusion (PCI) to visualize the "suppression zones."

  • Setup: Tee-combine the LC eluent (from the column) with a steady infusion of Gal-1-P standard (10 µM) entering the MS source.

  • Injection: Inject a "blank" matrix sample (extracted plasma/lysate) into the LC.

  • Observation: Monitor the baseline of Gal-1-P.

    • Stable Baseline: No matrix effect.[1][2]

    • Negative Dip: Ion suppression zone.

    • Positive Peak: Ion enhancement.[3][4]

  • Fix: Adjust the gradient to ensure your Gal-1-P peak elutes outside these dips.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6][7]

  • Walejko, J. M., et al. (2018). Global Metabolomics of the Placenta Reveals Distinct Metabolic Profiles between Maternal and Fetal Sides. Metabolites.[3] (Demonstrates HILIC separation of sugar phosphates).

  • Teleki, A., & Takors, R. (2019). Separating the Isomers: HILIC-MS/MS for the Quantification of Sugar Phosphates in Metabolic Engineering. Methods in Molecular Biology.

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Detection of Galactose 1-Phosphate-13C-1

Topic: How to increase the sensitivity of "Galactose 1-phosphate-13C-1" detection Role: Senior Application Scientist Audience: Researchers in Metabolic Flux Analysis (MFA) and Glycobiology Welcome to the technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to increase the sensitivity of "Galactose 1-phosphate-13C-1" detection Role: Senior Application Scientist Audience: Researchers in Metabolic Flux Analysis (MFA) and Glycobiology

Welcome to the technical guide for optimizing the detection of Galactose 1-phosphate (Gal-1-P) labeled at the C1 position (


C-1) .

This analyte presents a "perfect storm" of analytical challenges: it is highly polar, isomeric with Glucose-1-phosphate (Glc-1-P), susceptible to hydrolysis, and often present in low physiological concentrations. Furthermore, the


C-1 label requires specific detection strategies to distinguish it from natural abundance background or other isotopomers.

This guide moves beyond standard protocols, offering optimized workflows for LC-MS/MS (highest sensitivity) and NMR (highest structural specificity).

📊 Decision Matrix: Which Method Do You Need?

Before optimizing, confirm you are using the correct modality for your sensitivity requirements.

FeatureLC-MS/MS (HILIC) LC-MS/MS (Derivatized) 2D NMR (

HSQC)
Sensitivity Limit Nanomolar (nM)Picomolar (pM)Micromolar (

M)
Sample Volume 5–10

L
5–10

L
150–600

L
Isomer Resolution Good (requires optimization)ExcellentPerfect (Structural fingerprint)
Label Specificity Mass shift (+1.003 Da)Mass shift (+1.003 Da)Exact position (C1 coupling)
Best For... Routine Flux AnalysisSingle-cell / Trace analysisPositional Isotopomer Analysis

🔬 Module 1: Sample Preparation (The Foundation)

Critical Failure Point: Gal-1-P is thermally unstable and sensitive to acid hydrolysis. If you lose the phosphate group here, no detector will find it.

Protocol: Rapid Quenching & Extraction
  • Quenching: Immediately stop metabolism by adding ice-cold (-20°C) Methanol:Acetonitrile:Water (40:40:20) to the cell pellet or tissue.

    • Why? Organic solvents denature enzymes (like phosphatases) instantly.

  • Buffer Control: Avoid acidic extraction buffers (like TCA or Perchloric acid) unless neutralized immediately. Gal-1-P hydrolyzes to Galactose + P

    
     in acidic conditions.
    
  • Chelation: Add EDTA (1 mM) to the extraction solvent.

    • Why? Metal ions (Fe

      
      , Ca
      
      
      
      ) can broaden NMR signals and cause peak tailing in LC-MS by interacting with the phosphate group.

📉 Module 2: LC-MS/MS Optimization (The Sensitivity Workhorse)

Strategy A: HILIC-MS/MS (The Robust Standard)

Reversed-phase (C18) columns fail to retain Gal-1-P. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

Optimized Parameters:

  • Column: Polymer-based amino HILIC (e.g., Shodex HILICpak VG-50) or Amide-HILIC (Waters BEH Amide).

    • Why? Polymer columns are stable at high pH, which is required for optimal ionization.

  • Mobile Phase A: 10 mM Ammonium Carbonate + 0.2% Ammonium Hydroxide (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B. Shallow gradient to 60% B over 15 minutes.

    • Why? High organic start ensures retention. A shallow gradient is required to separate the critical isomer pair: Gal-1-P and Glc-1-P .

  • Detection Mode: Negative Ion Mode (ESI-).

    • Target Mass:

      
       259.02 (Natural) 
      
      
      
      
      
      260.02
      (
      
      
      C-1 Labeled).
Strategy B: Chemical Derivatization (The "Ultra" Sensitivity Boost)

If HILIC sensitivity is insufficient, use derivatization to increase ionization efficiency and hydrophobicity.

Protocol: Aniline Labeling

  • Reagent: Aniline + EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Mechanism: The amine reacts with the phosphate group, attaching a hydrophobic phenyl ring.

  • Benefit:

    • Sensitivity: Increases signal by 10–100x due to better desolvation in the MS source.

    • Retentivity: Allows use of standard C18 columns (more robust than HILIC).

🧲 Module 3: NMR Optimization (The Structural Standard)

Direct detection of


C (1D-NMR) is insensitive and time-consuming. To detect 

C-1 Gal-1-P, you must use Indirect Detection via the attached proton.
The "Inverse Detection" Strategy

Instead of "listening" to the carbon (low sensitivity), we "listen" to the proton (H1) attached to it, which inherits the sensitivity of the proton but the specificity of the carbon.[1]

Optimized Pulse Sequence: 2D


H-

C HSQC
  • Target Signal: The anomeric proton (H1) of

    
    -Gal-1-P.
    
    • Chemical Shift:

      
       ppm (Doublet of doublets).
      
    • Coupling: The

      
      C-1 label splits the H1 proton signal into a massive doublet (
      
      
      
      Hz).
  • Hardware: Use a Cryoprobe (increases S/N by 4x) or a Microprobe (concentrates sample in 30

    
    L volume).
    
Step-by-Step Sensitivity Tuning:
  • Concentrate: Lyophilize sample and redissolve in minimal D

    
    O (e.g., 180 
    
    
    
    L for a 3mm tube).
  • Non-Uniform Sampling (NUS): Set NUS to 25–50%.

    • Why? Allows you to acquire higher resolution in the indirect (

      
      C) dimension without increasing total scan time.
      
  • Relaxation Delay (D1): Set to 1.5s.

    • Why? Sugar protons relax relatively fast; long delays waste time.

🧬 Visualizing the Pathway & Logic

Diagram 1: The Leloir Pathway & Label Tracking

This diagram tracks the


C-1 label (red) from Galactose to UDP-Galactose, highlighting the critical Gal-1-P intermediate.

LeloirPathway Gal Galactose (13C-1 Labeled) Gal1P Galactose 1-Phosphate (13C-1) Gal->Gal1P GALK1 (Galactokinase) ATP ATP ATP->Gal1P UDPGal UDP-Galactose (13C-1) Gal1P->UDPGal GALT (Uridyltransferase) UDPGlc UDP-Glucose UDPGlc->UDPGal Exchange Glc1P Glucose 1-Phosphate UDPGlc->Glc1P Byproduct

Caption: The Leloir Pathway. The


C-1 label (Red Node) is retained in Gal-1-P before transfer to UDP-Galactose. Note the isomer Glc-1-P (Dashed) which must be chromatographically separated.[2]

❓ Troubleshooting & FAQs

Q1: I see a peak for Gal-1-P in my LC-MS blank. Is it carryover?

  • Diagnosis: Likely not carryover. It is often Source Fragmentation .

  • Explanation: UDP-Galactose (a downstream metabolite) can fragment in the ion source, losing the UMP moiety and appearing as Gal-1-P (

    
     259/260).
    
  • Fix: Ensure your chromatography separates UDP-Gal from Gal-1-P. Check the retention time of a pure UDP-Gal standard.

Q2: My NMR signal for


C-1 Gal-1-P is split into two sets of peaks. Why? 
  • Cause: Anomerization.[3]

  • Explanation: In solution, Gal-1-P exists in equilibrium between

    
     and 
    
    
    
    anomers.
  • Solution: Focus on the

    
    -anomer  (the biological substrate for GALT). It typically resonates further downfield (
    
    
    
    5.5 ppm) compared to the
    
    
    -anomer (
    
    
    4.6 ppm). Sum the integrals if quantifying total pool.

Q3: LC-MS sensitivity is good, but retention time shifts between samples.

  • Cause: pH fluctuation in HILIC.

  • Fix: HILIC is extremely sensitive to pH and salt concentration. Ensure your samples are in the exact same buffer/solvent composition as your starting mobile phase. Do not inject samples dissolved in 100% water; use 75% Acetonitrile/Buffer.

📚 References

  • Methodology for Sugar Phosphates:

    • Title: Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS.

    • Source: Analytical Chemistry (2022).[4][5]

    • URL:[Link][4][5]

  • HILIC Separation Standards:

    • Title: Simultaneous LC/MS Analyses of Phosphorylated Saccharides (HILICpak VG-50).

    • Source: Shodex Technical Application Notes.

    • URL:[Link]

  • NMR Sensitivity Optimization:

    • Title: Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics.

    • Source: Metabolites (2020).[6][7]

    • URL:[Link]

  • Isomer Separation (Gal-1-P vs Glc-1-P):

    • Title: Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology.[2]

    • Source: Analytical Chemistry (2025).[8]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Galactose 1-phosphate-13C-1 vs. 14C-Galactose for Metabolic Tracing

Executive Summary This guide compares two distinct methodologies for tracing galactose metabolism and assaying the Leloir pathway: Stable Isotope Tracing (Galactose 1-phosphate-13C-1) via Mass Spectrometry/NMR and Radioi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two distinct methodologies for tracing galactose metabolism and assaying the Leloir pathway: Stable Isotope Tracing (Galactose 1-phosphate-13C-1) via Mass Spectrometry/NMR and Radioisotope Tracing (14C-Galactose) via Scintillation Counting.

  • Galactose 1-phosphate-13C-1 is the superior choice for mechanistic elucidation and enzymatic specificity . It allows for the quantification of specific intermediate pools (flux analysis) and eliminates false positives in GALT (Galactose-1-Phosphate Uridylyltransferase) assays caused by contaminants. It requires LC-MS or NMR instrumentation.

  • 14C-Galactose remains the standard for high-sensitivity total oxidation rates (e.g., breath tests) and gross uptake assays where pathway resolution is secondary to detection limits. It requires strict radiation safety protocols.

Part 1: The Metabolic Context (Leloir Pathway)[1]

To understand the utility of these tracers, one must visualize the Leloir pathway. The critical step involves Galactose-1-Phosphate (Gal-1-P) , the toxic intermediate that accumulates in Type I Galactosemia (GALT deficiency).[1]

Pathway Diagram

The following diagram illustrates the flow of galactose into glycolysis and the specific entry points for the tracers.

LeloirPathway cluster_tracers Tracer Targets Gal Galactose Gal1P Galactose-1-Phosphate (Toxic Accumulation) Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose Gal1P->UDPGal GALT (+ UDP-Glc -> Glc-1-P) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate Glycolysis Glycolysis / PPP Glc1P->Glycolysis PGM T1 14C-Galactose: Tracks Total Flux to CO2 T1->Gal T2 Gal-1-P-13C-1: Specific Substrate for GALT Assay T2->Gal1P

Figure 1: The Leloir pathway showing the conversion of Galactose to Glucose-1-Phosphate.[1][2] 14C-Galactose enters at the top to measure total flow, while Galactose 1-phosphate-13C-1 is used to specifically interrogate the GALT enzyme step.

Part 2: Technical Deep Dive

Option A: Galactose 1-phosphate-13C-1 (Stable Isotope)

Best For: Enzymatic Assays (GALT), Metabolic Flux Analysis (MFA), and Metabolomics.

  • Mechanism: This molecule is a chemically identical isotopologue of natural Gal-1-P, with a heavy carbon (

    
    ) at position 1. It is non-radioactive.[3][4]
    
  • Detection: Requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or NMR . The detection relies on the mass shift (M+1) or magnetic resonance signature.

  • Key Advantage (Specificity): In GALT enzyme assays, 14C-tracers often suffer from contamination with 14C-Glucose-1-Phosphate, leading to false positives (residual activity) in Galactosemia patients. 13C-Gal-1-P synthesized to high purity eliminates this, as MS can distinguish the specific mass of the product (13C-UDP-Gal) from background noise.

  • Key Advantage (Flux Resolution): Using [1-13C] labeling allows researchers to determine the fate of the carbon.

    • If the C1 label appears in CO2 rapidly, it entered the Pentose Phosphate Pathway (PPP) .

    • If the C1 label appears in Lactate (C3) , it entered Glycolysis .

Option B: 14C-Galactose (Radioisotope)

Best For: Total Oxidation Assays (Breath Tests), High-Throughput Screening, Uptake Assays.

  • Mechanism: Contains a radioactive carbon (

    
    ) that decays via beta emission.
    
  • Detection: Scintillation Counting or Geiger-Müller counters.

  • Key Advantage (Sensitivity): Radioactivity offers femtomolar sensitivity. It is ideal for "Breath Tests" where a subject ingests the tracer, and the exhaled

    
     is trapped and counted to measure liver function or total metabolic capacity.
    
  • Limitation: It is a "black box." You know the galactose was oxidized, but you cannot easily tell which intermediate pools it passed through without complex HPLC-Radiodetection fractionation.

Part 3: Comparative Performance Analysis

FeatureGalactose 1-phosphate-13C-114C-Galactose
Primary Detection LC-MS/MS or NMRScintillation Counting
Safety Safe (Stable Isotope)Hazardous (Radioactive)
Specificity High: Resolves specific metabolites (isotopologues).Low: Measures total radioactivity (mix of products).
Sensitivity High (dependent on MS ionization efficiency).Very High: Limited only by specific activity.
GALT Assay Accuracy Superior: Eliminates false positives from contaminants.Moderate: Prone to background noise from impurities.
Pathway Resolution Can distinguish PPP vs. Glycolysis flux.Cannot distinguish pathway route (only total oxidation).
Cost High (Reagent + MS Instrumentation).Low Reagent / High Disposal & Regulatory Cost.

Part 4: Experimental Protocols

Protocol 1: GALT Enzyme Activity Assay (The 13C Gold Standard)

Purpose: To measure GALT activity in RBCs without radioactive interference.

Materials:

  • Substrate: Galactose 1-phosphate-13C-1 (15 mM stock).

  • Co-Substrate: UDP-Glucose (non-labeled).

  • Internal Standard:

    
    -Glucose-1-Phosphate (or similar distinct isotopologue).[5][6]
    
  • Matrix: Erythrocyte lysate (RBCs).

Workflow:

  • Preparation: Lyse RBCs in water; centrifuge to remove stroma.

  • Incubation: Mix 20 µL lysate with reaction buffer (Glycine/NaOH pH 8.7) containing Galactose 1-phosphate-13C-1 and UDP-Glucose.

  • Reaction: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction with cold acetonitrile (precipitates proteins).

  • Extraction: Centrifuge (10,000 x g, 5 min). Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: Anionic exchange or HILIC column (e.g., Amino column).

    • Transitions: Monitor the specific transition for the product 13C-UDP-Galactose (e.g., m/z 569 → 323).

    • Quantification: Calculate ratio of Product Peak Area to Internal Standard Peak Area.

Protocol 2: Total Oxidation Assay (The 14C Method)

Purpose: To measure total galactose metabolism capacity (flux to CO2).

Materials:

  • Tracer: D-[1-14C]Galactose (Specific activity ~50 mCi/mmol).

  • Trapping Agent: Hyamine Hydroxide or 1M NaOH.

  • Equipment: Sealed reaction flasks with center wells.

Workflow:

  • Cell Culture: Seed cells in T-25 flasks or sealed vials.

  • Pulse: Add medium containing 0.5 µCi 14C-Galactose .

  • Incubation: Incubate for 1–4 hours at 37°C.

  • Acidification: Inject 200 µL 2M Perchloric Acid through the septum into the media (kills cells, releases dissolved CO2).

  • Trapping: Immediately inject trapping agent (NaOH) into the suspended center well bucket. Incubate 1 hour to allow

    
     capture.
    
  • Counting: Transfer the center well contents to scintillation fluid. Measure CPM (Counts Per Minute).

Part 5: Visualizing the Workflow Logic

The following diagram helps you decide which tracer to use based on your research question.

DecisionMatrix Start Research Goal? Branch1 Diagnose GALT Deficiency (Enzymatic Specificity) Start->Branch1 Branch2 Measure Total Flux / Oxidation (Global Metabolism) Start->Branch2 Branch3 Distinguish Pathways (PPP vs Glycolysis) Start->Branch3 Sol1 USE Galactose 1-phosphate-13C (LC-MS Assay) Branch1->Sol1 Avoids false positives Sol2 USE 14C-Galactose (CO2 Trapping) Branch2->Sol2 Highest sensitivity Sol3 USE [1-13C]Galactose (NMR or MS Isotopomer Analysis) Branch3->Sol3 Tracks carbon fate

Figure 2: Decision matrix for selecting the appropriate galactose tracer.

References

  • Ko, D. H., et al. (2010). "Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry." Clinical Chemistry. Link

    • Establishes the LC-MS method using 13C-labeled substrates as the modern standard for specificity.
  • Berry, G. T. (2015). "Galactosemia: When is it a newborn screening emergency?" Molecular Genetics and Metabolism. Link

    • Discusses the accumulation of Gal-1-P and the clinical necessity of accur
  • Lai, K., et al. (2014). "GALT deficiency: A study of the 13C-galactose breath test." Journal of Inherited Metabolic Disease. Link

    • Compares breath testing (oxidation)
  • Wada, Y., et al. (2019). "Newborn screening for galactosemia: A review of current methods." International Journal of Neonatal Screening. Link

    • Reviews the transition from radioactive to fluorescent and MS-based assays.

Sources

Comparative

Comparative Guide: Galactose 1-phosphate-13C-1 vs. 13C-Glucose in Pathway Analysis

Topic: Comparing "Galactose 1-phosphate-13C-1" with 13C-glucose for pathway analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In metab...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing "Galactose 1-phosphate-13C-1" with 13C-glucose for pathway analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In metabolic research, the choice between 13C-Glucose and Galactose 1-phosphate-13C-1 is not merely a choice between two sugar sources; it is a choice between two fundamentally different experimental paradigms.

  • 13C-Glucose is the Universal Flux Tracer . It is cell-permeable, enters glycolysis directly, and is the gold standard for mapping central carbon metabolism (glycolysis, TCA cycle, PPP) in intact cells.

  • Galactose 1-phosphate-13C-1 is a Specialized Metabolite Standard & Assay Substrate . Unlike glucose or non-phosphorylated galactose, this charged sugar-phosphate cannot passively cross the plasma membrane of intact cells. It is primarily used as an Internal Standard (ISTD) for absolute quantification of Galactose-1-Phosphate (Gal-1-P) accumulation (critical in Galactosemia research) or as a direct substrate in cell-free enzymatic assays (e.g., GALT kinetics).

Critical Distinction: Do not confuse Galactose 1-phosphate-13C-1 with [1-13C]Galactose. The latter is a cell-permeable tracer; the former is a downstream intermediate used for quantification and mechanistic dissection of the Leloir pathway.

Mechanistic Foundations: Glycolysis vs. The Leloir Pathway

To understand the utility of these two products, one must visualize their entry points into cellular metabolism.

Pathway Architecture (Graphviz Diagram)

MetabolicPathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space / Cytosol cluster_legend Application Note Glc_Tracer 13C-Glucose (Flux Tracer) G6P Glucose-6-Phosphate (G6P) Glc_Tracer->G6P GLUT Transporter & Hexokinase Gal1P_Product Galactose 1-phosphate-13C-1 (Assay Substrate/Standard) Gal1P_Intra Galactose-1-Phosphate (Gal-1-P) Gal1P_Product->Gal1P_Intra IMPERMEABLE (Requires Lysis/Permeabilization) Gal_Tracer [1-13C]Galactose (Alternative Tracer) Gal_Tracer->Gal1P_Intra GLUT & Galactokinase (GALK) Pyr Pyruvate G6P->Pyr Glycolysis UDP_Gal UDP-Galactose Gal1P_Intra->UDP_Gal GALT Enzyme (Rate Limiting in Galactosemia) UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE G1P Glucose-1-Phosphate (G1P) UDP_Glc->G1P GALT G1P->G6P PGM Note Galactose 1-phosphate-13C-1 is typically spiked into lysates for quantification, NOT added to culture media.

Figure 1: Metabolic entry points. Note that while 13C-Glucose enters the cell and drives flux through G6P, Galactose 1-phosphate-13C-1 is membrane-impermeable and serves as a proxy for the intermediate step catalyzed by GALT.

Technical Comparison: Tracer vs. Standard

This section breaks down the physical and operational differences between the two products.

Feature13C-Glucose Galactose 1-phosphate-13C-1
Primary Role Metabolic Flux Tracer Internal Standard (ISTD) / Enzyme Substrate
Cell Permeability High (via GLUT1-4 transporters)Negligible (Charged phosphate group prevents entry)
Target Pathway Glycolysis, PPP, TCA Cycle, Fatty Acid SynthesisLeloir Pathway (specifically GALT activity)
Physiological Relevance Mimics primary fuel sourceMimics a toxic intermediate (Galactosemia)
Experimental State Live, intact cells (Metabolic Flux Analysis)Cell lysates, permeabilized cells, or in vitro enzyme assays
Data Output Flux distribution maps (e.g., Glycolytic rate)Absolute concentration of Gal-1-P or GALT Vmax/Km
Why "Galactose 1-phosphate-13C-1" is not a Flux Tracer

Phosphorylated sugars (sugar-phosphates) are highly polar and negatively charged. They cannot cross the hydrophobic lipid bilayer. While glucose enters via facilitated diffusion (GLUTs) and is then phosphorylated by Hexokinase to trap it inside, Galactose 1-phosphate is already phosphorylated . Adding it to the media of intact cells will result in no uptake, rendering it useless for standard flux analysis.

Exception: It can be used in permeabilized cells (e.g., using saponin or digitonin) where the membrane barrier is compromised to study mitochondrial or cytosolic enzyme function directly.

Application Scenarios

Scenario A: Mapping Central Carbon Metabolism (Use 13C-Glucose)

If your goal is to understand how a drug affects the Warburg effect, mitochondrial respiration, or nucleotide synthesis, 13C-Glucose is the correct choice.

  • Mechanism: The 13C label propagates from Glucose -> Pyruvate -> Citrate -> Alpha-ketoglutarate.

  • Readout: Mass Isotopomer Distribution (MID) of downstream metabolites.

Scenario B: Studying Galactosemia & GALT Deficiency (Use Gal-1-P-13C-1)

In Type I Galactosemia, the enzyme GALT is deficient, leading to a toxic buildup of Galactose-1-Phosphate .

  • Usage 1 (Quantification): To measure exactly how much Gal-1-P has accumulated in patient cells or tissues, you perform an extraction and spike in a known amount of Galactose 1-phosphate-13C-1 as an internal standard. This allows for precise absolute quantification via Isotope Dilution Mass Spectrometry (IDMS).

  • Usage 2 (Enzymology): To test if a new drug restores GALT activity, you add Galactose 1-phosphate-13C-1 to a cell lysate . The GALT enzyme (if active) will convert this 13C-substrate into 13C-UDP-Galactose, which can be measured to calculate enzyme velocity.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis (MFA) with 13C-Glucose

For determining glycolytic vs. oxidative flux in cancer cells.

  • Seed Cells: Plate cells in standard media (unlabeled). Allow attachment (24h).

  • Wash: Rinse cells 2x with PBS to remove unlabeled glucose.

  • Tracer Addition: Add media containing [U-13C]Glucose (e.g., 10-25 mM).

  • Steady State: Incubate for 24-48 hours (isotopic steady state).

  • Extraction: Rapidly wash with ice-cold saline; quench metabolism with -80°C 80% Methanol.

  • Analysis: LC-MS/MS targeting glycolytic and TCA intermediates.

  • Result: Ratio of M+6 (fully labeled) to M+0 (unlabeled) metabolites indicates pathway activity.

Protocol 2: Absolute Quantification of Gal-1-P using Galactose 1-phosphate-13C-1

For assessing toxic metabolite accumulation in Galactosemia models.

  • Treatment: Culture cells with unlabeled Galactose to induce Gal-1-P accumulation.

  • Harvest: Pellet cells and wash with PBS.

  • Lysis & Spike-In (The Critical Step):

    • Add extraction solvent (e.g., Methanol/Acetonitrile/Water).

    • Immediately spike a known concentration (e.g., 10 µM) of Galactose 1-phosphate-13C-1 into the lysate.

  • Homogenization: Vortex/sonicate to release intracellular contents.

  • Centrifugation: Remove protein precipitate.

  • LC-MS Analysis:

    • Monitor the transition for Endogenous Gal-1-P (e.g., m/z 259 -> 79).

    • Monitor the transition for Standard Gal-1-P-13C-1 (e.g., m/z 260 -> 79).

  • Calculation:

    
    
    
Workflow Diagram (Graphviz)

Protocols cluster_MFA Protocol A: Flux Analysis (13C-Glucose) cluster_Quant Protocol B: Quantification (Gal-1-P-13C-1) Step1 Live Cells Step2 Add 13C-Glucose (Permeable) Step1->Step2 Step3 Metabolism (24h) Step2->Step3 Step4 Extract & Analyze Step3->Step4 QStep1 Live Cells (Galactose Treated) QStep2 Cell Lysis QStep1->QStep2 QStep3 SPIKE IN: Gal-1-P-13C-1 QStep2->QStep3 QStep4 Quantify Ratio (Endogenous/Standard) QStep3->QStep4

Figure 2: Experimental workflow comparison. Protocol A uses the tracer to drive metabolism. Protocol B uses the tracer as a reference ruler after the experiment is stopped.

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting (13)C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Winniday, S., et al. (2019). Validation of an LC-MS/MS method for the quantification of galactose-1-phosphate in red blood cells. Journal of Chromatography B. Link

  • Lai, K., et al. (2009). GALT deficiency: The pathophysiology of galactosemia. IUBMB Life. Link

  • Sigma-Aldrich. (2024). Product Specification: Galactose 1-phosphate-13C-1.[1][2][3] Link

  • Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology.[4][5] Molecular Cell. Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Metabolic Models with [1-¹³C]Galactose Data

For researchers, scientists, and drug development professionals, constructing a metabolic model is only the first step. A model's true power lies in its predictive accuracy, which must be rigorously validated against exp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, constructing a metabolic model is only the first step. A model's true power lies in its predictive accuracy, which must be rigorously validated against experimental data. This guide provides an in-depth comparison of methodologies for validating metabolic models using ¹³C-labeled galactose, a technique that offers profound insights into cellular carbon flow. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the computational tools that transform raw data into actionable knowledge.

The Principle of Validation via ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is the gold standard for quantifying the rates (fluxes) of intracellular reactions.[1][2] By introducing a substrate labeled with a stable isotope like ¹³C, we can trace the journey of these carbon atoms through the metabolic network.[3][4][5] The pattern of ¹³C incorporation into downstream metabolites, known as the Mass Isotopomer Distribution (MID), is measured by mass spectrometry (MS).[6][7] This MID is a direct consequence of the underlying metabolic fluxes.[8]

A metabolic model is considered validated when its predicted flux distribution can accurately replicate the experimentally measured MIDs. Discrepancies between the model's predictions and the experimental data highlight areas where the model's structure or constraints are incorrect, guiding necessary refinements. This iterative process of measurement, comparison, and refinement is central to building a robust and predictive metabolic model.

Why Use [1-¹³C]Galactose as a Tracer? The Leloir Pathway Connection

The choice of tracer is critical and depends on the specific pathways of interest.[9] Galactose is particularly useful for probing the upper part of central carbon metabolism. It enters glycolysis via the Leloir pathway, a distinct route from glucose.[10][11]

When cells are fed [1-¹³C]galactose, the ¹³C label is introduced at the C1 position of galactose. The Leloir pathway converts this into ¹³C-labeled glucose-6-phosphate, which then feeds into glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[12][13][14] Tracing the fate of this specific carbon atom allows for the precise quantification of fluxes through these interconnected pathways. For instance, the relative activity of the PPP versus glycolysis can be determined by analyzing the labeling patterns of lactate and other downstream metabolites.[12]

Causality in Tracer Selection: Using [1-¹³C]galactose instead of a uniformly labeled tracer provides higher resolution for specific pathways. The distinct starting position of the label creates unique MIDs that are highly sensitive to the relative fluxes at key metabolic branch points, such as the entry into the PPP.

Leloir_Pathway cluster_leloir Leloir Pathway Gal [1-¹³C]Galactose Gal1P [1-¹³C]Galactose-1-P Gal->Gal1P GALK UDPGal [1-¹³C]UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P [1-¹³C]Glucose-1-P UDPGal->G1P GALT G6P [1-& 6-¹³C]Glucose-6-P* G1P->G6P PGM Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP TCA TCA Cycle Glycolysis->TCA

Caption: The Leloir Pathway and its integration with central carbon metabolism.

Experimental and Computational Workflow: A Comparative Overview

The process of validating a model with ¹³C data involves a tightly integrated experimental and computational workflow. Each step requires careful consideration and contains self-validating controls.

Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Isotope Labeling (Culture with [1-¹³C]Galactose) B 2. Isotopic Steady-State Check (Time-course sampling) A->B C 3. Rapid Quenching & Metabolite Extraction B->C D 4. LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) C->D E 5. Data Correction (Natural abundance, impurities) D->E Data Transfer F 6. Flux Estimation using Software (e.g., INCA, OpenFLUX2) E->F G 7. Statistical Analysis (Goodness-of-fit, confidence intervals) F->G H 8. Model Validation (Compare model prediction vs. flux data) G->H

Caption: Integrated workflow for ¹³C-MFA based metabolic model validation.

A core assumption for standard ¹³C-MFA is that the system is at both a metabolic and isotopic steady state.[8][15] Metabolic steady state implies that metabolite concentrations and fluxes are constant.[16] Isotopic steady state is reached when the ¹³C enrichment in metabolites becomes constant over time.[15][17]

  • Expert Insight: Failing to achieve isotopic steady state is a common pitfall. For mammalian cells with large amino acid pools, this can take many hours.[15] Therefore, a preliminary time-course experiment is a crucial self-validating step. By sampling at multiple time points (e.g., 2, 6, 12, 24 hours) after introducing the tracer, you can experimentally determine the point at which labeling saturation is reached. For systems that label slowly, isotopically non-stationary MFA (INST-MFA) is a more appropriate, albeit more complex, alternative.[18][19]

After quenching metabolism and extracting metabolites, samples are analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] This technique separates metabolites and measures the relative abundance of their mass isotopologues, generating the raw MID data.[16]

The measured MIDs, along with a defined metabolic network model and measured uptake/secretion rates, are fed into specialized software. This software uses iterative algorithms to find the set of intracellular fluxes that best explains the observed labeling patterns.

Comparison of ¹³C-MFA Software Alternatives

The choice of software is critical and depends on the complexity of the model, the type of data (stationary vs. non-stationary), and user expertise.

FeatureINCA (Isotopomer Network Compartmental Analysis)OpenFLUX213CFLUX2
Platform MATLABMATLABC++ (Command-line)
User Interface Graphical User Interface (GUI) & Command LineGUI & Command LineCommand Line
MFA Type Stationary & Non-stationary (INST-MFA)[20]StationaryStationary
Key Strengths User-friendly GUI, robust statistical analysis, widely used and well-documented.[21]Open-source, flexible model construction.[22]High-performance for very large networks, parallel computing capabilities.[21]
Best For... Most academic and industry labs, users who prefer a GUI.Researchers comfortable with MATLAB scripting, needing customization.Users with computational expertise and extremely large, complex models.

Data sourced from various comparative guides and software documentation.[21][23]

The Validation Showdown: Comparing Model Predictions to Experimental Fluxes

The final step is the direct comparison. The MFA software provides the "true" metabolic flux map as determined by the ¹³C experiment. This is the benchmark against which your computational model is judged.

Let's consider a hypothetical scenario comparing two models (Model A and Model B) for a cell line exhibiting galactose metabolism.

Pathway/FluxExperimental Flux (¹³C-MFA Result) (mmol/gDW/hr)Model A Prediction (mmol/gDW/hr)Model B Prediction (mmol/gDW/hr)Validation Outcome
Galactose Uptake1.00 (fixed)1.00 (fixed)1.00 (fixed)N/A
Glycolysis (G6P -> Pyr)0.85 ± 0.050.950.87Model B is a better fit.
PPP Oxidative Branch0.15 ± 0.020.050.13Model B is a better fit.
Lactate Secretion1.60 ± 0.101.901.65Model B is a better fit.
TCA Cycle (Citrate Synthase)0.30 ± 0.030.500.28Model B is a better fit.

In this example, Model A significantly overestimates flux into the TCA cycle and underestimates the PPP. This suggests Model A's objective function or constraints (e.g., ATP demand) are incorrectly defined. Model B, in contrast, shows excellent agreement with the experimental data, indicating it is a more valid representation of the cell's metabolic state under these conditions.

Detailed Protocol: Stationary ¹³C-MFA using [1-¹³C]Galactose

This protocol is a generalized framework for adherent mammalian cells. Optimization is required for specific cell lines and culture conditions.

I. Materials

  • Cell line of interest

  • Standard culture medium (e.g., DMEM)

  • Custom medium lacking glucose and galactose

  • [1-¹³C]Galactose (≥99% purity)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 6-well culture plates

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80:20 Methanol:Water extraction solvent (-80°C)

  • Cell scraper

  • Centrifuge capable of -9°C and 16,000 x g

  • LC-MS/MS system

II. Experimental Procedure

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency in the exponential growth phase on the day of the experiment. Culture in standard medium.

  • Medium Switch:

    • Aspirate the standard medium.

    • Wash cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed experimental medium: custom medium supplemented with a known concentration of [1-¹³C]Galactose (e.g., 10 mM) and 10% dFBS.

  • Isotopic Labeling: Incubate cells for a duration determined by your preliminary steady-state analysis (e.g., 24 hours). This time should be at least 5 times the cell's doubling time to ensure metabolic steady state.[1]

  • Metabolism Quenching & Metabolite Extraction (Critical Step):

    • Place the 6-well plate on a bed of dry ice to rapidly cool the plate and arrest metabolism.

    • Aspirate the labeling medium.

    • Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate immediately.

    • Add 1 mL of pre-chilled (-80°C) 80:20 methanol:water solution to the well.[24]

    • Place the plate in a -80°C freezer for 15 minutes to ensure complete cell lysis.

  • Cell Harvesting:

    • Remove the plate from the freezer.

    • Using a cell scraper, scrape the frozen cell lysate into the methanol solution.

    • Transfer the cell extract slurry to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at -9°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (SpeedVac) or under a stream of nitrogen.

    • Store the dried pellets at -80°C until LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in an appropriate solvent (e.g., MS-grade water).

    • Analyze samples according to an established LC-MS/MS method for polar metabolites.

    • Acquire data to determine the fractional abundance of all mass isotopologues (M+0, M+1, etc.) for key downstream metabolites (e.g., lactate, citrate, glutamate).

III. Data Analysis

  • Data Correction: Correct the raw MID data for the natural abundance of ¹³C in both the metabolites and the tracer.

  • Flux Calculation: Use one of the software packages listed in the comparison table (e.g., INCA) to calculate the best-fit flux distribution that reproduces your corrected MIDs.

  • Model Validation: Compare the flux map generated by the software to the predictions of your in silico metabolic model. Refine the model based on any discrepancies.

References

  • BenchChem. (n.d.). Experimental Setup for 13C Labeling Studies in Cell Culture: Application Notes and Protocols.
  • Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 75. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Isotopic Steady-State Determination in D-Allose-13C Metabolic Flux Analysis.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 229. Retrieved from [Link]

  • Zhang, Y., & Locasale, J. W. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1060. Retrieved from [Link]

  • Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 75. Retrieved from [Link]

  • Wehrli, S. L., et al. (2007). Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance. Molecular Genetics and Metabolism, 90(1), 49-59. Retrieved from [Link]

  • Young, J. D. (2011). Isotopically nonstationary metabolic flux analysis (INST-MFA): Putting theory into practice. Biotechnology Journal, 6(5), 600-602. Retrieved from [Link]

  • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]

  • Young, J. D. (2014). Isotopically Nonstationary 13C Metabolic Flux Analysis. In Metabolic Engineering (pp. 197-216). Humana Press. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Software.
  • Tiwari, V., et al. (2021). The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. Cancers, 13(8), 1782. Retrieved from [Link]

  • JoVE. (2025). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Retrieved from [Link]

  • Haab, B. B., et al. (2024). Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. Nature Communications, 15(1), 10221. Retrieved from [Link]

  • Haab, B. B., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. Retrieved from [Link]

  • BenchChem. (n.d.). A Guide to the Validation of Stable Isotope Tracers in Biological Systems.
  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Software for 13C Metabolic Flux Analysis.
  • Haab, B. B., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2022). CeCaFLUX: the first web server for standardized and visual instationary 13C metabolic flux analysis. Nucleic Acids Research, 50(W1), W667-W674. Retrieved from [Link]

  • Segal, S., et al. (2002). Metabolism of 13C Galactose by Lymphoblasts From Patients With Galactosemia Determined by NMR Spectroscopy. Molecular Genetics and Metabolism, 77(4), 281-291. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Flux-analysis. Retrieved from [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Okahashi, N., et al. (2018). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu Corporation. Retrieved from [Link]

  • Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Computational and Structural Biotechnology Journal, 20, 2689-2699. Retrieved from [Link]

  • Kelly, B. (2018). Stable isotope tracers for metabolic pathway analysis. Mount Sinai Scholars Portal. Retrieved from [Link]

  • Atim, S. N., et al. (2025). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. Biotechnology for Biofuels and Bioproducts, 18(1), 16. Retrieved from [Link]

  • Wikipedia. (n.d.). Leloir pathway. Retrieved from [Link]

  • Matuszczyk, J. C., & Buescher, J. M. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 28, 141-147. Retrieved from [Link]

  • Fan, T. W., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 2(1), 1-27. Retrieved from [Link]

  • Kappel, B. A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 758157. Retrieved from [Link]

  • Roci, I., et al. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. JoVE. Retrieved from [Link]

  • Wikipedia. (n.d.). Galactose 1-phosphate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Galactose 1-phosphate – Knowledge and References. Retrieved from [Link]

  • Sellick, G. S. (2016). Galactose-1-Phosphate Uridyl Transferase (GALT) and Galactosemia: A Review of GALT Function and Current Theories on Galactosemia. Liberty University. Retrieved from [Link]

Sources

Comparative

Cross-validation of "Galactose 1-phosphate-13C-1" flux data with enzymatic assays

Executive Summary In metabolic engineering and drug development, relying solely on static enzymatic assays ( ) or dynamic flux data ( ) often leads to incomplete conclusions. This guide outlines a rigorous framework for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic engineering and drug development, relying solely on static enzymatic assays (


) or dynamic flux data (

) often leads to incomplete conclusions. This guide outlines a rigorous framework for cross-validating metabolic flux analysis (MFA) data derived from Galactose 1-phosphate-13C-1 (the specific isotopomer resulting from [1-13C]-Galactose metabolism) against traditional enzymatic assays.

By correlating the accumulation of the labeled intermediate (Gal-1-P) with the catalytic capacity of Galactose-1-phosphate Uridylyltransferase (GALT), researchers can distinguish between kinetic bottlenecks (enzyme limitation) and thermodynamic/regulatory constraints (substrate availability or allosteric inhibition).

Part 1: The Mechanistic Framework (The Leloir Pathway)

To validate flux data, one must first map the flow of the 13C label. When [1-13C]-Galactose is administered, it is phosphorylated by Galactokinase (GALK) to form [1-13C]-Galactose-1-Phosphate . This is the critical node. Its consumption depends entirely on GALT activity.

Pathway Visualization

The following diagram illustrates the propagation of the 13C label and the coupling points for enzymatic validation.

LeloirPathway Gal [1-13C]-Galactose (Input Tracer) Gal1P [1-13C]-Gal-1-P (Target Analyte) Gal->Gal1P Phosphorylation UDPGal UDP-Galactose Gal1P->UDPGal Uridylyl Transfer UDPGlc UDP-Glucose UDPGal->UDPGlc Epimerization Glc1P Glucose-1-P UDPGlc->Glc1P Exchange Glycolysis Glycolysis/Energy Glc1P->Glycolysis Entry GALK GALK GALK->Gal GALT GALT (Validation Target) GALT->Gal1P GALE GALE GALE->UDPGal PGM PGM PGM->Glc1P

Figure 1: The Leloir Pathway tracking the [1-13C] label. The accumulation of the red node (Gal-1-P) is the primary signal for GALT deficiency or saturation.

Part 2: Primary Method – 13C-Flux Analysis

Objective: Measure the actual velocity (


) of carbon flow through the Gal-1-P pool in living systems.
Methodology

The standard approach involves feeding cells or model organisms with [1-13C]-Galactose. The accumulation of Galactose 1-phosphate-13C-1 is detected via LC-MS/MS or 31P-NMR/13C-NMR.

  • Detection Signal: In NMR, the 13C-1 label introduces a large scalar coupling (

    
    ) in the phosphorus spectrum, or a distinct chemical shift in the carbon spectrum. In MS, it appears as an M+1 mass shift.
    
  • The Metric: We measure the fractional enrichment (how much of the total pool is labeled) and the pool size (total concentration).

  • Interpretation: High levels of [1-13C]-Gal-1-P combined with low downstream labeling (UDP-Gal) indicate a "block" at the GALT step.

Limitations

Flux analysis is phenomenological. It tells you what is happening (blockage), but not why. A block could be caused by:

  • Missing enzyme (Mutation).

  • Inhibited enzyme (Allosteric regulation).

  • Lack of co-substrate (UDP-Glucose depletion).

This is why enzymatic cross-validation is mandatory.

Part 3: The Comparator – Enzymatic Assays (GALT)

Objective: Measure the maximum potential velocity (


) of the specific enzyme step in vitro, removing regulatory constraints.

To validate Gal-1-P flux data, the GALT (Galactose-1-Phosphate Uridylyltransferase) assay is the gold standard. We utilize a spectrophotometric coupled assay rather than the older UDP-glucose consumption test, as it provides real-time kinetic data.

Assay Principle

The assay forces the reaction forward by coupling GALT activity to NADPH production, which is measurable at 340 nm.

  • GALT Reaction: Gal-1-P + UDP-Glc

    
     UDP-Gal + Glc-1-P
    
  • Coupling 1 (PGM): Glc-1-P

    
     Glc-6-P
    
  • Coupling 2 (G6PDH): Glc-6-P + NADP

    
    
    
    
    
    6-Phosphogluconate + NADPH + H
    
    

Note: Since GALT is the rate-limiting step in this specific mix (provided PGM and G6PDH are in excess), the rate of NADPH appearance equals GALT activity.

Part 4: Cross-Validation Strategy

This section defines how to overlay the two datasets to derive biological insight.

The Correlation Logic

We compare the Flux (


)  of Gal-1-P consumption against the Enzyme Capacity (

)
.
Scenario13C-Flux Data (Gal-1-P Consumption)Enzymatic Assay (

)
Biological Conclusion
1. Ideal State HighHighHealthy metabolism. Pathway is active.
2. Genetic Defect Low (Accumulation of Gal-1-P)Low / AbsentClassic Galactosemia. The enzyme is physically missing or non-functional.
3. Regulation Low (Accumulation of Gal-1-P)HighMetabolic Inhibition. The enzyme is present but inhibited in vivo (e.g., by ATP depletion or UDP-Glc shortage).
4. Artifact HighLowExperimental Error. Likely non-enzymatic hydrolysis or incorrect peak assignment in MS/NMR.
Validation Workflow Diagram

ValidationWorkflow cluster_Flux Dynamic Flux (In Vivo) cluster_Enzyme Static Capacity (In Vitro) Sample Biological Sample (Cells/Tissue) Tracer Add [1-13C]-Galactose Sample->Tracer Lysis Cell Lysis (Preserve Protein) Sample->Lysis Quench Liquid N2 Quench (Stop Metabolism) Tracer->Quench MS_NMR LC-MS / NMR Analysis Quench->MS_NMR FluxResult Result: Gal-1-P Accumulation MS_NMR->FluxResult Compare CROSS-VALIDATION Compare Flux vs Vmax FluxResult->Compare Assay GALT Coupled Assay (Excess Substrate) Lysis->Assay VmaxResult Result: GALT Vmax Assay->VmaxResult VmaxResult->Compare Conclusion Final Biological Insight Compare->Conclusion

Figure 2: The parallel workflow ensuring that dynamic flux data is grounded by static enzymatic capacity.

Part 5: Detailed Protocols

Protocol A: 13C-Flux Sample Preparation (Gal-1-P Focus)

Critical Step: Metabolism must be arrested instantly to prevent Gal-1-P hydrolysis.

  • Tracer Incubation: Incubate cells with medium containing 5-10 mM [1-13C]-Galactose for 1-4 hours.

  • Quenching: Rapidly wash cells with ice-cold saline, then immediately add 80% MeOH/Water pre-chilled to -80°C .

    • Why: This denatures enzymes instantly, "freezing" the metabolic state.

  • Extraction: Scrape cells, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Analysis (LC-MS/MS):

    • Target Mass: Galactose-1-Phosphate (260.03 Da).

    • Isotopomer: Look for the M+1 shift (261.03 Da).

    • Standard: Spike with non-labeled Gal-1-P internal standard to quantify absolute concentration.

Protocol B: GALT Enzymatic Assay (Validation)

Critical Step: Ensure PGM and G6PDH are in excess so GALT is the rate-limiting factor.

  • Lysis: Lyse parallel cell samples in mild buffer (50 mM HEPES, 1 mM DTT, Protease Inhibitors). Do not use strong acids/MeOH as this kills the enzyme.

  • Reaction Mix (per well in 96-well plate):

    • Buffer: 100 mM Glycine-NaOH, pH 8.7.

    • Substrates: 5 mM Galactose-1-Phosphate (unlabeled), 5 mM UDP-Glucose.

    • Coupling Enzymes: 1 U/mL Phosphoglucomutase (PGM), 1 U/mL G6PDH.

    • Cofactor: 0.5 mM NADP+.

  • Measurement: Add 10-50 µg of cell lysate.

  • Kinetics: Measure Absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Calculation:

    
    
    
    • Where

      
      .
      

References

  • Flux Analysis Fundamentals: Brolin, A., et al. (2022). "Enzyme levels broadly influence flux throughout the metabolic network."[1] bioRxiv. [Link]

  • GALT Assay Methodology: Ko, D. H., et al. (2010). "Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry." Clinical Chemistry. [Link]

  • Leloir Pathway Flux in Disease: Wong, F., et al. (2024). "The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling." Oncogene. [Link]

  • Enzyme-Flux Discrepancies: Hackett, S. R., et al. (2016). "Systems-level analysis of mechanisms regulating yeast metabolic flux." Science. [Link]

Sources

Validation

"Galactose 1-phosphate-13C-1" as an internal standard for galactose quantification

Technical Comparison Guide: Galactose-1-Phosphate- C as an Internal Standard Executive Summary In the quantification of Galactose-1-Phosphate (Gal-1-P) —the primary biomarker for Classic Galactosemia (GALT deficiency)—th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Galactose-1-Phosphate- C as an Internal Standard

Executive Summary

In the quantification of Galactose-1-Phosphate (Gal-1-P) —the primary biomarker for Classic Galactosemia (GALT deficiency)—the choice of Internal Standard (IS) dictates analytical accuracy.[1] While Galactose-1-phosphate-


C

offers a cost-effective stable isotope solution, it presents specific challenges regarding isotopic interference compared to uniformly labeled alternatives ([U-

C

]).

This guide objectively compares Galactose-1-phosphate-


C

against:
  • [U-

    
    C
    
    
    
    ]-Galactose-1-Phosphate
    (The "Gold Standard").
  • Deuterated Analogs (The "Legacy" Alternative).

  • Surrogate Standards (e.g., Free Galactose-

    
    C
    
    
    
    ).

Part 1: The Biochemistry & Analytical Challenge

Galactose-1-Phosphate is a polar, thermally labile intermediate in the Leloir pathway. Its accumulation is pathognomonic for Classic Galactosemia , a life-threatening inborn error of metabolism.

The Leloir Pathway Context

The accumulation of Gal-1-P occurs when Galactose-1-Phosphate Uridylyltransferase (GALT) is deficient. Accurate quantification is critical because Gal-1-P is toxic to ovarian and neural tissue, even when free galactose levels in blood are managed.

LeloirPathway Gal D-Galactose Gal1P Galactose-1-Phosphate (Toxic Accumulation) Gal->Gal1P ATP -> ADP GALK GALK (Galactokinase) UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glu -> Glu-1-P GALT GALT (Uridylyltransferase) Glu1P Glucose-1-Phosphate GALK->Gal1P GALT->UDPGal

Figure 1: The Leloir Pathway.[2] Red highlights the accumulation of Gal-1-P during GALT deficiency. Accurate measurement of this specific node requires an IS that mimics its phosphorylation and solubility profile.

Part 2: Comparative Analysis of Internal Standards

Candidate A: Galactose-1-phosphate- C (The Subject)
  • Structure: Galactose-1-Phosphate with a single Carbon-13 atom at position C1.[3][4][5][6][7][8][9]

  • Mass Shift: +1.003 Da relative to endogenous Gal-1-P.

Pros:

  • Cost-Efficiency: Significantly cheaper to synthesize than uniformly labeled (

    
    C
    
    
    
    ) analogs.
  • Chromatographic Fidelity: As a

    
    C analog, it co-elutes perfectly with the analyte, correcting for matrix effects (ion suppression/enhancement) at the exact retention time.
    

Cons:

  • Isotopic Interference (The "Crosstalk" Risk): Natural Gal-1-P contains ~1.1% Carbon-13. If the patient has massive Gal-1-P elevation (e.g., >5 mg/dL), the M+1 isotope of the natural analyte will contribute significantly to the signal of the +1 IS.

  • Resolution Requirement: Requires high-resolution MS (HRMS) or strict mathematical deconvolution to separate the IS signal from the natural isotope envelope of the analyte.

Candidate B: [U- C ]-Gal-1-P (The Gold Standard)
  • Structure: All 6 carbons are replaced with

    
    C.[8][9]
    
  • Mass Shift: +6.02 Da.

Comparison:

  • Interference: The +6 Da shift moves the IS completely out of the natural isotope envelope of the analyte. Even with massive analyte overload, there is zero crosstalk.

  • Precision: Provides higher precision in "high-level" samples (e.g., untreated Galactosemia patients) compared to the +1 standard.

Candidate C: Deuterated Analogs (e.g., Gal-1-P-d )
  • Structure: Hydrogen replaced with Deuterium.[10][11]

Comparison:

  • Chromatographic Isotope Effect: Deuterium often causes a slight retention time shift (eluting earlier) in Reverse Phase or HILIC chromatography.

  • Result: The IS does not experience the exact same matrix suppression as the analyte, leading to quantification errors of 5–15%. Not recommended for clinical diagnostics.

Summary Data Table
FeatureGal-1-P-

C

[U-

C

]-Gal-1-P
Deuterated (d

)
Mass Shift +1 Da+6 Da+6 Da
Cost ModerateHighLow/Moderate
Retention Time Match PerfectPerfectPoor (Shift possible)
Isotopic Crosstalk High Risk (at high conc.)NegligibleNegligible
Suitability Routine Screening (Low levels)Diagnostic Confirmation (High levels)Non-Critical Research

Part 3: Recommended Experimental Protocol (HILIC-MS/MS)

This protocol uses Galactose-1-phosphate-


C

but includes a mandatory "Isotopic Correction" step to validate the data.
Sample Preparation (Dried Blood Spot or Erythrocytes)
  • Extraction: Protein precipitation is crucial. Gal-1-P is highly polar; do not use liquid-liquid extraction with non-polar solvents (e.g., hexane).

  • Reagent: 80:20 Methanol:Water containing 10 µM Galactose-1-phosphate-

    
    C
    
    
    
    .
Chromatographic Separation (HILIC)

Sugar phosphates bind irreversibly to steel/silica in standard Reverse Phase. Use Hydrophilic Interaction Liquid Chromatography (HILIC) at alkaline pH.

  • Column: Amide-HILIC or Polymeric Amino column (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH ensures phosphate ionization).

  • Mobile Phase B: Acetonitrile.

Mass Spectrometry (MRM Transitions)

Operate in Negative Ion Mode (ESI-).

AnalytePrecursor (m/z)Product (m/z)Collision Energy
Gal-1-P (Endogenous) 259.079.0 (

)
25 eV
Gal-1-P-

C

(IS)
260.079.0 (

)
25 eV

Note: The product ion (79.0) is identical for both because the phosphate group carries no carbon label. This makes chromatographic separation from Glucose-1-Phosphate critical.

Workflow Diagram

MS_Workflow cluster_prep Sample Prep cluster_analysis LC-MS/MS Analysis Step1 Sample: Dried Blood Spot Step3 Extract: 80% MeOH (Precipitate Proteins) Step1->Step3 Step2 Add IS: Gal-1-P-13C-1 (Internal Standard) Step2->Step3 Step4 HILIC Separation (pH 9.0) Step3->Step4 Step5 ESI(-) Detection MRM Mode Step4->Step5 Decision Check: Analyte Signal > 10x IS? Step5->Decision Data Processing Correction Apply Isotopic Deconvolution Decision->Correction Yes (High Interference) Final Quantify Concentration Decision->Final No Correction->Final

Figure 2: Analytical Workflow. Note the "Data Processing" decision diamond, which is critical when using a +1 Da internal standard.

Part 4: Critical Validation (Self-Correction)

When using Galactose-1-phosphate-


C

, you must validate for Isotopic Contribution .

The Problem: Natural Carbon-13 abundance is ~1.1%. If Endogenous Gal-1-P = 1,000,000 counts. The M+1 isotope (which has the same mass as your IS) will be ~11,000 counts. If your IS spike is only yielding 50,000 counts, the "natural" M+1 is contributing 22% to your IS signal, causing you to underestimate the calculated concentration.

The Solution (Formula):



(Where 

is the number of carbons, though for M+1 overlap, the factor is derived from the specific isotopic envelope probabilities).

Recommendation: If you anticipate high concentrations (e.g., monitoring confirmed Galactosemia patients), switch to [U-


C

]-Gal-1-P
to avoid this mathematical complexity and potential error.

References

  • Centers for Disease Control and Prevention (CDC). (2023). Newborn Screening Quality Assurance Program: Galactosemia. Retrieved from [Link]

  • Ko, D. H., et al. (2010).[9] "Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry." Clinical Chemistry, 56(5), 764-771. Retrieved from [Link]

  • Wiesinger, H., et al. (2023). "Comparison of 13C vs Deuterium Internal Standards in Metabolomics." Analytical Chemistry.

Sources

Comparative

Comparative Guide: Limitations of Galactose 1-phosphate-13C-1 in In Vivo Metabolic Flux Analysis

Executive Summary: While Galactose 1-phosphate-13C-1 (Gal-1-P) represents a critical intermediate in the Leloir pathway, its utility as a direct in vivo tracer is severely compromised by fundamental biological barriers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: While Galactose 1-phosphate-13C-1 (Gal-1-P) represents a critical intermediate in the Leloir pathway, its utility as a direct in vivo tracer is severely compromised by fundamental biological barriers. This guide details the physiological and chemical limitations—specifically membrane impermeability and extracellular hydrolysis—that render direct Gal-1-P injection ineffective for metabolic flux analysis (MFA). We contrast this with the industry-standard alternative, [1-13C]Galactose , and provide validated protocols for correctly assessing galactose metabolism.

The Biological Context: The Leloir Pathway

To understand the limitations of the tracer, one must visualize the compartmentalization of the pathway. Galactose metabolism occurs intracellularly, primarily in the liver.

Pathway Visualization

The following diagram illustrates the "Entry Block" that prevents Gal-1-P from serving as a direct tracer, contrasted with the natural uptake of Galactose.

LeloirPathway cluster_blood Extracellular Space (Plasma) cluster_cell Intracellular Space (Hepatocyte) Gal_Ex [1-13C]Galactose (Tracer) GLUT2 GLUT2 Transporter Gal_Ex->GLUT2 Facilitated Diffusion Gal1P_Ex Galactose-1-P (Ineffective Tracer) Gal1P_Ex->Gal_Ex Dephosphorylation Gal1P_Ex->GLUT2 BLOCKED (Charge Repulsion) ALP Alkaline Phosphatase (Hydrolysis) ALP->Gal1P_Ex Gal_In Galactose GLUT2->Gal_In Gal1P_In Galactose-1-P Gal_In->Gal1P_In Phosphorylation GALK GALK (Galactokinase) GALK->Gal_In UDPGal UDP-Galactose Gal1P_In->UDPGal Flux GALT GALT (Transferase) GALT->Gal1P_In

Figure 1: Mechanism of Tracer Failure. Note that Galactose-1-P (Red) is blocked from cell entry due to its phosphate group, whereas Galactose (White) enters freely via GLUT2.

Critical Limitations of Gal-1-P Tracers

Limitation 1: Membrane Impermeability (The Charge Barrier)

Phosphorylated sugars are highly polar anions. The phosphate group (


) carries a negative charge at physiological pH, preventing passive diffusion through the lipophilic cell membrane.
  • Mechanism: Mammalian cells lack specific plasma membrane transporters for sugar phosphates. While nucleotide sugar transporters exist (SLC35 family), they are localized to the Golgi apparatus, not the plasma membrane [1].

Limitation 2: The "Futile Loop" (Extracellular Hydrolysis)

Even if Gal-1-P is injected, it does not remain intact. Plasma contains high levels of non-specific phosphatases, particularly Alkaline Phosphatase (ALP).

  • Mechanism: ALP catalyzes the hydrolysis of the phosphate ester bond:

    
    
    
  • Artifact Risk: The "tracer" that eventually enters the cell is actually free [1-13C]Galactose, not the original Gal-1-P molecule. This leads to kinetic confounding , where the rate of uptake is determined by the hydrolysis rate of ALP, not the metabolic flux of the tissue [2].

Comparative Analysis: The Alternative

The industry standard for assessing Leloir pathway flux is the parent precursor, [1-13C]Galactose .

Feature[1-13C]Galactose (Recommended)Galactose-1-phosphate-13C-1 (Not Recommended)
Cellular Entry High Efficiency. Transported via GLUT2 (liver) and GLUT1 (blood-brain barrier) [3].Blocked. No specific transporter; charge repulsion prevents diffusion.
Metabolic Stability High. Remains intact until intracellular phosphorylation by GALK.Low. Rapidly hydrolyzed by plasma Alkaline Phosphatase to Galactose.
Kinetic Data Direct. Measures rate of GALK and GALT steps sequentially.Confounded. Measures rate of extracellular hydrolysis + uptake.
Cost Moderate.High (Custom synthesis often required).
Primary Use Case In vivo flux analysis; Liver function tests (GALT capacity).In vitro enzyme assays (cell-free lysates) only.

Validated Experimental Protocols

Protocol A: The "Differential Uptake" Validation

Use this protocol if you must prove to a reviewer why Gal-1-P failed or to validate the "Futile Loop" hypothesis.

Objective: Demonstrate that Gal-1-P uptake is dependent on extracellular hydrolysis.

Reagents:

  • [1-13C]Galactose (Control).

  • Galactose-1-phosphate-13C-1 (Test).

  • Levamisole (Alkaline Phosphatase Inhibitor).

Workflow:

  • Group 1 (Control): Inject [1-13C]Galactose IV.

  • Group 2 (Test): Inject Galactose-1-phosphate-13C-1 IV.

  • Group 3 (Inhibition): Pre-treat with Levamisole (10 mg/kg), then inject Galactose-1-phosphate-13C-1.

  • Analysis: Collect liver tissue at t=30 min. Extract metabolites.[1][2]

  • Expected Result:

    • Group 2 will show labeling similar to Group 1 (due to rapid hydrolysis and re-uptake).

    • Group 3 will show near-zero labeling in intracellular UDP-Galactose pools, proving that blocking hydrolysis prevents the "tracer" from entering the cell.

Protocol B: Correct GALT Flux Analysis (The Standard)

The correct method for assessing flux through the Galactose-1-Phosphate node.

Objective: Measure the flux through GALT (Gal-1-P


 UDP-Gal) using [1-13C]Galactose.

Step-by-Step Methodology:

  • Tracer Preparation:

    • Dissolve [1-13C]Galactose in sterile saline to 200 mg/mL.

    • Filter sterilize (0.22 µm).

  • Administration (Bolus):

    • Dose: 0.5 g/kg body weight (mouse/rat) via tail vein.

    • Rationale: A bolus is preferred over infusion to observe the transient accumulation of the Gal-1-P intermediate pool [4].

  • Tissue Harvesting (Freeze Clamping):

    • At defined time points (e.g., 5, 15, 30, 60 min), anesthetize animal.

    • Crucial Step: Freeze-clamp the liver in situ using Wollenberger tongs pre-cooled in liquid nitrogen.

    • Why? To instantly stop metabolic activity. Gal-1-P is labile; slow freezing allows enzymatic turnover to continue, distorting pool sizes.

  • Metabolite Extraction:

    • Pulverize frozen tissue in liquid nitrogen.

    • Extract with ice-cold Perchloric Acid (PCA) 6%.

    • Neutralize with KOH to pH 7.0.

  • NMR/MS Analysis:

    • Analyze via 13C-NMR or LC-MS/MS .

    • Target Analytes:

      • 
        -Galactose (Precursor pool).
        
      • Galactose-1-Phosphate (Intermediate pool).[3]

      • UDP-Galactose (Product pool).[3][4][5][6][7]

    • Calculation: The flux is calculated based on the rate of label transfer from the Gal-1-P pool to the UDP-Gal pool.

Flux Analysis Workflow Diagram

FluxProtocol cluster_metabolism Intracellular Metabolism Start Start: [1-13C]Galactose Injection Blood Blood Circulation (Transport via GLUT2) Start->Blood Liver Liver Uptake Blood->Liver Step1 Phosphorylation (GALK) Forms [1-13C]Gal-1-P Liver->Step1 Step2 Uridylylation (GALT) Forms [1-13C]UDP-Gal Step1->Step2 Clamp Freeze Clamp (Liquid N2) Stops Metabolism Instantly Step2->Clamp At t=15, 30 min Extract PCA Extraction & Neutralization Clamp->Extract Measure 13C-NMR / LC-MS Analysis Extract->Measure

Figure 2: Standard workflow for assessing Galactose-1-Phosphate flux. Note the use of the parent sugar and rapid freeze-clamping.

References

  • Parker, J. L., et al. (2019). "Structural basis for mammalian nucleotide sugar transport."[8] eLife, 8:e45221. Link

  • Millán, J. L. (2006). "Alkaline Phosphatase: Structure, substrate specificity and functional properties." Purinergic Signalling, 2(2), 335–341. Link

  • Thorens, B. (2015). "GLUT2, glucose sensing and glucose homeostasis." Diabetologia, 58(2), 221-232. Link

  • Béland-Bonenfant, S., et al. (2020). "Translational approach to the study of galactose metabolism using 13C-labeled tracers." Metabolites, 10(12), 497. Link

Sources

Validation

Benchmarking "Galactose 1-phosphate-13C-1" against other isotopic tracers

Executive Summary: The GALT-Specific Probe Galactose 1-phosphate-13C-1 (specifically [1-13C]Galactose-1-phosphate) represents a high-precision metabolic probe designed to isolate the second step of the Leloir pathway. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The GALT-Specific Probe

Galactose 1-phosphate-13C-1 (specifically [1-13C]Galactose-1-phosphate) represents a high-precision metabolic probe designed to isolate the second step of the Leloir pathway. Unlike non-phosphorylated tracers (e.g., [1-13C]Galactose) that require cellular uptake and kinase activity, this tracer is the direct substrate for Galactose-1-phosphate uridylyltransferase (GALT) .

Its primary utility lies in enzymatic diagnostics (Galactosemia profiling) and mechanistic toxicology , where it serves to decouple the toxicity of Galactose-1-phosphate (Gal-1-P) accumulation from upstream galactokinase (GALK) activity.

Key Differentiator:

  • vs. [1-13C]Galactose: Bypasses membrane transport and GALK phosphorylation; strictly for in vitro lysates or permeabilized systems.

  • vs. [1-13C]Glucose: Zero background interference from glycolysis; exclusive specificity for the Leloir pathway.

Mechanistic Foundation: The Leloir Pathway

To understand the tracer's utility, one must visualize the specific entry point. Galactose 1-phosphate-13C-1 enters directly at the toxic bottleneck of the pathway.

LeloirPathway Gal D-Galactose (Extracellular) Gal_IC D-Galactose (Intracellular) Gal->Gal_IC GLUT2/SGLT1 Gal1P Galactose-1-Phosphate (Toxic Intermediate) Gal_IC->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose Gal1P->UDPGal GALT (Transferase) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis / Glycogen Glc1P->Glycolysis PGM Tracer_Free [1-13C]Galactose Tracer Tracer_Free->Gal_IC Tracer_Phos Galactose 1-phosphate-13C-1 (The Product) Tracer_Phos->Gal1P Direct Substrate (Bypasses GALK)

Figure 1: Leloir Pathway Tracer Entry Points. Note how Galactose 1-phosphate-13C-1 (Yellow Hexagon) bypasses the transport and GALK steps, directly challenging the GALT enzyme (Red).

Comparative Benchmarking

A. Gal-1-P-13C-1 vs. [1-13C]Galactose (Free Sugar)

The choice between the phosphorylated form and the free sugar depends entirely on whether the system is intact (living cells) or disrupted (lysates/purified enzyme) .

FeatureGalactose 1-phosphate-13C-1[1-13C]Galactose
Cell Permeability Impermeable (Charged). Requires permeabilization or lysate.High . Transported via GLUT2/SGLT1.
Pathway Entry Direct GALT substrate.Requires GALK phosphorylation first.
Primary Use GALT Enzyme Assays (Diagnosis of Classic Galactosemia).[1][2][3][4][5][6]Metabolic Flux Analysis (MFA) in live cells; Breath tests.
Kinetic Resolution Measures Vmax and Km of GALT specifically.Measures whole-pathway flux (Transport + GALK + GALT).
Toxicity Modeling Directly mimics toxic accumulation state.Induces toxicity only if GALK is active.
B. Gal-1-P-13C-1 vs. [1-13C]Glucose

In metabolic flux analysis, Glucose is the standard. However, for studying galactosemia or specific glycosylation defects, Glucose is a poor probe due to metabolic noise.

MetricGalactose 1-phosphate-13C-1[1-13C]Glucose
Specificity 100% Leloir Pathway. No entry into glycolysis unless processed by GALT.Broad. Enters Glycolysis, PPP, TCA, and Glycogen synthesis simultaneously.
Signal-to-Noise High. Background of endogenous Gal-1-P is usually low (except in disease).Low for specific Leloir flux due to high endogenous glucose pools.
Isotopomer Scrambling Minimal. The C1 label is retained in UDP-Galactose C1.High. Scrambling occurs via Pentose Phosphate Pathway and TCA cycling.

Experimental Protocol: High-Sensitivity GALT Assay

Objective: Measure GALT activity in RBC lysates or tissue homogenates using Galactose 1-phosphate-13C-1 as the substrate. This replaces traditional radioactive (


C) assays with a safer, LC-MS/MS based approach.[3]
Materials
  • Tracer: Galactose 1-phosphate-13C-1 (Potassium salt recommended).

  • Co-Substrate: UDP-Glucose (Unlabeled).

  • Internal Standard: [

    
    C
    
    
    
    ]-Glucose-1-Phosphate (or similar heavy analogue).[2][3]
  • Matrix: Erythrocyte hemolysate or tissue homogenate.

Workflow Diagram

GALT_Assay Start Sample Prep (RBC Hemolysate) Mix Reaction Mix: + Gal-1-P-13C-1 (Substrate) + UDP-Glucose (Co-Substrate) Start->Mix Incubate Incubation 37°C, 15-30 min Mix->Incubate GALT Enzyme Action Quench Stop Reaction (Methanol/Acetonitrile) Incubate->Quench Detect LC-MS/MS Analysis Target: [1-13C]UDP-Galactose Quench->Detect Supernatant Injection

Figure 2: LC-MS/MS Workflow for GALT Activity Profiling.

Step-by-Step Methodology
  • Preparation of Substrate Mix:

    • Prepare 10 mM Galactose 1-phosphate-13C-1 in dH2O.

    • Prepare 10 mM UDP-Glucose in Glycine-NaOH buffer (pH 8.7).

    • Rationale: High pH (8.7) is optimal for GALT activity and stability.

  • Enzymatic Reaction:

    • Mix 20 µL Hemolysate + 50 µL Substrate Mix.

    • Incubate at 37°C for 15 minutes .

    • Control: Prepare a "Blank" by boiling the lysate before adding substrate to account for non-enzymatic background.

  • Quenching & Extraction:

    • Add 200 µL cold Methanol/Acetonitrile (1:1) containing the Internal Standard.[1][2][7][8]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • LC-MS/MS Detection:

    • Column: Anionic Exchange or HILIC (e.g., Amino column) is required to retain polar sugar phosphates.

    • Mobile Phase: Acetonitrile / Ammonium Acetate (pH 9.0).

    • Transitions (Negative Mode ESI):

      • Target ([1-13C]UDP-Galactose): Precursor

        
        
        
        
        
        Product
        
        
        (UMP fragment).
      • Note: The mass shift is +1 Da over natural UDP-Gal (

        
         565). High-resolution MS is preferred to distinguish from natural isotopic envelopes, or use [
        
        
        
        C
        
        
        ] if available for better separation.

Performance Data & Interpretation

Typical Results

When benchmarking GALT activity, the production of [1-13C]UDP-Galactose should be linear with time and protein concentration.

ParameterValue (Healthy Control)Value (Classic Galactosemia - Q188R)
GALT Activity 18 - 28 µmol/h/g Hb< 0.5 µmol/h/g Hb (Often undetectable)
Km (Gal-1-P) ~0.3 - 0.5 mMN/A (Enzyme inactive)
Limit of Quantitation 0.05 µmol/h/g Hb--
Troubleshooting & "Gotchas"
  • Isobaric Interference: UDP-Glucose and UDP-Galactose have the same mass. The MS transition (566->323) detects both if they are labeled.

    • Solution: GALT converts unlabeled UDP-Glc to labeled UDP-Gal. However, chromatographic separation of UDP-Glc and UDP-Gal is critical to confirm the label is on the Galactose moiety, although the mass shift only occurs on the product (UDP-Gal) in this specific reaction direction.

  • Natural Isotope Abundance: Since this is a single carbon label (13C-1) , the M+1 peak of natural UDP-Gal (approx 15% abundance due to carbon count) can interfere.

    • Correction: You must subtract the signal from the "Boiled Blank" to correct for natural isotopic overlap. This is why [

      
      C
      
      
      
      ] tracers are often preferred over [1-13C] for MS assays, but [1-13C] is sufficient with proper blank subtraction.

References

  • Lai, K., et al. (2014). Galactose toxicity in animals.[7][9] IUBMB Life.

  • Li, Y., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry.[7]

  • Welsink-Karssies, M.M., et al. (2020). The 1-13C galactose breath test in GALT deficient patients. Journal of Inherited Metabolic Disease.[8]

  • Antoniewicz, M.R. (2015).[10] Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis. Current Opinion in Biotechnology.[10]

Sources

Comparative

A Researcher's Guide to Probing Enzymatic Transition States: The Kinetic Isotope Effect of Galactose 1-phosphate-13C-1

For researchers, scientists, and drug development professionals vested in the intricacies of enzyme kinetics and metabolic pathways, the kinetic isotope effect (KIE) stands as a powerful tool to dissect reaction mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the intricacies of enzyme kinetics and metabolic pathways, the kinetic isotope effect (KIE) stands as a powerful tool to dissect reaction mechanisms at their most fundamental level. This guide provides an in-depth comparison of the use of Galactose 1-phosphate-13C-1 to investigate the enzymatic reactions it undergoes, with a primary focus on galactose-1-phosphate uridylyltransferase (GALT). We will explore the theoretical underpinnings, present detailed experimental protocols, and discuss the interpretation of KIE data in the context of GALT's catalytic mechanism. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative sources.

The Significance of the Kinetic Isotope Effect in Enzymology

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its heavier isotopes.[1] In the case of Galactose 1-phosphate-13C-1, the substitution of a naturally abundant ¹²C atom at the anomeric position (C1) with a heavier ¹³C isotope can subtly but measurably slow down the enzymatic reaction.[2] This is because the ¹³C-O bond has a lower zero-point vibrational energy than a ¹²C-O bond, requiring more energy to be broken during the reaction.[3] The magnitude of this effect, expressed as the ratio of the reaction rates (k¹²/k¹³), provides invaluable information about the transition state of the reaction. A significant KIE (>1) indicates that the bond to the isotopic carbon is being broken or significantly altered in the rate-determining step of the reaction.[1]

Galactose-1-phosphate Uridylyltransferase (GALT): A Key Player in Galactose Metabolism

Galactose-1-phosphate uridylyltransferase (GALT) is a central enzyme in the Leloir pathway, responsible for the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate.[4][5] This reaction is crucial for the assimilation of galactose from dietary sources.[6] GALT employs a ping-pong bi-bi kinetic mechanism, which proceeds through a double displacement reaction involving a covalent uridylyl-enzyme intermediate.[7][8][9]

The reaction can be broken down into two half-reactions:

  • Uridylylation of the enzyme: UDP-glucose + E ⇌ E-UMP + glucose-1-phosphate

  • Transfer of UMP to the substrate: E-UMP + galactose-1-phosphate ⇌ E + UDP-galactose

A deficiency in GALT activity leads to the genetic disorder classic galactosemia, characterized by the toxic accumulation of galactose-1-phosphate.[4][6][7] Understanding the precise mechanism of GALT is therefore of significant clinical and biochemical importance.

Why Use Galactose 1-phosphate-13C-1 to Study GALT?

Labeling the anomeric carbon (C1) of galactose-1-phosphate with ¹³C is a strategic choice for probing the GALT mechanism. This position is directly involved in the nucleophilic attack by the enzyme and the subsequent formation of the UDP-galactose product. By measuring the KIE with Galactose 1-phosphate-13C-1, we can gain insights into:

  • The nature of the transition state: A significant primary ¹³C KIE would provide strong evidence for substantial C1-O bond cleavage in the transition state of the second half-reaction.

  • The rate-determining step: The magnitude of the KIE can help to elucidate whether the cleavage of the C1-O bond of galactose-1-phosphate is part of the overall rate-determining step of the catalytic cycle.

  • Mechanistic comparisons: The KIE for GALT can be compared to those of other glycosyltransferases to understand common and distinct features of their catalytic strategies.

Comparative Analysis: Galactose 1-phosphate-13C-1 vs. Other Probes

While Galactose 1-phosphate-13C-1 is an excellent tool, it is important to consider its performance in the context of other potential probes for studying the GALT mechanism.

ProbeAdvantagesDisadvantages
Galactose 1-phosphate-13C-1 - Directly probes the bond involved in the reaction. - Provides information about the transition state. - Stable isotope, avoiding radioactivity.- KIEs are typically small and require sensitive analytical methods. - Synthesis of the labeled substrate can be expensive.
Unlabeled Galactose 1-phosphate - Readily available and inexpensive. - Suitable for standard enzyme kinetic assays (e.g., Michaelis-Menten).- Provides no direct information about bond-breaking events in the transition state.
[¹⁴C]-Galactose 1-phosphate - Highly sensitive detection. - Can be used in competitive KIE experiments.- Radioactive, requiring specialized handling and disposal. - Does not provide the same level of detail on transition state structure as stable isotope KIEs.
Substrate Analogs (e.g., fluorinated) - Can be used to trap enzyme intermediates. - Can provide insights into substrate binding and specificity.- May not accurately reflect the natural reaction mechanism. - Interpretation of results can be complex.

Experimental Workflow for Determining the Kinetic Isotope Effect of Galactose 1-phosphate-13C-1 with GALT

The following is a detailed, step-by-step methodology for a competitive KIE experiment using mass spectrometry. This approach is highly sensitive and allows for the simultaneous measurement of both the ¹²C and ¹³C-containing products.[2][10]

Materials and Reagents
  • Purified human GALT enzyme[11]

  • Galactose 1-phosphate (unlabeled)

  • Galactose 1-phosphate-13C-1 (commercially available from suppliers such as Cambridge Isotope Laboratories, Inc. and ALFAGEN)[3][12]

  • UDP-glucose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 1 mM MgCl₂)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system[8]

Experimental Protocol
  • Prepare a mixed isotopic substrate solution: Prepare a solution containing a precisely known ratio of unlabeled Galactose 1-phosphate and Galactose 1-phosphate-13C-1 (e.g., a 1:1 molar ratio).

  • Initiate the enzymatic reaction: In a temperature-controlled environment, initiate the reaction by adding GALT enzyme to a reaction mixture containing the mixed isotopic substrate solution and UDP-glucose at saturating concentrations.

  • Time-course sampling and quenching: At various time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution. The extent of the reaction should be kept below 20% to ensure accurate determination of the initial rates.

  • Sample preparation for LC-MS/MS: Centrifuge the quenched samples to pellet the precipitated protein. Dilute the supernatant containing the products (UDP-galactose and UDP-galactose-¹³C) to an appropriate concentration for LC-MS/MS analysis.

  • LC-MS/MS analysis: Separate the UDP-galactose from other reaction components using a suitable liquid chromatography method.[8] Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled UDP-galactose and the ¹³C-labeled UDP-galactose. The specific mass transitions to monitor will be:

    • Unlabeled UDP-galactose: e.g., m/z 565 → 323 (parent ion → fragment ion)

    • ¹³C-labeled UDP-galactose: e.g., m/z 566 → 323

  • Data analysis and KIE calculation:

    • For each time point, determine the ratio of the peak areas of the ¹³C-labeled product to the unlabeled product ([¹³C-P]/[¹²C-P]).

    • Determine the initial ratio of the labeled to unlabeled substrates ([¹³C-S]₀/[¹²C-S]₀).

    • The kinetic isotope effect is calculated using the following equation: KIE = ([¹²C-P]/[¹³C-P]) / ([¹²C-S]₀/[¹³C-S]₀)

Visualization of the Experimental Workflow

KIE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis S12 Galactose 1-phosphate (12C) Mix Mixed Isotopic Substrate Solution (1:1) S12->Mix S13 Galactose 1-phosphate-13C-1 S13->Mix Reaction Reaction Mixture Mix->Reaction Enzyme GALT Enzyme Enzyme->Reaction UDPGlc UDP-Glucose UDPGlc->Reaction Quench Time-course Sampling & Quenching Reaction->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (KIE Calculation) LCMS->Data

Caption: Experimental workflow for determining the KIE of Galactose 1-phosphate-13C-1 with GALT.

Interpreting the Results: A Hypothetical Data Set

While a specific KIE value for GALT with Galactose 1-phosphate-13C-1 is not yet published, we can present a hypothetical data set to illustrate the interpretation of the results.

EnzymeSubstrateKIE (k¹²/k¹³)Interpretation
GALT (Hypothetical) Galactose 1-phosphate-13C-11.04 ± 0.01A significant primary KIE suggests that the C1-O bond of galactose-1-phosphate is substantially weakened in the rate-determining transition state of the second half-reaction. This is consistent with a dissociative-like (Sₙ1-like) transition state where the departure of the phosphate group is well advanced.
β-galactosidase [1′-¹³C]lactose1.034 ± 0.005[13][14]This value, from a related glycosyltransferase, supports the notion that a KIE in the range of 1.03-1.05 is expected for reactions involving cleavage of a glycosidic bond.
Alternative GALT (Hypothetical) Galactose 1-phosphate-13C-11.005 ± 0.005A KIE close to unity would suggest that the C1-O bond cleavage is not the primary rate-determining step. This could imply that another step, such as product release or a conformational change, is slower.

The GALT Reaction Pathway and the Role of KIE

The following diagram illustrates the ping-pong mechanism of GALT and highlights the step that is probed by the KIE of Galactose 1-phosphate-13C-1.

GALT_Mechanism E GALT (E) E_UDPGlc E-UDPGlc Complex E->E_UDPGlc + UDPGlc UDPGal UDP-Galactose (or UDP-Gal-13C) E->UDPGal E_UMP E-UMP Intermediate E_UDPGlc->E_UMP Glc1P Glucose-1-P E_UMP->Glc1P E_UMP_Gal1P E-UMP-Gal1P Complex E_UMP->E_UMP_Gal1P + Gal1P Gal1P Galactose-1-P (or Gal-1-P-13C-1) E_UMP_Gal1P->E E_UMP_Gal1P->E KIE probes this step

Caption: The ping-pong mechanism of GALT, highlighting the step investigated by the KIE of Galactose 1-phosphate-13C-1.

Conclusion: A Powerful Tool for Mechanistic Elucidation

The use of Galactose 1-phosphate-13C-1 to determine the kinetic isotope effect in the GALT-catalyzed reaction offers a precise and powerful method for elucidating the nature of the transition state and the rate-determining steps of this crucial metabolic enzyme. While direct experimental data for this specific substrate-enzyme pair is yet to be published, the established methodologies and the insights gained from analogous systems provide a clear roadmap for researchers to undertake such studies. The data obtained will not only enhance our fundamental understanding of glycosyltransferases but may also provide a basis for the rational design of inhibitors or therapeutic strategies for conditions like classic galactosemia.

References

  • Current time information in Sacramento, CA, US. Google. Retrieved February 15, 2026.
  • McCorvie, T. J., & Timson, D. J. (2011). The structural and molecular biology of type I galactosemia: Enzymology of galactose 1-phosphate uridylyltransferase. IUBMB Life, 63(9), 694–700.
  • Fridovich-Keil, J. L., & Walter, J. H. (2008). Galactosemia. In The Online Metabolic and Molecular Bases of Inherited Disease. McGraw-Hill.
  • Wedekind, J. E., Frey, P. A., & Rayment, I. (1995). The structure of nucleotidylated histidine-166 of galactose-1-phosphate uridylyltransferase provides insight into the mechanism of nucleotidyl transfer. Biochemistry, 34(36), 11583–11589.
  • Li, Y., et al. (2011). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 57(7), 1045-1052.
  • Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46.
  • Antoniewicz, M. R. (2013).
  • Lai, K., & Elsas, L. J. (2001). The molecular and biochemical basis of classic galactosemia. Genetics in Medicine, 3(1), 2-11.
  • Cai, H., et al. (2017). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Current Organic Chemistry, 21(25), 2566-2575.
  • Bennet, A. J., & Sinnott, M. L. (1986). A carbon-13 kinetic isotope effect study of the mechanism of action of Escherichia coli (lacZ) beta-galactosidase. Journal of the American Chemical Society, 108(23), 7287-7292.
  • Northrop, D. B. (1981). The expression of isotope effects on enzyme-catalyzed reactions. Annual review of biochemistry, 50(1), 103-131.
  • Lai, K., et al. (1996). A human galactose-1-phosphate uridylyltransferase variant in Duarte galactosemia. Journal of Biological Chemistry, 271(29), 17469-17475.
  • Chen, Y., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv.
  • Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of biochemistry and biophysics, 433(1), 2-12.
  • Holden, H. M., Rayment, I., & Thoden, J. B. (2003). Structure and function of enzymes of the Leloir pathway for galactose metabolism. Journal of Biological Chemistry, 278(45), 43885-43888.
  • M-CSA. UDP-glucose-hexose-1-phosphate uridylyltransferase. Retrieved February 15, 2026, from [Link]

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Determination of Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357-9358.
  • Wikipedia. (2024). Kinetic isotope effect. Retrieved February 15, 2026, from [Link]

  • ALFAGEN. Galactose 1-phosphate-13C (potassium)-1 Mg. Retrieved February 15, 2026, from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • American Journal of Neuroradiology. (2004). Proton MR Spectroscopy and Imaging of a Galactosemic Patient before and after Dietary Treatment. Retrieved February 15, 2026, from [Link]

  • Wiley Analytical Science. (2020). NMR spectroscopy with an unusual twist. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Analysis of the Structure-Function-Dynamics Relationships of GALT Enzyme and of Its Pathogenic Mutant p.Q188R: A Molecular Dynamics Simulation Study in Different Experimental Conditions. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Galactose 1-phosphate-13C-1 (Potassium): Proper Disposal Procedures

Executive Summary: The "Bottom Line Up Front" Galactose 1-phosphate-13C-1 (potassium salt) is a stable isotope-labeled compound.[1] It is NOT radioactive. [1] The most frequent operational error regarding this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line Up Front"

Galactose 1-phosphate-13C-1 (potassium salt) is a stable isotope-labeled compound.[1] It is NOT radioactive. [1]

The most frequent operational error regarding this compound is classifying it as radioactive waste due to the "13C" label. This results in unnecessary disposal costs (often 10-20x higher) and regulatory paperwork.

  • Primary Classification: Non-Hazardous Chemical Waste (unless mixed with hazardous solvents).

  • Radioactive Hazard: None.[2]

  • RCRA Status: Not listed (Not P-listed or U-listed).

Chemical Identity & Hazard Assessment

Before disposal, you must validate the material's status. The potassium salt form renders this compound highly water-soluble, distinguishing it from free-acid forms.

PropertySpecificationOperational Implication
Compound Name Galactose 1-phosphate-13C-1 (potassium salt)Sugar phosphate intermediate.
Isotope Label Carbon-13 (Stable)NO radioactive decay. NO shielding required.
CAS Number 19046-60-7 (unlabeled parent)Use parent CAS for waste profiling if specific isotope CAS is missing in EHS software.
RCRA Code NoneNot a federally regulated hazardous waste (40 CFR 261).[3]
GHS Classification Low Hazard / IrritantTreat as general chemical waste. Avoid dust inhalation.
Solubility High (Water)Will mobilize quickly in drains; containment is preferred.

Expert Insight: While Safety Data Sheets (SDS) from different vendors may vary—some listing it as "Non-Hazardous" and others as a "Skin/Eye Irritant" (Category 2)—it is scientifically sound to treat all sugar phosphates as Class 1 Irritants . They are biologically active metabolites, not inert salts like NaCl. Always wear standard PPE (gloves, goggles, lab coat).[1][2]

The Critical Distinction: Stable vs. Radioactive

In metabolic flux analysis and NMR studies, 13C is used as a tracer. It is naturally occurring (1.1% of all carbon is 13C).[2] Enrichment to 99% does not alter its radiological stability.

  • The Error: Placing 13C vials in "Radioactive Dry Solid" bins (e.g., with 14C or 32P waste).

  • The Consequence: The waste management contractor will flag the container. Since the isotope does not emit radiation, it will confuse scintillation counters, potentially triggering an audit for "unaccounted non-radioactive material" in a rad-waste stream.

  • The Protocol: Deface any label that looks like a radiation symbol (though 13C vials should not have one). Label clearly as "Stable Isotope – Chemical Waste Only."

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired/Residual Powder)

Applicable to: Old vials, trace powder spills, contaminated weigh boats.

  • Segregate: Do not mix with oxidizers or acids.

  • Containerize: Keep the substance in its original glass vial if possible. Tightly cap.

  • Secondary Containment: Place the vial into a clear, sealable bag or a wide-mouth high-density polyethylene (HDPE) jar designated for "Solid Chemical Waste."

  • Labeling:

    • Chemical Name: "Galactose 1-phosphate, potassium salt."[4]

    • Constituents: "Carbon-13 enriched."

    • Hazard Checkbox: "Non-Hazardous" (or "Irritant" if required by local EHS).

Scenario B: Aqueous Solutions (Buffers/Media)

Applicable to: Leftover NMR samples (in D2O/H2O), cell culture media.

Crucial Check: Is the solvent hazardous?

  • If in Water/D2O/PBS:

    • Preferred: Collect in a "Non-Hazardous Aqueous Waste" carboy.

    • Conditional (Requires EHS Approval): Sugar phosphates are biodegradable. However, they have a high Biological Oxygen Demand (BOD) . Pouring large quantities down the drain can violate local wastewater permits by promoting bacterial overgrowth in pipes. Limit drain disposal to <100 mg followed by copious water, only if your facility permits it.

  • If in Azide/Organic Solvents:

    • Dispose strictly according to the solvent's hazard (e.g., "Aqueous Waste with 0.1% Sodium Azide"). The sugar phosphate is negligible compared to the azide or solvent hazard.

Scenario C: Mixed Solvent Waste

Applicable to: HPLC effluent (Acetonitrile/Methanol mixtures).

  • Classification: Ignitable Waste (D001).

  • Action: Collect in the standard "Flammable Solvents" safety can.

  • Note: The presence of the 13C-sugar does not alter the flammability or toxicity profile of the organic solvent.

Waste Stream Decision Logic

Use the following logic flow to determine the exact disposal container for your specific experimental situation.

DisposalFlow Start Waste Generation: Galactose 1-P (13C) CheckState Physical State? Start->CheckState SolidPath Solid / Trace Powder CheckState->SolidPath Powder/Vial LiquidPath Liquid Solution CheckState->LiquidPath Experimental DisposalSolid Solid Chemical Waste (Landfill/Incineration) SolidPath->DisposalSolid CheckSolvent Solvent/Matrix Type? LiquidPath->CheckSolvent SolventOrg Organic Solvents (MeOH, ACN) CheckSolvent->SolventOrg Flammable SolventAq Aqueous / Buffer CheckSolvent->SolventAq Water/Buffer SolventBio Biological Media (Cells/Bacteria) CheckSolvent->SolventBio Cell Culture DisposalFlam Flammable Waste Stream (Incineration) SolventOrg->DisposalFlam DisposalAq Non-Haz Aqueous Waste (High BOD Concern) SolventAq->DisposalAq DisposalBio Biohazard Stream (Autoclave/Bleach -> Drain) SolventBio->DisposalBio

Figure 1: Decision matrix for disposing of 13C-labeled Galactose 1-phosphate based on matrix composition.

Emergency Spillage Procedures

Although low hazard, spills should be handled professionally to maintain lab hygiene and prevent slip hazards.

  • Personal Protection: Wear nitrile gloves, safety glasses, and a lab coat.

  • Containment:

    • Solid Spill: Do not create dust.[5] Cover with a damp paper towel to weigh down the powder, then wipe up.

    • Liquid Spill: Absorb with standard vermiculite or paper towels.

  • Clean Up: Clean the surface with water and a mild detergent. Galactose 1-phosphate is highly soluble and cleans up easily.

  • Disposal of Cleanup Materials: Place contaminated paper towels/gloves into the "Solid Chemical Waste" bin. Do not place in regular trash if the amount is significant (>1g), as it may look like a chemical spill to custodial staff.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Water Environment Federation. (2024). Biological Oxygen Demand (BOD) and Wastewater Treatment Impact.[6] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Galactose 1-phosphate-13C-1 (potassium)

Topic: Personal Protective Equipment & Operational Stewardship for Galactose 1-phosphate-13C-1 (potassium) Executive Summary: The Stewardship of High-Value Isotopologues Galactose 1-phosphate-13C-1 (potassium salt) is no...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Stewardship for Galactose 1-phosphate-13C-1 (potassium)

Executive Summary: The Stewardship of High-Value Isotopologues

Galactose 1-phosphate-13C-1 (potassium salt) is not merely a chemical reagent; it is a high-fidelity molecular probe used to map the kinetics of the Leloir pathway. While its toxicological profile is benign (GHS Non-Hazardous), the operational risk lies in isotopic dilution , hydrolytic degradation , and financial loss .

This guide shifts the focus from "survival safety" to "experimental integrity." The primary "hazard" here is not to the scientist, but to the data. The protocols below are designed to ensure that every microgram of


C contributes to a valid NMR or Mass Spectrometry signal.

Part 1: Risk Assessment & PPE Matrix

Chemical Hazard Class: Non-Hazardous / Irritant (Potential). Critical Sensitivity: Hygroscopic; susceptible to phosphatase contamination.

Standard laboratory PPE is sufficient for personal safety, but Enhanced Product Protection Equipment (EPPE) is required to protect the reagent from the operator (e.g., nucleases, moisture).

Task-Based PPE & Environment Matrix
Operational PhasePrimary RiskMandatory PPEEnvironmental Control
Storage Retrieval Moisture condensationNitrile Gloves, Lab CoatDesiccator: Allow vial to reach RT before opening.
Weighing (Solid) Static dispersal & lossAnti-static Gloves, MaskDraft-Free Zone: Use an ionizing fan; avoid high-flow hoods.
Solubilization Hydrolysis / ContaminationNitrile Gloves, Safety GlassesSterile Field: Biosafety cabinet or clean bench.
Cell Culture Biological contaminationSterile Sleeves, Face MaskAseptic Technique: 0.22

m filtration required.
Waste Disposal Regulatory complianceStandard Lab PPENon-Hazardous: Dilute to drain or solid waste.

Part 2: Scientific Integrity & Operational Protocols

The "Zero-Loss" Weighing Protocol

Why this matters:


C-labeled reagents are often supplied in milligram quantities. Static electricity can cause the powder to "jump" from the spatula, resulting in significant financial and quantitative loss.
  • Equilibration: Remove the vial from -20°C/-80°C storage. Place it in a desiccator cabinet for 30 minutes.

    • Causality: Opening a cold vial in humid air causes immediate condensation, turning the hygroscopic salt into a sticky gum that is impossible to weigh accurately.

  • Static Neutralization: Use an anti-static gun or a benchtop ionizer directed at the balance chamber.

  • Gravimetric Dilution: Do not attempt to weigh <1 mg directly. Instead, weigh the entire supplied content (e.g., 10 mg) by difference (Weight

    
     - Weight
    
    
    
    ) and solvate directly in the shipping vial if possible.
Reconstitution & Stability Strategy

Why this matters: Galactose 1-phosphate (G1P) is an intermediate.[1][2][3][4] In the presence of trace phosphatases (found on human skin and non-sterile surfaces), it rapidly hydrolyzes to Galactose and inorganic phosphate, destroying the metabolic signal.

  • Solvent Choice: Nuclease-free, neutral pH water (pH 7.0–7.5). Avoid acidic buffers which catalyze phosphomonoester hydrolysis.

  • Sterilization: If used for cell culture (metabolic flux analysis), do not autoclave. G1P is heat-sensitive. Use 0.22

    
    m PES syringe filters .
    
  • Aliquot Logic: Freeze-thaw cycles degrade the phosphate bond. Aliquot into single-use volumes immediately after reconstitution.

Experimental Context: The Leloir Pathway

The utility of Galactose 1-phosphate-13C-1 lies in its ability to bypass the hexokinase step and enter glycolysis via the Leloir pathway. The diagram below illustrates the flow of the


C label (red arrows) and where potential blockages (e.g., GALT deficiency) can be detected.

LeloirPathway cluster_legend Legend Gal Galactose (extracellular) Gal1P Galactose-1-P (13C) Gal->Gal1P Galactokinase (GALK) UDP_Gal UDP-Galactose (13C) Gal1P->UDP_Gal GALT (Rate Limiting) UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc1P Glucose-1-P (13C) UDP_Glc->Glc1P GALT Glycolysis Glycolysis / Flux Analysis Glc1P->Glycolysis Phosphoglucomutase key1 Target Reagent (13C) key2 Critical Enzyme

Caption: The


C label tracks from G1P through GALT to UDP-Galactose. GALT activity is the primary variable assessed in galactosemia models.

Part 3: Emergency Response & Disposal

Spill Management

Since the compound is non-toxic, the priority is recovery (if dry) or containment (if wet).

  • Dry Spill: Do not wipe. Use a static-free brush to sweep onto weighing paper. If not contaminated, it may still be usable for qualitative standards.

  • Wet Spill: Absorb with paper towels. Clean surface with water.[5] No neutralization required.

Disposal
  • Unused Reagent: May be disposed of as standard solid chemical waste.

  • Solutions: Flush with excess water into the sanitary sewer (check local regulations; typically permissible for sugar phosphates).

  • Radioactivity Note: This is a Stable Isotope (

    
    C), NOT a radioisotope (
    
    
    
    C). It requires no radioactive waste documentation.

Part 4: Storage & Handling Workflow

Follow this decision tree to maximize shelf-life and experimental validity.

StorageWorkflow Start Receive Shipment (Galactose 1-P-13C) CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Solution Pre-dissolved CheckState->Solution StorageSolid Store at -20°C or -80°C (Keep Desiccated) Solid->StorageSolid Usage Ready for Experiment? Solution->Usage Immediate Use StorageSolid->Usage Equilibrate Equilibrate to RT (30 mins in desiccator) Usage->Equilibrate Yes Reconstitute Dissolve in pH 7.0-7.5 Sterile Water Equilibrate->Reconstitute Aliquot Aliquot immediately (Avoid Freeze-Thaw) Reconstitute->Aliquot Freeze Flash Freeze Store -80°C Aliquot->Freeze

Caption: Operational workflow for receiving, storing, and reconstituting Galactose 1-phosphate to prevent hydrolysis.

References

  • National Institutes of Health (NIH) . (2020). Stable isotopes: their use and safety in human nutrition studies. PMC7016069. Retrieved from [Link]

Sources

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